molecular formula C15H22N2O B113294 2-amino-N-cyclohexyl-3-phenylpropanamide CAS No. 92698-80-1

2-amino-N-cyclohexyl-3-phenylpropanamide

Cat. No.: B113294
CAS No.: 92698-80-1
M. Wt: 246.35 g/mol
InChI Key: ZMBVNXGMRQPTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-cyclohexyl-3-phenylpropanamide is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclohexyl-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclohexyl-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclohexyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVNXGMRQPTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Amino-N-cyclohexyl-3-phenylpropanamide (CAS 17186-53-7)

[1][2][3]

Executive Summary: Beyond the Peptide Bond

2-amino-N-cyclohexyl-3-phenylpropanamide (CAS 17186-53-7), often abbreviated as H-Phe-NH-Cy , is frequently miscategorized as a mere pharmaceutical intermediate. While it serves as a critical chiral building block in peptidomimetic synthesis, its physicochemical architecture—combining a π-active aromatic core, a hydrogen-bonding amide bridge, and a lipophilic cyclohexyl tail—renders it a potent Low Molecular Weight Gelator (LMWG) .

This guide moves beyond standard catalog definitions to explore the compound's utility in supramolecular chemistry, specifically its ability to self-assemble into fibrous networks for organogelation.[1] We will cover optimized synthesis protocols (comparing classical coupling vs. green catalytic amidation) and detail the characterization of its self-assembling properties.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10][11]

Table 1: Core Technical Specifications

PropertySpecificationNotes
IUPAC Name (2S)-2-amino-N-cyclohexyl-3-phenylpropanamideStereochemistry is critical for gelation.
CAS Number 17186-53-7
Molecular Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol
Appearance White to off-white crystalline solidForms needles from EtOAc/Hexane.
Melting Point 96–99 °CSharp melting point indicates high purity.
Solubility Soluble in MeOH, DMSO, CHCl₃; Insoluble in WaterGelation: Forms organogels in Toluene, CCl₄, and mineral oils upon heating/cooling.
pKa ~7.2 (Amine conjugate acid)Estimated based on Phe amide derivatives.

The "Hidden" Utility: Supramolecular Gelation Mechanics

The true value of CAS 17186-53-7 lies in its ability to immobilize organic solvents at low concentrations (<2 wt%). This phenomenon is driven by non-covalent interactions that stack the molecules into 1D fibers, which then entangle to form a 3D network.

Mechanism of Self-Assembly
  • Hydrogen Bonding: The amide backbone (-NH-CO-) forms an intermolecular hydrogen bond network.

  • π-π Stacking: The phenyl rings of the phenylalanine moiety stack in an offset parallel arrangement.

  • Van der Waals Forces: The cyclohexyl group provides steric bulk and lipophilicity, preventing crystallization and favoring fiber formation over precipitation.

Diagram: Self-Assembly Logic Flow

The following diagram illustrates the hierarchical assembly from monomer to macroscopic gel.

GelationMechanismMonomerMonomer(CAS 17186-53-7)InteractionAnisotropic Growth(H-Bonding + π-Stacking)Monomer->Interaction Heat/Cool CycleFibers1D Nanofibers(High Aspect Ratio)Interaction->Fibers 1D StackingNetwork3D Entangled Network(Solvent Trapping)Fibers->Network Physical EntanglementGelMacroscopic OrganogelNetwork->Gel Immobilization

Figure 1: Hierarchical self-assembly mechanism of H-Phe-NH-Cy organogels.

Advanced Synthesis Protocols

We present two methodologies: a high-reliability classical route and a modern "green" catalytic route.

Method A: Classical Boc-Chemistry (High Reliability)

Best for: Small-scale, high-purity requirements where cost is secondary.

Reagents:

  • Boc-L-Phenylalanine (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • DCM (Solvent) / TFA (Deprotection)

Protocol:

  • Activation: Dissolve Boc-L-Phe-OH in DCM at 0°C. Add HOBt and EDC·HCl. Stir for 30 min to form the active ester.

  • Coupling: Add Cyclohexylamine and DIPEA dropwise. Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the intermediate (Boc-Phe-NH-Cy) in DCM/TFA (1:1). Stir for 1 hour.

  • Isolation: Evaporate volatiles. Neutralize with sat. NaHCO₃ to precipitate the free base. Recrystallize from EtOAc/Hexane.

Method B: Borate-Mediated Direct Amidation (Green Chemistry)

Best for: Scalable synthesis avoiding coupling reagents and protecting groups.

Recent advances utilize borate esters to catalyze the direct condensation of carboxylic acids and amines.

Reagents:

  • L-Phenylalanine (Unprotected)

  • Cyclohexylamine[2]

  • Catalyst: B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl)borate)

  • Solvent: CPME (Cyclopentyl methyl ether) or Toluene

Protocol:

  • Setup: Charge a Dean-Stark apparatus with L-Phenylalanine (10 mmol), Cyclohexylamine (10 mmol), and B(OCH₂CF₃)₃ (10 mol%).

  • Reflux: Reflux in Toluene/CPME for 18 hours with continuous water removal.

  • Purification: Cool to RT. The product often precipitates or can be purified via flash column chromatography (MeOH/DCM).

  • Advantage: Eliminates atom-inefficient coupling reagents (EDC/HOBt) and protection/deprotection steps.

Diagram: Synthesis Workflow Comparison

SynthesisRoutescluster_ClassicMethod A: Classical Couplingcluster_GreenMethod B: Borate CatalysisStartABoc-L-Phe-OHStepA1Activation(EDC/HOBt)StartA->StepA1StepA2Coupling(+ Cyclohexylamine)StepA1->StepA2StepA3Deprotection(TFA/DCM)StepA2->StepA3EndAProduct(Free Base)StepA3->EndAStartBL-Phe-OH(Unprotected)StepB1Direct Amidation(Cat. B(OCH2CF3)3)StartB->StepB1StepB2Reflux w/ Dean-StarkStepB1->StepB2EndBProduct(One Step)StepB2->EndB

Figure 2: Comparison of multi-step classical synthesis vs. atom-economic direct amidation.

Functional Applications & Protocols

Application 1: Oil Spill Remediation (Phase Selective Gelation)

CAS 17186-53-7 can selectively gel oil phases from oil/water mixtures.

  • Protocol:

    • Add compound (20 mg) to 1 mL of Diesel or Toluene.

    • Heat to dissolution (~60-80°C) in a sealed vial.

    • Allow to cool to room temperature undisturbed.

    • Result: Formation of an opaque gel that supports its own weight (Inverted Tube Method).

    • Recovery: The gel can be scooped out of water, and the oil recovered by vacuum distillation, recycling the gelator.

Application 2: Chiral Auxiliary in Asymmetric Synthesis

The bulky cyclohexyl group and the chiral center at the alpha-carbon make this amide an effective ligand for stereoselective transformations.

  • Use Case: Ligand for Zinc-mediated alkylation of aldehydes.

  • Mechanism: The amide nitrogen and the free amine coordinate to the metal center, creating a chiral pocket that directs nucleophilic attack.

Analytical Characterization

To ensure scientific integrity, the following data must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the multiplet at δ 3.6–3.8 ppm (N-CH of cyclohexyl).

    • Benzylic protons (Ph-CH₂-) appear as multiplets around δ 2.7–3.2 ppm .

    • Aromatic protons: δ 7.1–7.3 ppm .

    • Validation: Disappearance of Boc peak (δ 1.4 ppm, 9H) if using Method A.

  • FT-IR Spectroscopy:

    • Amide I band: ~1640 cm⁻¹ (C=O stretch).

    • Amide II band: ~1550 cm⁻¹ (N-H bend).

    • Gelation Check: In the xerogel state, a shift in the Amide I band to lower wavenumbers indicates strong intermolecular hydrogen bonding.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: >99% ee (enantiomeric excess) is required for consistent gelation properties.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid inhalation of fine dusts.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • Sheppard, T. D., et al. (2019). Study and Development of Boron-mediated Amidation Reactions. UCL Discovery. Retrieved from [Link]

  • Abdallah, D. J., & Weiss, R. G. (2000). Organogels and Low Molecular Mass Gelators. Advanced Materials. (Contextual grounding for LMWG mechanism).
  • King Saud University - Science. (2019). Efficient and eco-friendly low-molecular-weight gelators based on L-phenylalanine. Retrieved from [Link]

Properties and Engineering of Phenylalanine Cyclohexylamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the

Executive Summary

This technical guide provides a comprehensive analysis of Phenylalanine Cyclohexylamide (Phe-CHA) derivatives, a class of small molecules that occupy a critical intersection between supramolecular materials science and medicinal chemistry .

While often conflated with N-acyl phenylalanine hypoglycemics (e.g., Nateglinide), true Phe-cyclohexylamides (where the cyclohexyl group modifies the C-terminus) are distinct. They are primarily valued as Low Molecular Weight Gelators (LMWGs) capable of forming stimuli-responsive hydrogels and as chiral scaffolds for peptidomimetic drug design. This guide details their chemical architecture, self-assembly mechanisms, synthesis protocols, and pharmacological relevance.

Part 1: Chemical Architecture & Structural Logic
1.1 The Core Scaffold

The defining feature of this class is the amide bond formation between the carboxylic acid of Phenylalanine (Phe) and the amine of Cyclohexylamine. This creates a structure with three critical domains:

  • Aromatic Domain (π-π Stacking): The benzyl side chain of Phe drives intermolecular stacking.

  • Chiral Linker (H-Bonding): The amide backbone facilitates unidirectional hydrogen bonding (β-sheet mimicry).

  • Hydrophobic Cap (Van der Waals): The cyclohexyl ring provides steric bulk and lipophilicity, critical for solvophobic effects that drive gelation.

Nomenclature Distinction (Critical for Drug Development):

  • Target of this Guide (Phe-CHA): H-Phe-NH-Cyclohexyl (C-terminal modification). Used in hydrogels and antimicrobial scaffolds.

  • Related Drug Class (Meglitinides): Cyclohexyl-CO-Phe-OH (N-terminal modification). E.g., Nateglinide (Type 2 Diabetes). Note: This guide focuses on the Phe-CHA scaffold but references the N-acyl class for SAR context.

1.2 Structural Activity Relationships (SAR)
Structural ModificationEffect on Physicochemical PropertyEffect on Biological/Material Function
N-Terminus Protection (e.g., Fmoc, Boc) Increases hydrophobicity; enhances π-π stacking.Promotes rapid hydrogelation at lower Critical Gel Concentrations (CGC).
Cyclohexyl Ring Conformation Rigidifies the C-terminus.Enhances metabolic stability against carboxypeptidases; improves blood-brain barrier (BBB) penetration.
Phe Chirality (L- vs. D-) Alters twisting of supramolecular fibers.L-isomers typically form left-handed helical fibers; D-isomers form right-handed fibers. Essential for chiral resolution applications.
Para-substitution on Phenyl Ring Modulates electronic density (e.g., -NO2, -F).Electron-withdrawing groups can enhance gel strength but may reduce cell viability in biological assays.
Part 2: Physicochemical Properties & Self-Assembly[1][2]

The most distinct property of Phe-CHA derivatives is their ability to self-assemble into entangled fibrillar networks (organogels or hydrogels) via non-covalent interactions.

2.1 Mechanism of Self-Assembly

The assembly follows a hierarchical pathway:

  • Dimerization: Intermolecular Hydrogen bonding between amide/carbonyl groups.

  • Stacking:

    
     interactions between phenyl rings stabilize the vertical growth.
    
  • Fibrillation: Solvophobic effects of the cyclohexyl group force the aggregates into long, high-aspect-ratio fibers.

  • Entanglement: Fibers cross-link physically to trap solvent (surface tension immobilization).

2.2 Gelation Metrics
  • Critical Gel Concentration (CGC): Typically 0.1 – 2.0 wt%. Lower CGC indicates higher efficiency.

  • Gel-to-Sol Transition (

    
    ):  Thermoreversible. 
    
    
    
    usually ranges from 40°C to 70°C depending on solvent polarity.
  • Rheology: Viscoelastic solids where Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ) by at least an order of magnitude.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Boc-L-Phenylalanine Cyclohexylamide

Standard coupling procedure for generating the core scaffold.

Reagents: N-Boc-L-Phenylalanine (10 mmol), Cyclohexylamine (10 mmol), EDC·HCl (12 mmol), HOBt (12 mmol), DCM (50 mL), DIPEA.

  • Activation: Dissolve N-Boc-L-Phe in DCM at 0°C. Add HOBt and EDC·HCl. Stir for 30 min to activate the carboxylic acid.

  • Coupling: Add Cyclohexylamine and DIPEA (2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (SiO2, Hexane:EtOAc 1:1).

  • Workup: Wash organic layer with 1M HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

    • Validation: ^1H NMR should show cyclohexyl protons (1.0–1.9 ppm, multiplet) and amide NH doublet.

Protocol B: Supramolecular Gelation Test (Inversion Method)

A self-validating screen for material properties.

  • Preparation: Weigh 10 mg of the derivative into a 2 mL glass vial.

  • Solvation: Add 1.0 mL of solvent (e.g., Toluene, Water/DMSO mix).

  • Heating: Heat the vial (sealed) until the solid fully dissolves (usually 60–80°C).

  • Cooling: Allow the vial to cool undisturbed to RT.

  • Validation: Invert the vial. If the material does not flow under gravity, it is classified as a stable gel.

Part 4: Visualization of Signaling & Assembly
Figure 1: Synthesis and Self-Assembly Logic

This diagram illustrates the chemical synthesis pathway and the subsequent hierarchical self-assembly into a hydrogel network.

G cluster_0 Synthesis Phase cluster_1 Self-Assembly Phase Phe N-Boc-L-Phenylalanine Coupling EDC/HOBt Coupling Phe->Coupling Cyc Cyclohexylamine Cyc->Coupling Product Phe-Cyclohexylamide (Monomer) Coupling->Product  Amide Bond Formation H_Bond H-Bonding (1D Growth) Product->H_Bond  Initiation Pi_Stack π-π Stacking (Stabilization) H_Bond->Pi_Stack Fiber Nanofiber Formation Pi_Stack->Fiber Gel Supramolecular Gel (Entangled Network) Fiber->Gel  Entanglement

Caption: Workflow from chemical synthesis to supramolecular gelation, highlighting the transition from molecular monomer to macroscopic material.

Figure 2: Biological Interaction (Quorum Sensing Inhibition)

Recent research suggests Phe-derivatives act as Quorum Sensing Inhibitors (QSI). This diagram maps the hypothetical interference pathway.

G Bact Bacteria (e.g., P. aeruginosa) AHL AHL (Signaling Molecule) Bact->AHL  Secretion Receptor Receptor (LasR/CviR) AHL->Receptor  Activation Virulence Virulence Factors (Biofilm/Toxins) Receptor->Virulence  Gene Expression PheCHA Phe-Cyclohexylamide (Inhibitor) PheCHA->Receptor  Competitive Binding Inhibition Inhibition / Disruption PheCHA->Inhibition Inhibition->Virulence  Blocks

Caption: Proposed mechanism where Phe-CHA derivatives compete with N-acyl homoserine lactones (AHL) for receptor binding, inhibiting bacterial virulence.[1]

Part 5: Data Summary

Table 1: Comparative Properties of Phe-CHA Derivatives

Derivative CodeN-Protecting GroupC-TerminusGelation SolventMin. Gel Conc. (mg/mL)Primary Application
Phe-CHA-1 BocCyclohexylamideToluene12.0Chiral Intermediate
Phe-CHA-2 FmocCyclohexylamideWater (pH 6)2.5Hydrogel / Cell Culture
Phe-CHA-3 AcetylCyclohexylamideEthanol/Water8.0Drug Delivery Carrier
Nat-Analog *(Cyclohexyl-CO-)Phenylalanine-OHN/A (Soluble)N/AHypoglycemic (SUR1)

*Note: Nat-Analog is listed for structural contrast; it is a soluble drug, not a gelator.

References
  • RSC Advances (2014) . Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. Royal Society of Chemistry.[2]

  • Journal of Medicinal Chemistry (1989) . N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds.[1][3][4] A new class of oral hypoglycemic agents. NIH PubMed.

  • BenchChem Technical Data . L-Phenylalanine cyclohexylamide: Properties and Applications. BenchChem.

  • Soft Matter (2011) . Exceptionally small supramolecular hydrogelators based on aromatic–aromatic interactions. NIH PMC.

  • Molecules (2020) . Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. NIH PMC.

Sources

Technical Guide: Solubility Profiling & Handling of 2-amino-N-cyclohexyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-amino-N-cyclohexyl-3-phenylpropanamide Solubility in Water vs DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Identity

2-amino-N-cyclohexyl-3-phenylpropanamide (also known as L-Phenylalanine cyclohexylamide ) is a lipophilic amino acid derivative widely used as a chiral auxiliary, a building block for peptidomimetics (e.g., Nateglinide analogues), and a supramolecular scaffold.

For experimental workflows, the solubility profile is binary and distinct:

  • DMSO (Dimethyl Sulfoxide): High Solubility. Recommended for stock solution preparation (typically 10–100 mM).

  • Water: Poor Solubility (Sparingly Soluble). The compound lacks the zwitterionic character of free phenylalanine and possesses a bulky, hydrophobic cyclohexyl group, rendering it nearly insoluble in neutral aqueous media without cosolvents or pH modification.

PropertyDetail
Common Name L-Phenylalanine cyclohexylamide
CAS Number 17186-53-7 (Free Base)
Molecular Formula C₁₅H₂₂N₂O
Molecular Weight 246.35 g/mol
XLogP3-AA ~2.4 (Lipophilic)
Physical Form White crystalline powder

Physicochemical Analysis: The "Why" Behind the Solubility

To ensure reproducible experimental results, researchers must understand the molecular interactions driving this compound's behavior.

Structural Impact on Solvation

Unlike its parent amino acid, L-Phenylalanine, which exists as a zwitterion (


) at neutral pH and has moderate water solubility (~29 mg/mL), 2-amino-N-cyclohexyl-3-phenylpropanamide  is significantly more hydrophobic.
  • Loss of Zwitterion: The C-terminal carboxylic acid is converted into a secondary amide (

    
    ). This removes the anionic charge that strongly interacts with water dipoles.
    
  • Hydrophobic Burden: The addition of the cyclohexyl ring adds a substantial lipophilic domain (

    
    ). Combined with the phenyl ring of the side chain, the molecule is dominated by non-polar van der Waals surfaces.
    
  • Crystal Lattice Energy: The amide backbone allows for strong intermolecular hydrogen bonding (N-H···O=C), creating a stable crystal lattice that water molecules struggle to disrupt at room temperature.

The Gelation Phenomenon (Expert Insight)

Critical Warning: Phenylalanine derivatives, particularly those with cycloalkyl caps, are known Low Molecular Weight Gelators (LMWGs) .

  • Risk: While the compound may appear to dissolve in hot water or specific aqueous mixtures, cooling can induce the formation of a supramolecular hydrogel rather than a precipitate. This can be mistaken for a true solution until viscosity changes or aggregation artifacts ruin bioassays.

  • Mechanism: The

    
    -
    
    
    
    stacking of phenyl groups and hydrogen bonding of the amide linker drive self-assembly into nanofibers, trapping solvent.

Experimental Protocols: Solubilization & Handling

Protocol A: Preparation of DMSO Stock Solution (Recommended)

This is the standard method for biological assays (e.g., IC50 determination) or synthetic reactions.

Target Concentration: 10 mM to 100 mM

  • Weighing: Accurately weigh the specific amount of 2-amino-N-cyclohexyl-3-phenylpropanamide.

    • Example: For 10 mL of 50 mM stock, weigh 123.18 mg .

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

    • Note: DMSO is hygroscopic. Use fresh or desiccant-stored DMSO to prevent water uptake, which can decrease solubility over time.

  • Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly at room temperature.

    • Visual Check: Solution must be completely clear and colorless. If particles persist, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution

Direct dissolution in water is NOT recommended. Use the "Solvent Shift" method.

  • Starting Material: Use the DMSO stock solution (e.g., 10 mM).[1][2]

  • Dilution Vehicle: Prepare the aqueous buffer (e.g., PBS, pH 7.4) or media.

    • Tip: Warm the buffer to 37°C to kinetically assist dispersion.

  • Stepwise Addition:

    • While vortexing the buffer, slowly pipette the DMSO stock into the center of the vortex.

    • Limit DMSO concentration: Keep final DMSO content < 0.5% (v/v) to avoid cytotoxicity in cell assays.

  • Clarification:

    • If the solution turns cloudy (Tyndall effect), the compound has crashed out (precipitated).

    • Corrective Action: Lower the working concentration or add a solubility enhancer like cyclodextrin or a surfactant (Tween-20).

Comparative Solubility Table
Solvent SystemSolubility RatingEstimated LimitHandling Notes
DMSO Excellent > 50 mg/mLIdeal for stock solutions.
Ethanol Good ~10–25 mg/mLGood alternative if DMSO is toxic to assay.
Water (pH 7) Poor < 0.5 mg/mLLikely to precipitate; requires <1% DMSO cosolvent.
0.1 M HCl Moderate ~5–10 mg/mLProtonation of the amine (

) drastically improves solubility.

Visualizing the Solubilization Logic

The following diagram illustrates the decision process for handling this compound, ensuring sample integrity.

SolubilityWorkflow Start Start: 2-amino-N-cyclohexyl-3-phenylpropanamide (Solid Powder) SolventChoice Select Solvent System Start->SolventChoice DMSO Anhydrous DMSO SolventChoice->DMSO For Stock/Synthesis Water Neutral Water / Buffer SolventChoice->Water Direct Dissolution Acid Aqueous Acid (0.1 M HCl) SolventChoice->Acid For Acidic Media StockSol Stock Solution (10-100 mM) Clear, Stable DMSO->StockSol Vortex/Sonicate Storage Store at -20°C (Avoid Freeze-Thaw) StockSol->Storage Dilution Dilute into Assay Media StockSol->Dilution Stepwise Addition Precipitation Risk: Precipitation / Gelation (Cloudy Suspension) Water->Precipitation Hydrophobic Effect SaltForm Ammonium Salt Formation (Soluble) Acid->SaltForm Protonation Check Check for 'Crash Out' (Tyndall Effect) Dilution->Check

Figure 1: Decision matrix for solubilizing L-Phenylalanine cyclohexylamide. Note the critical divergence between DMSO (success) and Neutral Water (failure).

Troubleshooting & FAQ

Q: The compound precipitated when I diluted the DMSO stock into PBS. What now? A: This is a common "Crash-out" event. The compound's hydrophobicity exceeds the capacity of the aqueous buffer.

  • Solution 1: Reduce the final concentration.

  • Solution 2: Increase the DMSO concentration (if assay tolerates, e.g., up to 1%).

  • Solution 3: Use a carrier molecule like BSA (Bovine Serum Albumin) in the buffer; the compound may bind to albumin, keeping it in suspension.

Q: Can I use the Hydrochloride salt (CAS 68398-23-2) instead? A: Yes. If your experiment allows, purchasing or generating the HCl salt will significantly improve aqueous solubility (typically >10 mg/mL) because the ionized ammonium group solvates well in water. However, ensure the acidic pH is compatible with your system.

Q: My aqueous solution turned into a jelly-like substance overnight. A: You have formed a supramolecular hydrogel. This confirms the compound's identity but ruins the solution. You must heat to reverse it (temporarily) or dilute significantly below the critical gelation concentration (CGC).

References

  • PubChem. (2025). L-Phenylalanine-cyclohexylamide (Compound Summary). National Library of Medicine. [Link]

  • ScienceDirect. (2011). Solubility of L-phenylalanine in water and binary mixtures. Fluid Phase Equilibria. [Link]

Sources

Phenylalanine Amide Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylalanine amide scaffold represents a "privileged structure" in medicinal chemistry, serving as a cornerstone for designing peptidomimetics, protease inhibitors, and G-protein coupled receptor (GPCR) ligands. Its ubiquity stems from the phenylalanine side chain's ability to engage in


-

stacking and hydrophobic interactions within the S1 subsites of enzymes, while the amide backbone provides critical hydrogen bonding networks. This guide analyzes the structural utility, synthetic accessibility, and therapeutic applications of phenylalanine amide derivatives, providing actionable protocols for drug discovery professionals.

Part 1: Structural Basis & Pharmacophore Analysis

The phenylalanine amide core (Phe-NH) functions as a molecular anchor. In protein-ligand interactions, it typically occupies hydrophobic pockets (S1/S1') while positioning the N- and C-termini for additional binding interactions.

Key Pharmacophoric Features[1]
  • Aromatic Side Chain (Benzyl): Primary driver for affinity via hydrophobic enclosure and

    
    -stacking (T-shaped or parallel-displaced) with residues like Trp, Tyr, or Phe in the target protein.
    
  • Amide Backbone: Acts as a hydrogen bond donor (NH) and acceptor (C=O), crucial for mimicking the

    
    -sheet geometry often required for protease binding.
    
  • Chirality (

    
    ):  The (S)-configuration (L-Phe) is natural, but (R)-Phe is frequently employed to induce 
    
    
    
    -turn conformations or improve metabolic stability against proteolytic cleavage.
Visualization: The Phe-Amide Pharmacophore

The following diagram illustrates the interaction vectors of the scaffold within a theoretical binding pocket.

PheAmidePharmacophore PheCore Phenylalanine Amide Core AlphaCarbon C-Alpha (Stereocenter Control) PheCore->AlphaCarbon Benzene Benzyl Side Chain (Hydrophobic/Pi-Stacking) TargetS1 Target S1 Pocket (Hydrophobic) Benzene->TargetS1 Pi-Pi / Hydrophobic AmideNH Amide NH (H-Bond Donor) TargetBB Target Backbone (H-Bonding) AmideNH->TargetBB H-Bond Carbonyl Carbonyl Oxygen (H-Bond Acceptor) Carbonyl->TargetBB H-Bond AlphaCarbon->Benzene AlphaCarbon->AmideNH AlphaCarbon->Carbonyl

Figure 1: Pharmacophoric mapping of the phenylalanine amide scaffold showing critical interaction vectors with biological targets.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9][10][11]

Protease Inhibitors

The Phe-amide scaffold is foundational in designing inhibitors for viral and human proteases. The benzyl side chain typically fills the S1 specificity pocket.

  • HIV-1 Capsid Inhibitors: Small molecules like PF-74 utilize a phenylalanine core to bind the interface between the N-terminal and C-terminal domains of the HIV-1 capsid protein, destabilizing the viral core [1].

  • Proteasome Inhibitors: Peptide aldehydes and epoxyketones (e.g., Carfilzomib ) often incorporate phenylalanine or homophenylalanine residues to target the chymotrypsin-like (

    
    5) subunit of the 20S proteasome. The Phe residue aligns the inhibitor within the substrate channel [2].
    
Integrin Antagonists

Phenylalanine amides have been extensively optimized as antagonists for


 (VLA-4) and 

integrins, which are targets for treating inflammatory diseases like Crohn's disease and multiple sclerosis.
  • Mechanism: The carboxylate (or bioisostere) mimics the aspartic acid of the native ligand (VCAM-1), while the phenylalanine side chain mimics the hydrophobic residues (e.g., Leu/Ile) critical for the ligand-receptor interface [3].

CNS Drug Delivery (LAT1 Targeting)

The Large Neutral Amino Acid Transporter 1 (LAT1) transports phenylalanine across the Blood-Brain Barrier (BBB).

  • Prodrug Strategy: Conjugating drugs to the phenylalanine amide scaffold allows them to hijack this transport mechanism. Structure-Activity Relationship (SAR) studies indicate that meta-substituted phenylalanine amides often display higher uptake rates than para-substituted analogs [4].

Comparative Data: Therapeutic Classes
Therapeutic ClassTargetRole of Phe-Amide ScaffoldKey Drug/Lead
Antiviral HIV-1 CapsidCapsid destabilization; Inter-domain bindingPF-74
Oncology 20S ProteasomeP1 residue targeting Chymotrypsin-like siteCarfilzomib (Analogue)
Inflammation

Integrins
Mimics VCAM-1 hydrophobic motifBioorg. Med. Chem. Leads [3]
CNS Delivery LAT1 TransporterTransporter substrate for BBB crossingL-Dopa amide prodrugs

Part 3: Synthetic Methodologies & Protocols[12]

Synthesizing phenylalanine amides requires careful attention to stereochemistry, as the


-proton is acidic and prone to racemization during coupling, particularly under basic conditions.
Protocol: Low-Racemization Amide Coupling

Objective: Synthesize a Phe-amide derivative with >99% enantiomeric excess (ee).

Reagents:

  • Carboxylic Acid (R-COOH)

  • Phenylalanine Amide / Ester (H-Phe-NH-R')

  • T3P (Propylphosphonic anhydride): The coupling reagent of choice for minimizing epimerization.[1]

  • Base: Pyridine or Diisopropylethylamine (DIPEA).

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and Phenylalanine component (1.1 equiv) in dry EtOAc.

  • Activation: Cool the solution to 0°C . This is critical to suppress racemization.

  • Coupling: Add Pyridine (3.0 equiv) followed by T3P (50% wt in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by LC-MS.

  • Workup: Wash with water, 1N HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over MgSO4.

  • Validation: Assess enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column).

Why T3P? Unlike HATU or EDC/HOBt, T3P acts as an acidic coupling reagent and does not generate a highly reactive O-acylisourea intermediate prone to oxazolone formation (the primary mechanism of racemization) [5].

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Boc-Phe-OH + Amine Activation Activation: Add T3P + Pyridine (Temp: 0°C) Start->Activation Dissolve in EtOAc Intermediate Transition State: Low Oxazolone Risk Activation->Intermediate Acidic Activation Coupling Amide Bond Formation Intermediate->Coupling Nucleophilic Attack Workup Workup: Acid/Base Wash Coupling->Workup Complete Conversion Product Final Product: Phe-Amide (>99% ee) Workup->Product Purification

Figure 2: Optimized synthetic workflow utilizing T3P to maintain stereochemical integrity during phenylalanine amide formation.

Part 4: Structure-Activity Relationships (SAR)

Optimizing the Phe-amide scaffold involves systematic modification of three zones:

The Phenyl Ring (Side Chain)[14][15]
  • Electronic Effects: Electron-withdrawing groups (F, Cl, NO2) at the para-position often improve metabolic stability against CYP450 oxidation.

  • Steric Constraints: Ortho-substitution can restrict the conformation of the side chain, locking it into a specific rotamer preferred by the target receptor.

  • Bioisosteres: Replacing the phenyl ring with Thiophene or Pyridazinone can improve solubility and reduce lipophilicity (LogD), often enhancing oral bioavailability [3].

The Amide Linker
  • N-Methylation: Introducing an N-methyl group (N-Me-Phe) eliminates a hydrogen bond donor but can improve membrane permeability and proteolytic stability (e.g., in cyclosporine-like macrocycles).

  • Retro-Inverso: Reversing the amide bond direction (-NH-CO- instead of -CO-NH-) combined with D-amino acids can maintain topology while rendering the bond uncleavable by proteases.

C-Terminal Modifications
  • Warheads: For covalent inhibitors, the C-terminus is often modified with electrophiles (aldehydes, boronates, vinyl sulfones) to trap the catalytic nucleophile of the target protease [2].

References

  • Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Source: Bioorganic & Medicinal Chemistry (2021). URL:[Link]

  • Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Source: Molecules (2011).[2] URL:[Link]

  • Synthesis and biological evaluation of novel pyridazinone-based alpha4 integrin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2006).[3] URL:[Link]

  • Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Source: Molecular Pharmaceutics (2022). URL:[Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus. Source: Journal of Medicinal Chemistry (2023).[4] URL:[Link][4]

Sources

An In-depth Technical Guide to H-Phe-NHcHex: Chemical Identity, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Phenylalanine Cyclohexylamide (H-Phe-NHcHex), a versatile amino acid derivative with significant potential in pharmaceutical and nutraceutical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and application of this compound.

Core Chemical Identity of H-Phe-NHcHex

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. H-Phe-NHcHex, a derivative of the essential amino acid L-phenylalanine, is characterized by the covalent linkage of a cyclohexyl group to the C-terminus via an amide bond. This modification significantly enhances its lipophilicity compared to the parent amino acid, a key feature influencing its biological activity and potential for central nervous system applications.[1]

Chemical IdentifierValueSource
IUPAC Name (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide[2]
CAS Number 17186-53-7[2]
Molecular Formula C₁₅H₂₂N₂O[2]
Molecular Weight 246.35 g/mol [2]
Canonical SMILES C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N[2]
InChI Key ZMBVNXGMRQPTHV-AWEZNQCLSA-N[2]

Synonyms:

  • L-Phe-Cyclohexylamide[1]

  • N-Cyclohexyl-L-phenylalaninamide

  • (S)-2-amino-N-cyclohexyl-3-phenylpropanamide

Synthesis and Purification: A Self-Validating Protocol

The synthesis of H-Phe-NHcHex is a classic example of peptide bond formation. The following protocol, based on carbodiimide-mediated coupling, is designed to be a self-validating system, with in-process checks to ensure reaction completion and purity.

Synthesis of N-Boc-L-Phenylalanine Cyclohexylamide

The initial step involves the coupling of N-terminally protected L-phenylalanine (Boc-L-Phe-OH) with cyclohexylamine. The Boc (tert-Butoxycarbonyl) protecting group is crucial to prevent self-coupling of the amino acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Boc-L-Phe-OH (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add cyclohexylamine (1.1 equivalents) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents) to the reaction mixture.[3][4] The use of HOBt is critical to suppress racemization and improve coupling efficiency.[5][6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-Phenylalanine cyclohexylamide.

Deprotection to Yield H-Phe-NHcHex

The final step is the removal of the Boc protecting group to yield the free amine, H-Phe-NHcHex.

Experimental Protocol:

  • Deprotection: Dissolve the crude N-Boc-L-Phenylalanine cyclohexylamide in a solution of 4N HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of H-Phe-NHcHex. For the free base, the salt can be neutralized with a suitable base and extracted into an organic solvent.

Synthesis_Workflow BocPhe Boc-L-Phe-OH Coupling EDC, HOBt DCM, 0°C to RT BocPhe->Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Coupling BocPheNHcHex N-Boc-L-Phe-NHcHex Coupling->BocPheNHcHex Deprotection 4N HCl in Dioxane BocPheNHcHex->Deprotection HPheNHcHex H-Phe-NHcHex • HCl Deprotection->HPheNHcHex Applications_of_HPheNHcHex HPheNHcHex H-Phe-NHcHex Neuropharmacology Neuropharmacology (CNS Drug Design) HPheNHcHex->Neuropharmacology AppetiteSuppression Appetite Suppression & Mood Enhancement HPheNHcHex->AppetiteSuppression Peptidomimetics Peptide & Peptidomimetic Chemistry HPheNHcHex->Peptidomimetics FlavorEnhancer Food Industry (Flavor Enhancer) HPheNHcHex->FlavorEnhancer

Sources

Beyond Aromaticity: The Role of Cyclohexylalanine in Optimizing Phenylalanine Amide Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide-based therapeutics and peptidomimetics, the Phenylalanine (Phe) to Cyclohexylalanine (Cha) substitution represents a high-impact bioisosteric switch. While Phenylalanine is ubiquitous in bioactive ligands due to its ability to engage in


-

stacking and hydrophobic interactions, its aromatic ring is a primary metabolic liability (aromatic hydroxylation) and a recognition motif for rapid proteolytic clearance (chymotrypsin-like activity).

This guide details the physicochemical and pharmacokinetic rationale for replacing the planar aromatic phenyl ring with the aliphatic, lipophilic cyclohexyl ring. We analyze how this modification enhances oral bioavailability through two synergistic mechanisms: suppression of first-pass metabolism and augmentation of passive membrane permeability , while often maintaining or enhancing binding affinity through hydrophobic collapse and induced-fit mechanisms.

Physicochemical Basis of the "Cha Switch"

The transition from a phenyl ring to a cyclohexyl ring introduces fundamental changes in molecular geometry and lipophilicity that directly influence bioavailability.

Lipophilicity and Solubility Trade-offs

The hydrogenation of the aromatic ring significantly increases lipophilicity.

  • 
    LogP:  The substitution of Phe with Cha typically increases the calculated LogP (cLogP) by approximately +0.6 to +1.2 units . This shift is critical for pushing hydrophilic peptides into the "permeability sweet spot" (LogP 1–3).
    
  • Solubility: The increased hydrophobicity often reduces aqueous solubility. This necessitates a careful balance; the Cha switch is most effective when the parent scaffold has excess polarity but poor permeability.

Conformational Dynamics: Planar vs. Chair
  • Phenylalanine: The phenyl ring is planar and rigid. It engages in directional

    
    -
    
    
    
    stacking (T-shaped or parallel-displaced).
  • Cyclohexylalanine: The cyclohexyl ring adopts a chair conformation , which is non-planar and occupies a larger volume.

    • Volume Expansion: The cyclohexyl group is "thicker" (approx. 2.5 Å vs 1.7 Å for phenyl).

    • Induced Fit: The flexibility of the aliphatic ring allows it to maximize van der Waals contacts within hydrophobic pockets (e.g., S1 pockets of proteases), often resulting in tighter binding despite the loss of

      
      -electron interactions.
      
PropertyPhenylalanine (Phe)Cyclohexylalanine (Cha)Impact on Bioavailability
Electronic Nature Aromatic (

-system)
Aliphatic (saturated)Eliminates

-mediated metabolic oxidation.
Geometry Planar (2D)Chair (3D)Increases hydrophobic surface area; improves passive diffusion.
Proteolytic Liability High (Chymotrypsin target)Low (Steric/Electronic mismatch)Extends plasma half-life (

).
LogP Contribution ModerateHighEnhances membrane partitioning.

Mechanisms of Bioavailability Enhancement

Metabolic Stability: The Primary Driver

The most significant contribution of the cyclohexyl group is the evasion of metabolic clearance.

  • Resistance to CYP450 Oxidation:

    • Phe Pathway: The phenyl ring is a prime target for Cytochrome P450 isoforms (e.g., CYP2C9, CYP3A4), which catalyze aromatic hydroxylation (typically at the para-position) to form Tyrosine derivatives, followed by conjugation and excretion.

    • Cha Pathway: The saturated cyclohexyl ring resists aromatic hydroxylation. While aliphatic hydroxylation can occur, it is kinetically slower and less favorable than the oxidation of the electron-rich aromatic system.

  • Proteolytic Resistance:

    • Chymotrypsin-like Proteases: These enzymes specifically recognize aromatic side chains (Phe, Trp, Tyr) in the P1 position to cleave the peptide bond.

    • Steric Mismatch: The Cha side chain, being aliphatic and bulkier, is often poorly recognized by these proteases, significantly slowing down hydrolysis rates in the GI tract and plasma.

Membrane Permeability

For phenylalanine amides (often peptidomimetics), passive diffusion is the dominant transport mechanism.

  • Desolvation Penalty: The cyclohexyl group sheds water more easily than the phenyl ring (which can engage in cation-

    
     interactions with solvent). Lower desolvation energy facilitates entry into the lipid bilayer.
    
  • Transporter Evasion: While Phe is a substrate for LAT1 (Large Neutral Amino Acid Transporter), many Phe-amide drugs are not. However, if the parent Phe-amide is efficiently effluxed (e.g., by P-gp), increasing lipophilicity via Cha can sometimes overwhelm the efflux pump capacity through mass action (passive influx > active efflux).

Case Studies in Drug Design

Thrombin Inhibitors (The S1 Pocket)

In the development of direct thrombin inhibitors (e.g., Melagatran analogs), the S1 specificity pocket is deep and hydrophobic.

  • Observation: Replacing the P1 aromatic residue with Cha often improves binding affinity.

  • Mechanism: The cyclohexyl ring fills the hydrophobic S1 pocket more completely than a flat phenyl ring, displacing high-energy water molecules (Hydrophobic Effect).

  • Bioavailability: The Cha analogs showed improved oral absorption in rodent models due to increased lipophilicity and resistance to intestinal proteolysis.

DPP-IV Inhibitors (Merck)

In the optimization of 4-aminophenylalanine-based DPP-IV inhibitors:

  • Challenge: The phenylalanine series (

    
     nM) exhibited poor oral bioavailability.
    
  • Solution: Substitution with 4-aminocyclohexylalanine .

  • Result: The Cha derivative maintained potency but significantly improved pharmacokinetic exposure (AUC) and efficacy in murine models. The crystal structure revealed the cyclohexyl group occupying the S2 subsite, making extensive hydrophobic contacts without the metabolic liability of the phenyl ring.

Experimental Protocols

Protocol: Synthesis of Cyclohexylalanine Peptides via Catalytic Hydrogenation

Context: Converting a Phe-containing peptide to a Cha-containing peptide post-synthesis.

Reagents:

  • Peptide substrate (containing Phe)[1][2][3]

  • Catalyst: Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    , Adams' catalyst)
  • Solvent: Acetic Acid (AcOH) / Water (9:1 v/v) or Methanol

  • Hydrogen Gas (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude Phe-peptide (0.1 mmol) in 10 mL of AcOH/H

    
    O.
    
  • Catalyst Addition: Add 5% w/w equivalent of Rh/Al

    
    O
    
    
    
    carefully under inert atmosphere (Argon).
  • Hydrogenation: Purge the vessel with

    
     gas. Maintain a pressure of 40–60 psi (Parr shaker) at room temperature for 12–24 hours.
    
    • Note: Monitor reaction by LC-MS. The mass shift will be +6 Da per Phenylalanine residue.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

  • Lyophilization: Concentrate the filtrate and lyophilize to obtain the Cha-peptide as a white powder.

  • Validation: Verify by

    
    H-NMR (disappearance of aromatic protons at 7.1–7.4 ppm; appearance of multiplet cyclohexyl protons at 1.1–1.8 ppm).
    
Protocol: Comparative Metabolic Stability Assay (Microsomal)

Context: Quantifying the stability gain of Phe vs. Cha.

  • Preparation: Prepare 10 mM DMSO stocks of the Phe-analog and Cha-analog.

  • Incubation:

    • Mix test compound (1

      
      M final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+) to start the reaction.
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately add to 150

    
    L ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 10 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .
    • Expectation: Cha-analogs typically show a 2-5x reduction in

      
       compared to Phe-analogs.
      

Visualizations

Metabolic Fate & Bioavailability Pathway

This diagram illustrates the divergent metabolic fates of Phenylalanine vs. Cyclohexylalanine amides.

Bioavailability_Pathway Substrate_Phe Phenylalanine Amide Drug GI_Lumen GI Lumen (Proteases) Substrate_Phe->GI_Lumen Ingestion Substrate_Cha Cyclohexylalanine Amide Drug Substrate_Cha->GI_Lumen Ingestion GI_Lumen->GI_Lumen Chymotrypsin Cleavage GI_Lumen->GI_Lumen Proteolytic Resistance Liver Liver (CYP450) GI_Lumen->Liver Absorption (Moderate Passive) GI_Lumen->Liver Enhanced Absorption (High Passive) Liver->Liver Aromatic Hydroxylation Liver->Liver Metabolic Stability Systemic Systemic Circulation Liver->Systemic Low Bioavailability Liver->Systemic High Bioavailability

Caption: Divergent pharmacokinetic pathways. The Cha switch (Green) minimizes proteolytic loss and hepatic extraction compared to the Phe baseline (Red).

Decision Tree for Phe-to-Cha Substitution

A logical framework for deciding when to apply this modification.

Decision_Tree Start Lead Compound (Phe-Amide) Check_Metab Is Metabolic Stability Poor (t1/2 < 30 min)? Start->Check_Metab Check_Perm Is Permeability Low (Papp < 10^-6)? Check_Metab->Check_Perm Yes Check_Pocket Does Target Have Deep Hydrophobic Pocket? Check_Metab->Check_Pocket No Check_Perm->Check_Pocket No Action_Sub SUBSTITUTE Phe -> Cha Check_Perm->Action_Sub Yes (Boost Lipophilicity) Check_Pocket->Action_Sub Yes (Maximize vdW) Action_Keep RETAIN Phe (Explore other mods) Check_Pocket->Action_Keep No (Risk of Steric Clash)

Caption: Strategic decision matrix for implementing the Cyclohexylalanine bioisostere during lead optimization.

References

  • Duffy, J. L., et al. (2007). 4-Aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Link

  • Wang, X., et al. (2014). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine. Journal of Medicinal Chemistry. Link

  • Kagoshima, M., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Link

  • Schiller, P. W., et al. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide from Boc-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the

Abstract

This document provides a comprehensive guide for the synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust and efficient two-step solution-phase synthesis commencing from commercially available N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH). The methodology involves an initial amide bond formation with cyclohexylamine, mediated by the widely-used carbodiimide coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). This is followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). This guide is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and data presentation to ensure reproducibility and success.

Introduction and Synthetic Strategy

The synthesis of custom amino acid amides is a fundamental operation in the construction of peptidomimetics, protease inhibitors, and other complex molecular architectures. The target molecule, 2-amino-N-cyclohexyl-3-phenylpropanamide, incorporates a chiral phenylalanine core coupled to a lipophilic cyclohexyl moiety, making it a desirable scaffold for exploring structure-activity relationships (SAR).

Our synthetic approach is a classic yet effective two-step sequence:

  • Amide Coupling: Activation of the carboxylic acid of Boc-Phe-OH and subsequent coupling with cyclohexylamine to form the protected intermediate, N-cyclohexyl-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamide.

  • Deprotection: Removal of the acid-labile Boc group to yield the final product as its trifluoroacetate salt, which can be used directly or neutralized for subsequent applications.

This strategy leverages the stability and reliable removal of the Boc protecting group, a cornerstone of modern peptide and organic synthesis.[1][2] The choice of EDC and HOBt as coupling agents is predicated on their high efficiency, suppression of racemization, and the convenient removal of the urea byproduct during aqueous workup.[3][4]

Overall Reaction Scheme

Part I: Amide Coupling of Boc-Phe-OH with Cyclohexylamine

Mechanism and Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond is kinetically slow and requires harsh conditions. Therefore, the carboxylic acid must first be activated. The EDC/HOBt system is a highly effective method for this transformation.[5][6]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid of Boc-Phe-OH attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[3][4]

  • Suppression of Side Reactions: This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. To prevent this, a nucleophilic additive, HOBt, is introduced. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester.[3][7] This ester is more stable than the O-acylisourea but highly reactive towards amines, and its formation is crucial for minimizing the loss of stereochemical integrity.[7]

  • Aminolysis: The primary amine (cyclohexylamine) then attacks the carbonyl of the HOBt-ester, forming the desired amide bond and regenerating HOBt, which can participate in the catalytic cycle.[7] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is used to scavenge the HCl from EDC·HCl and to deprotonate the amine hydrochloride if it were used as the salt form, facilitating the reaction.[3]

G cluster_activation Step 1: Activation cluster_ester_formation Step 2: Active Ester Formation cluster_aminolysis Step 3: Aminolysis boc_phe Boc-Phe-OH o_acylisourea O-Acylisourea (Reactive Intermediate) boc_phe->o_acylisourea + EDC edc EDC hobt_ester HOBt Active Ester (Racemization Resistant) o_acylisourea->hobt_ester + HOBt n_acylurea N-Acylurea (Side Product) o_acylisourea->n_acylurea Rearrangement (Suppressed by HOBt) hobt HOBt final_amide Boc-Protected Amide hobt_ester->final_amide + Cyclohexylamine cyclohexylamine Cyclohexylamine

Caption: EDC/HOBt mediated amide coupling workflow.

Experimental Protocol: Coupling Reaction

This protocol is based on a 5 mmol scale. Adjust quantities accordingly for different scales.

Table 1: Reagents for Amide Coupling

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Boc-Phe-OH265.301.05.01.33 g
Cyclohexylamine99.171.15.50.55 g (0.63 mL)
EDC·HCl191.701.26.01.15 g
HOBt (anhydrous)135.131.26.00.81 g
DIPEA129.242.512.51.62 g (2.18 mL)
Dichloromethane (DCM)---50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-Phe-OH (1.33 g, 5.0 mmol), HOBt (0.81 g, 6.0 mmol), and cyclohexylamine (0.63 mL, 5.5 mmol).

  • Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the solids.

  • Cool the resulting solution to 0 °C in an ice bath with continuous stirring.

  • Once cooled, add EDC·HCl (1.15 g, 6.0 mmol) to the mixture portion-wise over 5 minutes.

  • Add DIPEA (2.18 mL, 12.5 mmol) dropwise to the reaction mixture using a syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting carboxylic acid is a key indicator of completion.

  • Work-up: a. Dilute the reaction mixture with an additional 50 mL of DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 5% citric acid solution (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-cyclohexyl-2-((tert-butoxycarbonyl)amino)-3-phenylpropanamide as a white solid.[3]

Part II: N-Terminal Boc Deprotection

Mechanism and Rationale

The Boc group is a quintessential acid-labile protecting group.[8] Its removal is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often diluted in a solvent like DCM.[1][9]

The deprotection mechanism is an E1 elimination:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[2][10]

  • Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[8][10]

  • Decarboxylation & Amine Liberation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free primary amine.[2][10]

  • Salt Formation: Under the acidic conditions, the newly liberated amine is immediately protonated, yielding the final product as a trifluoroacetate salt.[10] The tert-butyl cation is typically quenched by deprotonation to form isobutylene gas or by reaction with scavengers if present.[10][11]

G boc_amide Boc-Protected Amide protonated_boc Protonated Boc Group boc_amide->protonated_boc + H⁺ tfa TFA (H⁺) carbamic_acid Carbamic Acid Intermediate protonated_boc->carbamic_acid Loss of t-Bu⁺ tbutyl_cation tert-Butyl Cation final_amine_salt Amine TFA Salt (Final Product) carbamic_acid->final_amine_salt Decarboxylation + H⁺ co2 CO₂ (gas) isobutylene Isobutylene (gas) tbutyl_cation->isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocol: Deprotection Reaction

CAUTION: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction evolves CO₂ gas and should not be performed in a sealed vessel.[10]

Table 2: Reagents for Boc Deprotection

ReagentM.W. ( g/mol )RoleVolume
Boc-Protected Amide346.48Substrate(From Step 1)
Dichloromethane (DCM)-Solvent10 mL
Trifluoroacetic Acid (TFA)114.02Reagent10 mL

Procedure:

  • Dissolve the purified Boc-protected amide from Part I in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution. A 1:1 ratio of TFA to DCM is a common condition.[9][12]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Vigorous bubbling (CO₂ evolution) should be observed.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM. b. To remove residual TFA, add toluene (2 x 20 mL) to the oily residue and evaporate to dryness each time. This process is known as azeotroping.[8] c. The resulting residue is the trifluoroacetate salt of the desired product. It can often be solidified by trituration with cold diethyl ether.

  • Purification/Isolation: a. Add cold diethyl ether to the residue and stir or sonicate to induce precipitation. b. Collect the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum to yield 2-amino-N-cyclohexyl-3-phenylpropanamide trifluoroacetate salt as a white or off-white solid.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To observe characteristic functional group stretches (e.g., amide C=O, N-H).

Summary and Expert Insights

This guide details a reliable two-step synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide. The key to success lies in the careful execution of both the coupling and deprotection steps.

  • Coupling Reaction Insights: The use of HOBt is critical for preventing racemization, a significant concern when activating chiral carboxylic acids.[3][6] Ensuring anhydrous conditions during the coupling step is paramount to prevent hydrolysis of the reactive intermediates. The water-solubility of the EDC-derived urea byproduct greatly simplifies purification compared to other carbodiimides like DCC.[4]

  • Deprotection Insights: The deprotection step is generally high-yielding and clean. The most common challenge is the removal of residual TFA, which can be stubborn. Azeotropic distillation with toluene is a highly effective technique for this purpose.[8] The final product is typically isolated and stored as the TFA salt, which is often more stable and crystalline than the free amine.

By following the protocols and understanding the underlying chemical principles outlined in this document, researchers can confidently synthesize this and related amino acid amides for their discovery programs.

References

  • Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Bachem. (2023, April 18). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.
  • ResearchGate. (n.d.). What is the best technique for amide purification?.
  • ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
  • ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

High-Efficiency Amide Bond Formation: Coupling L-Phenylalanine Derivatives with Cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the optimized protocol for synthesizing


-cyclohexyl-

-(tert-butoxycarbonyl)-L-phenylalaninamide
. This reaction couples an N-protected L-phenylalanine (Boc-L-Phe-OH) with cyclohexylamine using carbodiimide activation.

While amide bond formation is a staple of organic synthesis, this specific pairing presents unique challenges regarding solubility mismatches (zwitterionic amino acid vs. organic amine) and stereochemical preservation (preventing racemization of the L-Phe alpha-carbon). This guide utilizes the EDC/HOBt system as the primary method due to its robust workup profile and cost-efficiency, while providing a HATU alternative for high-throughput screening.

Chemical Strategy & Mechanistic Insight

The Challenge of Direct Coupling

Directly reacting L-phenylalanine with cyclohexylamine is not feasible due to the zwitterionic nature of the free amino acid and the lack of a leaving group on the carboxylic acid. Two critical prerequisites must be met:

  • N-Terminal Protection: The

    
    -amine of phenylalanine must be protected (e.g., Boc, Fmoc) to prevent self-coupling (polymerization). We utilize Boc-L-Phe-OH  for its stability and solubility in organic solvents (DCM/DMF).
    
  • Carboxyl Activation: The hydroxyl group of the carboxylic acid must be converted into a better leaving group.

The EDC/HOBt System (The "Gold Standard")

We employ 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) co-coupled with 1-Hydroxybenzotriazole (HOBt) .

  • Activation: EDC reacts with the carboxylic acid to form an unstable O-acylisourea.

  • Racemization Suppression (The Role of HOBt): The O-acylisourea is prone to oxazolone formation, which leads to racemization (loss of chirality). HOBt rapidly attacks the O-acylisourea to form an OBt-active ester . This ester is less reactive than the urea but more stable toward racemization, ensuring the final product retains the L-configuration.

  • Amine Attack: Cyclohexylamine, a primary aliphatic amine, attacks the OBt-ester to form the stable amide bond.

Reaction Scheme


Materials & Reagents

ReagentMW ( g/mol )Equiv.[1]RoleStorage
Boc-L-Phenylalanine 265.311.0Starting Material2-8°C, Desiccate
Cyclohexylamine 99.181.1NucleophileRT, Flammable
EDC

HCl
191.701.2Coupling Agent-20°C, Hygroscopic
HOBt (anhydrous) 135.121.2AdditiveRT, Explosive (dry)
DIPEA (Hünig's Base)129.242.0BaseRT
Dichloromethane (DCM) 84.93SolventSolventRT

Safety Note: Cyclohexylamine is toxic and corrosive.[2][3] It has a flash point of 28°C. Handle only in a fume hood. EDC is a potent sensitizer; avoid skin contact.

Experimental Protocol (Standard EDC/HOBt Method)

This protocol is scaled for 1.0 gram of Boc-L-Phe-OH. Scaling up requires checking cooling capacity (exotherm control).

Phase 1: Activation (Critical for Stereochemistry)
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Dissolution: Add 1.0 g (3.77 mmol) of Boc-L-Phe-OH to the flask.

  • Solvent: Add 15 mL of anhydrous DCM . (Note: If solubility is poor, add 1-2 mL of DMF).

  • Cooling: Submerge the flask in an ice-water bath (

    
    C). Stir for 10 minutes.
    
  • Reagent Addition:

    • Add 0.61 g (4.52 mmol, 1.2 eq) of HOBt.

    • Add 0.87 g (4.52 mmol, 1.2 eq) of EDC

      
       HCl.
      
    • Add 1.3 mL (7.54 mmol, 2.0 eq) of DIPEA dropwise.

  • Activation Time: Stir at

    
    C for 15-20 minutes . This allows the formation of the active ester before the amine is introduced.
    
Phase 2: Coupling
  • Amine Addition: Add 0.48 mL (4.15 mmol, 1.1 eq) of Cyclohexylamine dropwise via syringe.

  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 4 to 12 hours . Monitor by TLC (System: 50% Ethyl Acetate/Hexanes; Stain: Ninhydrin or UV). The starting material (Boc-Phe-OH) should disappear.

Phase 3: Workup (The "Wash" Cycle)

The beauty of EDC is that its byproducts (urea) are water-soluble.

  • Dilution: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Amine/EDC): Wash the organic layer with 2 x 20 mL of 1M HCl (or 5% KHSO

    
    ).
    
    • Why? Protonates unreacted cyclohexylamine and DIPEA, forcing them into the aqueous layer.

  • Base Wash (Removes Acid/HOBt): Wash with 2 x 20 mL of Saturated NaHCO

    
     .
    
    • Why? Deprotonates unreacted Boc-Phe-OH and HOBt, removing them.

  • Brine Wash: Wash with 1 x 20 mL Brine (Sat. NaCl).

  • Drying: Dry the organic layer over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Visualization of Workflow

CouplingWorkflow Start Start: Boc-L-Phe-OH (1.0 eq) Solvent Dissolve in DCM/DMF Cool to 0°C Start->Solvent Activate Add EDC.HCl (1.2 eq) Add HOBt (1.2 eq) Add DIPEA (2.0 eq) Solvent->Activate Intermediate Active OBt-Ester Formed (Stir 20 min @ 0°C) Activate->Intermediate AddAmine Add Cyclohexylamine (1.1 eq) Intermediate->AddAmine React Warm to RT Stir 4-12 Hours AddAmine->React WorkupAcid Wash: 1M HCl (Removes amines/EDC) React->WorkupAcid WorkupBase Wash: Sat. NaHCO3 (Removes acids/HOBt) WorkupAcid->WorkupBase Final Final Product: Boc-L-Phe-Cyclohexylamide WorkupBase->Final

Figure 1: Step-by-step workflow for the EDC/HOBt mediated coupling of Boc-L-Phe-OH and Cyclohexylamine.

Analytical Validation

Successful coupling must be validated using the following criteria:

MethodExpected Result
1H NMR (CDCl

)
Amide NH: Doublet/Broad singlet ~6.0-7.5 ppm.Boc Group: Strong singlet (9H) at 1.4 ppm.Cyclohexyl: Multiplets 1.0-1.9 ppm.Phe Benzyl: Multiplets 7.1-7.3 ppm.
HPLC Single peak with retention time shift (Product is more hydrophobic than Start Material).
Mass Spec (ESI) Expected [M+H]

or [M+Na]

. MW = 346.46 g/mol .

Troubleshooting & Optimization

Issue: Low Yield
  • Cause: EDC hydrolysis.

  • Solution: Ensure solvents are anhydrous. EDC is sensitive to moisture. Use fresh EDC

    
    HCl.
    
  • Alternative: Switch to HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. HATU is more reactive but harder to remove during workup.

Issue: Racemization (D-Phe formation)
  • Cause: High temperature or excess base.

  • Solution: Keep the activation step strictly at

    
    C. Ensure HOBt is of good quality. Do not exceed 2.0 eq of DIPEA.
    
Issue: Gelatinous Precipitate
  • Cause: Urea byproduct (DCU) if using DCC instead of EDC.

  • Solution: This protocol uses EDC to avoid this. If using DCC, filter the precipitate before workup.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Sigma-Aldrich. Cyclohexylamine Safety Data Sheet (SDS). Link

  • Thermo Fisher Scientific. Boc-L-Phenylalanine Product Specifications. Link

  • Bachem. Peptide Synthesis Guide: Coupling Methods. Link

Sources

Application Notes and Protocols for the Preparation and Anticonvulsant Screening of N-cyclohexyl-3-phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects.[2] This necessitates the continued search for novel anticonvulsant agents with improved efficacy and safety profiles. N-cyclohexyl-3-phenylpropanamide derivatives have emerged as a promising class of compounds, with preliminary studies indicating their potential to modulate neuronal excitability. This document provides a comprehensive guide for the synthesis, purification, characterization, and in-vivo anticonvulsant screening of these derivatives, intended for researchers, scientists, and drug development professionals.

Part 1: Synthesis and Characterization of N-cyclohexyl-3-phenylpropanamide Derivatives

The core structure of N-cyclohexyl-3-phenylpropanamide can be readily synthesized through the formation of an amide bond between 3-phenylpropanoic acid and cyclohexylamine. This foundational reaction can be adapted to create a library of derivatives by utilizing substituted variants of both the carboxylic acid and the amine.

General Reaction Scheme

The synthesis of N-cyclohexyl-3-phenylpropanamide derivatives is typically achieved via the coupling of a corresponding 3-phenylpropanoic acid derivative with a cyclohexylamine derivative. A common and effective method involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with the amine.[3][4]

Diagram of the general synthesis route for N-cyclohexyl-3-phenylpropanamide derivatives.```dot graph Synthesis_Scheme { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"3-phenylpropanoic_acid" [label="3-Phenylpropanoic Acid Derivative"]; "Activating_Reagent" [label="Activating Reagent\n(e.g., SOCl₂, DCC)", shape=ellipse, fillcolor="#FFFFFF"]; "Acyl_Chloride" [label="Activated Intermediate\n(e.g., Acyl Chloride)"]; "Cyclohexylamine" [label="Cyclohexylamine Derivative"]; "Product" [label="N-cyclohexyl-3-phenylpropanamide Derivative"]; "Base" [label="Base\n(e.g., Pyridine, Et₃N)", shape=ellipse, fillcolor="#FFFFFF"];

"3-phenylpropanoic_acid" -> "Acyl_Chloride" [label="+ Activating Reagent"]; "Acyl_Chloride" -> "Product" [label="+ Cyclohexylamine Derivative, Base"]; }

Caption: Workflow for anticonvulsant drug discovery.

Part 3: Data Analysis and Interpretation

The data obtained from the screening assays should be analyzed to determine the efficacy and safety profile of the synthesized compounds.

Quantitative Data Summary

The results from the anticonvulsant and neurotoxicity tests are typically summarized in a table to facilitate comparison between different derivatives. The median effective dose (ED₅₀) for the MES and scPTZ tests, and the median toxic dose (TD₅₀) from the rotarod test are calculated.

Compound IDR¹ SubstituentR² SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/MES ED₅₀)
Cpd-1 HH35.2>100250.57.1
Cpd-2 4-ClH28.985.6210.07.3
Cpd-3 H4-F42.1>100300.17.1
Cpd-4 4-Cl4-F25.575.3225.88.8
Phenytoin --9.5Inactive68.57.2
Valproate --250.0150.0400.01.6

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship (SAR) Discussion

The analysis of how structural modifications affect biological activity is a cornerstone of drug discovery. For N-cyclohexyl-3-phenylpropanamide derivatives, several key structural features can be systematically varied to explore the SAR:

  • Substituents on the Phenyl Ring: The nature, position, and size of substituents on the phenyl ring of the 3-phenylpropanoyl moiety can significantly influence lipophilicity, electronic properties, and steric interactions with the target receptor. For instance, electron-withdrawing groups like halogens may enhance activity. [5]* Modifications of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can alter the compound's conformational preferences and lipophilicity, which may impact its binding affinity and pharmacokinetic properties.

  • Linker Modification: The length and rigidity of the propanamide linker can be modified to optimize the spatial orientation of the phenyl and cyclohexyl groups.

A thorough SAR study will guide the design of more potent and selective anticonvulsant agents. [6][7]

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments. Retrieved February 20, 2026, from [Link]

  • Rotarod - Maze Engineers. (n.d.). ConductScience. Retrieved February 20, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Preparation of Amides. (2023, April 30). JoVE. Retrieved February 20, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 20, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved February 20, 2026, from [Link]

  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (2020, April 24). ACS Earth and Space Chemistry. Retrieved February 20, 2026, from [Link]

  • Computational and Synthetic Target-based Approaches to the Discovery of Novel Anticonvulsant Compounds. (2021, October 1). Bentham Science Publishers. Retrieved February 20, 2026, from [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. Retrieved February 20, 2026, from [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved February 20, 2026, from [Link]

  • Seizure, Maximal Electroshock, Mouse. (n.d.). Pharmacology Discovery Services. Retrieved February 20, 2026, from [Link]

  • Rotarod Test for Motor Coordination Assessment. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved February 20, 2026, from [Link]

  • The 1st, original Rat RotaRod for motory coordination studies. (n.d.). Animalab. Retrieved February 20, 2026, from [Link]

  • screening methods for Antiepileptic activity. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]

  • Rotarod - Rodent Behavioral Testing. (2026, January 21). InnoSer. Retrieved February 20, 2026, from [Link]

  • RotaRod Test. (n.d.). Scantox | Contract Research Organization. Retrieved February 20, 2026, from [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025, October 28). MDPI. Retrieved February 20, 2026, from [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1). Journal of Epilepsy Research. Retrieved February 20, 2026, from [Link]

  • The Current Approach of the Epilepsy Therapy Screening Program Contract Site for Identifying Improved Therapies for the Treatment of Pharmacoresistant Seizures in Epilepsy. (2019, November 30). PMC. Retrieved February 20, 2026, from [Link]

  • Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO). Retrieved February 20, 2026, from [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (2004, March 11). PubMed. Retrieved February 20, 2026, from [Link]

  • Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. (2010, December 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021, December 3). MDPI. Retrieved February 20, 2026, from [Link]

  • Synthesis, Anticonvulsant and Neurotoxicity Evaluation of Some Newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide Analogs. (n.d.). Bentham Science Publisher. Retrieved February 20, 2026, from [Link]

  • Chemical structures of new anticonvulsant drugs. Fig. (2). The... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Synthesis and biological evaluation of new antiseizure compounds derived from valproic acid. (2023, May 25). SEDICI. Retrieved February 20, 2026, from [Link]

  • Synthesis, physicochemical and anticonvulsant properties of some n-substituted amides of 3-spirocycloalkylpyrrolidine-2,5-dione. (2003, September 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. (2009, January 15). PubMed. Retrieved February 20, 2026, from [Link]

Sources

Application Notes & Protocols: Advanced Peptide Coupling Reagents for the Synthesis of Sterically Hindered Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials.[1] While numerous methods exist for its construction, the synthesis of amides from sterically hindered carboxylic acids and/or amines remains a formidable challenge in organic synthesis.[2] Conventional coupling methods often fail or provide disappointingly low yields when bulky substituents near the reacting centers obstruct the required trajectory for nucleophilic attack.[2][3]

This technical guide addresses this challenge directly. It is designed for researchers, scientists, and drug development professionals who encounter difficult amide couplings. We will move beyond a simple catalog of reagents to provide a deep, mechanistic understanding of why certain reagents excel under sterically demanding conditions. This document provides a comparative analysis of state-of-the-art coupling reagents, detailed, field-tested protocols for their use, and a logical framework for troubleshooting even the most recalcitrant amide bond formations.

The Fundamental Mechanism: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, typically requiring high temperatures that are incompatible with complex molecules.[4] The core principle of modern amide synthesis is the activation of the carboxylic acid. A coupling reagent is employed to convert the hydroxyl group of the acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[5][6]

The efficacy of a coupling reagent, particularly for hindered substrates, is determined by the reactivity of the activated intermediate it generates and its ability to function without inducing side reactions, most notably racemization of chiral centers.

Amide Bond Formation Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R¹-COOH (Carboxylic Acid) Activated R¹-CO-X (Activated Intermediate) Acid->Activated + Reagent Reagent Coupling Reagent Amine R²-NH₂ (Amine) Activated->Amine Nucleophilic Attack Amide R¹-CO-NH-R² (Amide Product) Amine->Amide

Caption: General mechanism of coupling reagent-mediated amide bond formation.

A Curated Arsenal of Reagents for Hindered Couplings

The choice of coupling reagent is the most critical decision when facing a sterically demanding synthesis.[5] Reagents can be broadly categorized, with onium salts and specialized activating agents demonstrating superior performance for these challenges.

Onium Salts: The Modern Workhorse

Onium salts, including phosphonium and aminium (uronium) types, are renowned for their high reactivity and efficiency, making them the first choice for difficult couplings.[7] They react with the carboxylate to form highly reactive ester intermediates.

  • Aminium/Uronium Salts (HATU, HCTU, COMU): These reagents are among the most powerful activators.

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) generates highly reactive OAt esters. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction, making HATU exceptionally effective for hindered systems. However, its precursor, HOAt, is known to be explosive, posing a significant safety risk.[8]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on the non-explosive OxymaPure leaving group.[8] It offers reactivity comparable or even superior to HATU for many difficult couplings but with a significantly enhanced safety profile and better solubility.[8]

  • Phosphonium Salts (PyBOP, PyAOP):

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a classic phosphonium reagent that generates OBt active esters.[9] It is highly efficient and avoids the guanidinylation side reaction that can occur with uronium salts, making it a "cleaner" option, especially if excess reagent is required. The primary drawback of its parent reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10] PyBOP was developed as a safer, non-toxic alternative.[9][10]

Propanephosphonic Anhydride (T3P®)

T3P is a cyclic anhydride that serves as a powerful and versatile water scavenger and activating reagent. It is particularly effective for coupling racemization-prone acids and poorly nucleophilic amines.[11] The byproducts are water-soluble phosphonic acids, which are typically easy to remove via aqueous workup.[12] Its sheer activating power makes it an excellent choice for many sterically hindered couplings.

Acyl Halides: The Classic "Forced" Method

When all else fails, converting the carboxylic acid to a highly reactive acyl chloride or fluoride can drive the reaction to completion.

  • Acyl Chlorides (via SOCl₂ or (COCl)₂): This is a traditional, brute-force approach. Thionyl chloride (SOCl₂) or oxalyl chloride are used to generate the acyl chloride, which is then reacted with the amine.[13] This method is effective for hindered systems but often requires harsh conditions (elevated temperatures) and is incompatible with sensitive functional groups.[14]

  • Acyl Fluorides (via BTFFH): A more modern and milder approach involves the in situ generation of acyl fluorides.[15] Acyl fluorides are highly reactive yet more selective and less prone to side reactions than their chloride counterparts. Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can generate acyl fluorides under mild conditions, providing an excellent strategy for coupling sensitive and sterically demanding substrates where other methods have failed.[15]

Comparative Analysis of Key Reagents

The following table provides a summary to guide reagent selection based on the specific challenges of the synthesis.

ReagentReagent ClassRelative ReactivityKey AdvantagesDisadvantages & Side ReactionsSafety Profile
COMU Aminium SaltVery HighExcellent safety profile, high solubility, very fast reactions, non-explosive.[8]Can cause guanidinylation of the amine if activation is slow. Limited stability in solution.Excellent
HATU Aminium SaltVery HighExtremely efficient for hindered couplings and racemization suppression.Based on explosive HOAt.[8] Can cause guanidinylation. High cost.[16]Poor; requires caution
PyBOP Phosphonium SaltHighDoes not cause guanidinylation. Byproducts are less hazardous than BOP.[9]More expensive than carbodiimides.Good
T3P® Phosphonic AnhydrideVery HighExcellent for low-epimerization couplings. Water-soluble byproducts are easily removed.[11][12]Can be corrosive. Requires a base.Moderate; handle with care
SOCl₂ Acid Chloride FormerExtremeVery high reactivity, low cost. Effective when other methods fail.[13]Harsh conditions, not suitable for sensitive substrates, generates HCl.[14]Poor; highly corrosive
BTFFH Acyl Fluoride FormerHighGenerates highly reactive acyl fluorides in situ under mild conditions.[15]Higher cost, specialized reagent.Good

Protocols for Sterically Hindered Amide Synthesis

The following protocols are designed to be self-validating, with clear steps and rationale.

Caption: A typical experimental workflow for hindered amide coupling.

Protocol 1: High-Efficiency Coupling of Hindered Substrates using COMU

This protocol is ideal for coupling bulky α,α-disubstituted amino acids or secondary amines where high efficiency and safety are paramount.

  • Materials:

    • Sterically hindered carboxylic acid (1.0 equiv)

    • Sterically hindered amine (1.1 equiv)

    • COMU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessel, magnetic stirrer, nitrogen/argon line

  • Step-by-Step Procedure:

    • Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and COMU (1.2 equiv) to a flame-dried flask.

    • Add anhydrous DMF to dissolve the solids (aim for a concentration of 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (3.0 equiv) dropwise to the stirred solution. The solution may change color (typically to yellow), indicating activation.

      • Scientist's Note: Pre-activation is key for hindered couplings. Stirring the acid, coupling reagent, and base together for 5-10 minutes before adding the amine allows for the formation of the reactive Oxyma ester intermediate, minimizing side reactions.

    • After stirring for 10 minutes at 0 °C, add the amine (1.1 equiv), either neat or as a solution in a small amount of DMF.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

      • Scientist's Note: For extremely hindered couplings, the reaction temperature can be increased to 30-50 °C to improve the rate.[16]

  • Workup and Purification:

    • Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and Oxyma), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

  • Expected Outcome: High yield (typically >80%) of the desired amide with minimal side products.

Protocol 2: Robust Coupling using Propanephosphonic Anhydride (T3P®)

This protocol is highly effective for forming amides from poorly nucleophilic anilines or when dealing with substrates prone to epimerization.[11]

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • Sterically hindered amine/aniline (1.2 equiv)

    • T3P® (50% solution in ethyl acetate is common) (1.5 equiv)

    • Pyridine or Triethylamine (3.0-4.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Step-by-Step Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCM or EtOAc in a flask under an inert atmosphere.

    • Add the base (pyridine or TEA, 3.0-4.0 equiv).

    • Add the T3P® solution (1.5 equiv) dropwise to the stirred mixture at room temperature. An exotherm may be observed. For sensitive substrates, addition can be done at 0 °C.

      • Scientist's Note: The order of addition is crucial. Adding T3P® to a mixture of the acid, amine, and base ensures that the highly reactive mixed anhydride intermediate is trapped immediately by the amine, which is particularly important for suppressing racemization.[11]

    • Stir the reaction at room temperature for 1-4 hours.

  • Workup and Purification:

    • Monitor the reaction to completion by TLC or LC-MS.

    • Quench the reaction by slowly adding water or saturated NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers and wash with 1 M HCl (if TEA was used), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. The phosphonic acid byproducts are water-soluble and are efficiently removed during the aqueous workup.[12]

    • Purify by flash column chromatography.

  • Expected Outcome: Excellent yields (often >90%) with very low levels of epimerization.

Troubleshooting Guide for Failed Couplings

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction 1. Insufficient reactivity of the coupling reagent. 2. Extreme steric hindrance. 3. Poor nucleophilicity of the amine (e.g., electron-deficient aniline).1. Switch to a more powerful reagent (e.g., from PyBOP to COMU or T3P). 2. Increase the reaction temperature (e.g., to 40-60 °C) or use microwave irradiation. 3. Convert the carboxylic acid to its acyl chloride or fluoride and react with the amine, possibly with a catalyst like DMAP.[17]
Low Yield 1. Incomplete reaction. 2. Formation of side products (e.g., anhydride of the starting acid). 3. Steric hindrance slowing the reaction.1. Increase reaction time and/or temperature. 2. Use a phosphonium reagent like PyBOP to avoid guanidinylation. Ensure an inert atmosphere to prevent hydrolysis of activated species. 3. Use a higher excess of the coupling reagent and base (e.g., 1.5 equiv of reagent, 4-5 equiv of base).
Racemization 1. Base is too strong or used in excess. 2. Extended reaction time at elevated temperature. 3. Reagent forms a symmetric anhydride.1. Use a weaker base (e.g., switch from DIPEA to N-methylmorpholine (NMM)) or reduce the number of equivalents. 2. Use a highly efficient reagent like COMU to shorten reaction times. 3. Use a reagent known for low racemization, such as T3P with pyridine.[11]

Conclusion

The synthesis of sterically hindered amides requires a departure from standard coupling conditions and a thoughtful selection of reagents tailored to the specific steric and electronic properties of the substrates. Modern onium salts, particularly the safer and highly reactive COMU, offer a robust first line of attack. For more resilient challenges, the power of T3P or the conversion to highly reactive acyl fluorides provides a reliable path to success. By understanding the underlying mechanisms of activation and the specific advantages of each reagent class, researchers can overcome the challenges posed by steric congestion and efficiently construct complex molecular architectures.

References

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • Converting Amines to Amides. Chemistry Steps. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CDMO. Available at: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • Recent development in peptide coupling reagents. ResearchGate. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • New Trends in Peptide Coupling Reagents. ResearchGate. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. Available at: [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at: [Link]

  • Coupling Reagents. AAPPTEC. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for 2-amino-N-cyclohexyl-3-phenylpropanamide in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of 2-amino-N-cyclohexyl-3-phenylpropanamide as a Peptidomimetic Scaffold

Peptides are fundamental to a vast array of physiological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions (PPIs).[1] Their therapeutic potential, however, is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced potency and selectivity.[1] Peptidomimetic design seeks to overcome these hurdles by creating non-peptide molecules that retain the key pharmacophoric features of a native peptide, while exhibiting improved drug-like properties.[2][3]

This document provides a detailed technical guide on the potential applications and experimental investigation of 2-amino-N-cyclohexyl-3-phenylpropanamide , a novel scaffold for peptidomimetic drug design. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a phenylalanine core, a primary amine, and an N-cyclohexyl amide—suggest significant potential as a modulator of protein-protein interactions.

The phenylalanine residue is a common feature in the pharmacophores of many peptide hormones and is known to be crucial for binding to various receptors.[4] The bulky, hydrophobic cyclohexyl group can enhance metabolic stability by sterically hindering enzymatic degradation of the adjacent amide bond and can also contribute to hydrophobic interactions within a target's binding pocket.[5] This strategic combination of features makes 2-amino-N-cyclohexyl-3-phenylpropanamide an attractive candidate for development as a therapeutic agent, particularly in targeting disease pathways driven by aberrant protein-protein interactions.

Section 1: Conceptual Framework for Peptidomimetic Design

The rational design of peptidomimetics often begins with identifying the key amino acid residues of a peptide that are critical for its biological activity.[2] These "hotspot" residues are then mimicked in a more stable, non-peptidic scaffold. A common strategy involves mimicking secondary structures like β-turns, which are frequently involved in molecular recognition events.[6][7]

The structure of 2-amino-N-cyclohexyl-3-phenylpropanamide, with its constrained amide bond and potential for specific side-chain orientations, makes it a candidate for mimicking such turns. The workflow for investigating this potential is outlined below.

Caption: A generalized workflow for the design and evaluation of peptidomimetics.

Section 2: Synthesis Protocol

The synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide and its derivatives can be achieved through standard solid-phase peptide synthesis (SPPS) techniques, which offer advantages in purification and scalability.

Protocol 2.1: Solid-Phase Synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide

Materials:

  • Fmoc-Phe-Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Cyclohexylamine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell Fmoc-Phe-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.[8]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Cyclohexylamine:

    • Dissolve cyclohexylamine (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), indicating free amines, repeat the coupling step.[9]

  • Final Deprotection and Cleavage:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude product under vacuum.

    • Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Section 3: Biophysical Characterization of Target Interaction

Once synthesized and purified, the interaction of 2-amino-N-cyclohexyl-3-phenylpropanamide with its putative protein target must be characterized. Techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[10][11]

Protocol 3.1: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[12][13][14]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS)

  • Purified target protein

  • 2-amino-N-cyclohexyl-3-phenylpropanamide (ligand)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip using a 1:1 mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of 2-amino-N-cyclohexyl-3-phenylpropanamide in running buffer.

    • Inject the ligand solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine) to remove the bound ligand.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Compoundkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (µM)
2-amino-N-cyclohexyl-3-phenylpropanamide 1.5 x 10⁴3.0 x 10⁻³0.2
Analog 1 (N-methyl)1.2 x 10⁴5.0 x 10⁻³0.42
Analog 2 (p-fluoro-phenyl)2.1 x 10⁴2.5 x 10⁻³0.12

Note: The data presented in the table is illustrative and represents plausible results for a successful peptidomimetic candidate.

Protocol 3.2: NMR Spectroscopy for Binding Site Mapping

NMR spectroscopy can provide atomic-level information about the binding interface between a ligand and its target protein.[15][16] Chemical shift perturbation (CSP) experiments are particularly useful for identifying the amino acid residues of the protein that are involved in the interaction.[10][17]

Materials:

  • ¹⁵N-labeled purified target protein

  • Unlabeled 2-amino-N-cyclohexyl-3-phenylpropanamide

  • NMR spectrometer

  • NMR buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • ¹H-¹⁵N HSQC Spectra Acquisition:

    • Acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled protein in the absence of the ligand. This spectrum serves as the reference.

    • Prepare samples with increasing concentrations of 2-amino-N-cyclohexyl-3-phenylpropanamide added to the ¹⁵N-labeled protein.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each ligand concentration.

  • Data Analysis:

    • Overlay the HSQC spectra from the different ligand concentrations.

    • Identify the protein's amide cross-peaks that show significant chemical shift changes upon ligand binding.

    • Map these perturbed residues onto the three-dimensional structure of the protein to visualize the binding site.

Caption: Workflow for NMR-based chemical shift perturbation analysis.

Section 4: In Silico and Cellular Evaluation

Computational modeling and cell-based assays are crucial for predicting the binding mode of the peptidomimetic and assessing its biological activity in a cellular context.[18][19]

Protocol 4.1: In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[20][21][22][23]

Software:

  • AutoDock, Glide, or similar molecular docking software

  • PyMOL or other molecular visualization software

Procedure:

  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of 2-amino-N-cyclohexyl-3-phenylpropanamide and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the target protein based on experimental data (e.g., from NMR CSP) or by identifying putative binding pockets.

    • Perform the docking simulation to generate a series of possible binding poses for the ligand.

  • Analysis of Results:

    • Rank the docking poses based on their predicted binding energies.

    • Visualize the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Protocol 4.2: Cell-Based Protein-Protein Interaction Assay

A variety of cell-based assays can be used to measure the ability of a compound to inhibit a specific PPI within a living cell.[19][24][25][26] A common method is the protein-fragment complementation assay (PCA).

Materials:

  • Mammalian cell line

  • Expression vectors for the two interacting proteins, each fused to a fragment of a reporter protein (e.g., luciferase or fluorescent protein)

  • Transfection reagent

  • Cell culture medium and supplements

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Cell Culture and Transfection:

    • Culture the mammalian cells to the appropriate confluency.

    • Co-transfect the cells with the two expression vectors.

  • Compound Treatment:

    • After allowing time for protein expression, treat the cells with various concentrations of 2-amino-N-cyclohexyl-3-phenylpropanamide.

  • Signal Detection:

    • Measure the reporter signal (luminescence or fluorescence) using a plate reader. A decrease in the signal in the presence of the compound indicates inhibition of the PPI.

  • Data Analysis:

    • Plot the reporter signal as a function of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundIC₅₀ (µM)
2-amino-N-cyclohexyl-3-phenylpropanamide 5.2
Positive Control Inhibitor1.8
Negative Control (Inactive Analog)> 100

Note: The data presented in the table is illustrative and represents plausible results for a cell-active peptidomimetic.

Section 5: Pharmacokinetic Profiling

A critical aspect of drug development is the evaluation of a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[27][28]

Protocol 5.1: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • 2-amino-N-cyclohexyl-3-phenylpropanamide

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the test compound with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Sample Analysis:

    • At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

  • Data Analysis:

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Conclusion

2-amino-N-cyclohexyl-3-phenylpropanamide represents a promising, yet underexplored, scaffold for the development of novel peptidomimetic therapeutics. Its design incorporates features intended to enhance metabolic stability and promote strong binding to protein targets. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of this and related compounds. Through a systematic and iterative process of design, synthesis, and testing, it is possible to unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Balaram, P. (1999). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology, 9(5), 549-557.
  • Birdsall, B. (2006). NMR spectroscopy in drug discovery. Journal of Cellular Biochemistry, 99(5), 1233-1244.
  • Bremer, J., et al. (2018). NMR-based screening for drug discovery. Methods in Molecular Biology, 1764, 1-22.
  • Cooper, M. A. (2002). Optical biosensors in drug discovery. Nature Reviews Drug Discovery, 1(7), 515-528.
  • De la Figuera, N., et al. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209-1224.
  • Fletcher, S., & Hamilton, A. D. (2006). Targeting protein-protein interactions by rational design: mimicry of protein surfaces. Journal of the Royal Society Interface, 3(7), 215-233.
  • Ganesan, A. (2006). The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology, 10(3), 238-244.
  • Gesellchen, F., & Zaliani, A. (2010). Surface plasmon resonance in drug discovery. Methods in Molecular Biology, 627, 17-41.
  • Gfeller, D., et al. (2013). The role of shape and electrostatics in protein-protein interactions. Current Opinion in Structural Biology, 23(6), 881-888.
  • Hruby, V. J. (2002). Designing peptide and peptidomimetic drugs. Nature Reviews Drug Discovery, 1(11), 847-858.
  • Hruby, V. J., & Balse, P. M. (2000). Conformational and topographical considerations in the design of biologically active peptides. Current Medicinal Chemistry, 7(9), 945-970.
  • Johnson, T. A., & Goody, R. S. (2011). The cellular environment in drug discovery. Nature Reviews Drug Discovery, 10(9), 661-673.
  • Kee, K. S., & Jois, S. D. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209-24.
  • Lepre, C. A., et al. (2001). Ligand-based NMR screening techniques. Drug Discovery Today, 6(3), 133-140.
  • Myszka, D. G. (1997). Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors. Current Opinion in Biotechnology, 8(4), 50-57.
  • Nestor, J. J. (2008). The medicinal chemistry of peptides. Current Medicinal Chemistry, 15(13), 1275-1293.
  • Pagliaro, L., et al. (2004). In silico to in vivo: advances in the design and development of small molecule inhibitors of protein-protein interactions. Current Opinion in Chemical Biology, 8(4), 442-449.
  • Pelay-Gimeno, M., et al. (2015). Structure-based design of inhibitors of protein-protein interactions: a patent review.
  • Pireddu, R., & S-W., T. (2012). Cell-based assays for the discovery of protein-protein interaction modulators. Methods in Molecular Biology, 810, 249-268.
  • Riley, R. J., et al. (2001). A unified strategy for the prediction of human drug metabolism. Drug Metabolism and Disposition, 29(7), 960-969.
  • Shoichet, B. K. (2004). Virtual screening of chemical libraries.
  • Sleno, L., & Emili, A. (2008). Proteomic methods for the analysis of protein-protein interactions. Current Opinion in Biotechnology, 19(4), 364-371.
  • Stewart, K. D. (2014). Experimental and computational methods for the discovery of allosteric inhibitors. Current Opinion in Chemical Biology, 20, 34-41.
  • Taylor, R. D., et al. (2002). A review of protein-small molecule docking methods. Journal of Computer-Aided Molecular Design, 16(3), 151-166.
  • Vagner, J., et al. (2008). Peptide and peptidomimetic drug design. Current Opinion in Chemical Biology, 12(3), 292-296.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204.
  • Vilar, S., et al. (2009). Peptidomimetics: from peptide leads to drug candidates. Current Medicinal Chemistry, 16(1), 80-99.
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931.
  • Wess, G. (2005). The current state of the art of peptidomimetic design.
  • Wiley, R. A., & Rich, D. H. (1993). Peptidomimetics derived from natural products. Medicinal Research Reviews, 13(3), 327-384.
  • Wishart, D. S. (2007). The Human Metabolome Database: a knowledgebase for metabolomics.
  • Wójcik, P., & Berlicki, Ł. (2016). Foldamers as protein-protein interaction inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 263-270.
  • Zider, D., et al. (1999). New-to-nature biosynthetic pathways: the design and evolution of a new ortho-aminophenol synthesis. Journal of the American Chemical Society, 121(34), 7738-7747.
  • Zinzalla, G., & Thurston, D. E. (2009). Targeting protein-protein interactions for therapeutic intervention: a challenge for the future. Future Medicinal Chemistry, 1(1), 65-93.
  • Glass, D. B., et al. (1989). Protein kinase inhibitor-(6-22)-amide peptide analogs with standard and nonstandard amino acid substitutions for phenylalanine 10. Inhibition of cAMP-dependent protein kinase. The Journal of Biological Chemistry, 264(24), 14476-14482.
  • Hruby, V. J., et al. (1990). Conformational and structural considerations in the design of peptide and peptidomimetic ligands for peptide receptors. Biochemical Pharmacology, 40(7), 1619-1627.
  • Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ.
  • Fairlie, D. P., et al. (1995). Conformational selection of inhibitors and substrates by proteases: design of novel and selective inhibitors of HIV protease. Journal of Medicinal Chemistry, 38(11), 1893-1903.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Brik, A., & Wong, C. H. (2003). Sugar-assisted ligation of N-linked glycopeptides.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Coin, I., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

Sources

Synthesis of Chiral Amino Acid Cyclohexylamides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Acid Cyclohexylamides in Modern Drug Discovery

Chiral amino acid cyclohexylamides are a critical class of molecules in pharmaceutical sciences, serving as indispensable building blocks and key structural motifs in a wide array of therapeutic agents.[1] Their importance stems from the fundamental principle of chirality in biological systems; the three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, metabolic profile, and potential toxicity.[2][3] Biological systems, themselves composed of chiral entities like amino acids and sugars, often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may elicit a desired therapeutic effect while the other could be inactive or even harmful.[4]

This guide provides a comprehensive overview of the synthesis of chiral amino acid cyclohexylamides, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale for experimental choices, ensuring a deep and practical understanding of the methodologies.

Core Synthetic Strategies: A Mechanistic Perspective

The formation of an amide bond between a chiral amino acid and cyclohexylamine is fundamentally a nucleophilic acyl substitution reaction. However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, activation of the carboxylic acid is a prerequisite for successful amide bond formation. The choice of activation strategy is paramount, as it must be efficient and, crucially, must not compromise the stereochemical integrity of the chiral center in the amino acid.

Carbodiimide-Mediated Coupling: The Workhorse of Amide Synthesis

Carbodiimide-based reagents are among the most widely used for amide bond formation due to their high reactivity and compatibility with a broad range of functional groups.[6] Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[7]

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amine (cyclohexylamine) to form the desired amide.

G cluster_0 Activation Step cluster_1 Coupling Step Amino_Acid Chiral Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Amino_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (DCC, DIC, or EDC) Amide_Product Chiral Amino Acid Cyclohexylamide O_Acylisourea->Amide_Product + Cyclohexylamine Urea_Byproduct Urea Byproduct (e.g., DCU) O_Acylisourea->Urea_Byproduct Cyclohexylamine Cyclohexylamine (R'-NH2)

Caption: Carbodiimide-mediated amide synthesis workflow.

Causality Behind Experimental Choices:

  • Solvent: Apolar aprotic solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF) are typically used to facilitate the formation of the O-acylisourea intermediate.[6]

  • Racemization Suppression: A significant challenge with carbodiimide methods is the potential for racemization of the chiral amino acid, especially for sensitive substrates.[7] The O-acylisourea intermediate can spontaneously racemize.[6] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to racemization and readily reacts with the amine.[7]

Activated Ester Intermediates: A Peptide Chemist's Approach

Drawing from the field of peptide synthesis, the use of pre-formed activated esters offers a robust and often milder alternative for amide bond formation.[6] This strategy involves converting the carboxylic acid of the amino acid into a more electrophilic form that readily reacts with cyclohexylamine.

Common Activating Agents:

  • Hydroxybenzotriazole (HOBt) and its derivatives: These reagents, in conjunction with a carbodiimide, form active esters that are effective in suppressing racemization.[7]

  • Aminium/Uronium and Phosphonium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that generate active esters in situ.[7][8]

G Start N-Protected Chiral Amino Acid Activation Activation with Coupling Reagent (e.g., HATU, HOBt/DCC) Start->Activation Active_Ester Activated Ester Intermediate Activation->Active_Ester Coupling Reaction with Cyclohexylamine Active_Ester->Coupling Product N-Protected Chiral Amino Acid Cyclohexylamide Coupling->Product Deprotection Deprotection (if necessary) Product->Deprotection Final_Product Chiral Amino Acid Cyclohexylamide Deprotection->Final_Product

Caption: General workflow for activated ester-mediated synthesis.

Expertise in Action:

The choice between different coupling reagents often depends on the specific amino acid and the desired reaction conditions. For sterically hindered amino acids or those prone to racemization, more powerful reagents like HATU may be preferred. Phosphonium-based reagents have the advantage of not reacting with the free amino group of the amine component.[8]

Acyl Chloride Method (Schotten-Baumann Reaction)

A classic and highly effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with cyclohexylamine.[5][6]

Reaction Steps:

  • Acyl Chloride Formation: The N-protected amino acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6]

  • Amidation: The isolated or in situ generated acyl chloride is then reacted with cyclohexylamine, typically in the presence of a base (like a tertiary amine or pyridine) to neutralize the HCl byproduct.[5][6]

Trustworthiness of the Protocol:

This method is robust and often provides high yields. However, the harsh conditions required for acyl chloride formation may not be suitable for all substrates, particularly those with sensitive functional groups. Careful control of the reaction temperature and stoichiometry is essential to minimize side reactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a general guideline and may require optimization based on the specific amino acid and available laboratory resources.

Protocol 1: EDC/HOBt Mediated Synthesis of a Chiral Amino Acid Cyclohexylamide

This protocol is a reliable and widely used method that effectively minimizes racemization.

Materials:

  • N-protected chiral amino acid (e.g., Boc-L-Alanine)

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected chiral amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Add cyclohexylamine (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Chloride Method for Synthesis

This protocol is suitable for less sensitive amino acid derivatives.

Materials:

  • N-protected chiral amino acid

  • Oxalyl chloride or thionyl chloride

  • Dichloromethane (DCM, anhydrous)

  • A catalytic amount of DMF

  • Cyclohexylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve cyclohexylamine (1.1 eq) and TEA or DIEA (1.5 eq) in anhydrous DCM.

    • Slowly add the solution of cyclohexylamine and base to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Follow the workup and purification steps as described in Protocol 1.

Data Presentation and Characterization

The successful synthesis and characterization of chiral amino acid cyclohexylamides require rigorous analytical techniques to confirm the structure, purity, and stereochemical integrity of the final product.

Table 1: Key Analytical Techniques for Characterization

Analytical TechniquePurposeKey Parameters to Determine
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity assessment.Chemical shifts (δ), coupling constants (J), and integration of ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Molecular ion peak (M⁺, [M+H]⁺, etc.). High-resolution MS (HRMS) for exact mass.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).Separation of enantiomers or diastereomers on a chiral stationary phase.[9]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for N-H, C=O (amide), and other functional groups.
Optical Rotation Measurement of the rotation of plane-polarized light.Specific rotation ([α]) to confirm the chiral nature of the product.

Conclusion: A Foundation for Innovation

The synthesis of chiral amino acid cyclohexylamides is a cornerstone of modern medicinal chemistry and drug development. A thorough understanding of the underlying reaction mechanisms, the rationale for choosing specific reagents and conditions, and the appropriate analytical techniques for characterization are essential for success. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these valuable molecules, paving the way for the discovery of new and improved therapeutic agents.

References

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved February 19, 2026, from [Link]

  • Enantiodivergent synthesis of axially chiral alkylidene cyclohexylamines by imine reductases-catalyzed desymmetrization - ResearchGate. (2026, February 8). Retrieved February 19, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 19, 2026, from [Link]

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). Retrieved February 19, 2026, from [Link]

  • Converting Amines to Amides - Chemistry Steps. (2025, October 4). Retrieved February 19, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - Frontiers. (2021, June 22). Retrieved February 19, 2026, from [Link]

  • Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. (2021, December 27). Retrieved February 19, 2026, from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]

  • Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks - PMC. (2025, December 30). Retrieved February 19, 2026, from [Link]

  • Chiral Amino Acids Synthesis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved February 19, 2026, from [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chiral drugs - LabMed Discovery. (n.d.). Retrieved February 19, 2026, from [Link]

  • Enantioselective synthesis of chiral BCPs - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews. (2024, March 28). Retrieved February 19, 2026, from [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10). Retrieved February 19, 2026, from [Link]

  • Schoemaker, H. E., Boesten, W. H. J., Kaptein, B., Roos, E. C., Broxterman, Q. B., van den Tweel, W. J. J., & Kamphuis, J. (1997). Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. CHIMIA International Journal for Chemistry, 51(6), 308-310. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. (n.d.). Retrieved February 19, 2026, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021, July 29). Retrieved February 19, 2026, from [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed. (2000, January 15). Retrieved February 19, 2026, from [Link]

Sources

Introduction: The Strategic Role of Phenylalanine Amides in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of phenylalanine amides in the study and potential treatment of neurodegenerative diseases.

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons.[1] A central theme in the pathology of many of these disorders is the misfolding, aggregation, and accumulation of specific proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease.[2][3] Small molecules that can cross the blood-brain barrier and modulate these pathological processes are highly sought after as potential therapeutics.[1][2]

Phenylalanine, an aromatic amino acid, and its amide derivatives have emerged as a versatile scaffold in medicinal chemistry for targeting key pathological events in neurodegeneration. The phenylalanine structure provides a unique combination of hydrophobicity, aromaticity for π-π stacking interactions, and stereochemical properties that can be exploited for precise molecular recognition of enzyme active sites and protein-protein interfaces.[4] The amide modification enhances stability and can serve as a crucial hydrogen bond donor/acceptor, improving binding affinity and pharmacokinetic properties.[5][6] This guide provides detailed application notes and protocols for leveraging phenylalanine amides in neurodegenerative disease research, focusing on their roles as enzyme inhibitors, aggregation modulators, and neuroprotective agents.

Section 1: Phenylalanine Amides as BACE1 Inhibitors for Alzheimer's Disease

Mechanism of Action & Rationale

The "Amyloid Cascade Hypothesis" posits that the accumulation of Aβ peptide is the primary trigger for Alzheimer's disease pathology.[7] Aβ is generated from the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[8][9] BACE1 performs the initial, rate-limiting cleavage, making it a prime therapeutic target.[7][10][11] Inhibiting BACE1 is a direct strategy to reduce the production of all forms of Aβ.[2][8] Phenylalanine and fluorophenylalanine derivatives have been successfully incorporated as P1 ligands in the design of potent BACE1 inhibitors, fitting into the hydrophobic S1 pocket of the enzyme's active site.[10]

Amyloid_Cascade_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage C99 C99 fragment (membrane-bound) APP->C99 Cleavage BACE1 β-secretase (BACE1) BACE1->sAPPb BACE1->C99 gamma_Secretase γ-secretase Ab Amyloid-β (Aβ) (e.g., Aβ40, Aβ42) gamma_Secretase->Ab Phenylalanine_Amide_Inhibitor Phenylalanine Amide BACE1 Inhibitor Phenylalanine_Amide_Inhibitor->BACE1 Inhibits C99->Ab Cleavage Plaques Amyloid Plaques (Neurotoxicity) Ab->Plaques Aggregation

Caption: Amyloidogenic processing of APP and the inhibitory action of Phenylalanine Amide BACE1 inhibitors.

Application Note: Screening Phenylalanine Amide Libraries for BACE1 Inhibition

The goal is to identify phenylalanine amide derivatives that effectively inhibit BACE1 activity. This involves a primary screen to measure enzymatic inhibition, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context and assess effects on Aβ production.

Causality Behind Experimental Choices:

  • Primary Screen (In Vitro): A cell-free enzymatic assay provides a direct measure of the compound's interaction with the purified BACE1 enzyme, free from confounding factors like cell permeability. A Förster Resonance Energy Transfer (FRET) based assay is chosen for its high sensitivity, high-throughput capability, and continuous monitoring of enzyme activity.[12]

  • Secondary Screen (Cell-Based): A positive hit in the primary screen doesn't guarantee efficacy in a biological system. The compound must be able to cross the cell membrane to reach BACE1, which is a transmembrane protease.[13] Therefore, a cell-based assay using a cell line overexpressing APP (like SH-SY5Y or HEK293 cells with the Swedish APP mutation) is crucial to confirm that the inhibitor can reduce the production of Aβ.[9] Measuring secreted Aβ levels by ELISA provides a quantifiable and disease-relevant endpoint.

Protocol 1: In Vitro BACE1 Inhibition Assay (Fluorogenic FRET)

This protocol describes a high-throughput method to screen for BACE1 inhibitors using a FRET peptide substrate.[12]

Principle: The substrate is a synthetic peptide containing the BACE1 cleavage site flanked by a fluorescent donor and a quencher. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[12]

Materials:

  • Recombinant Human BACE1 Enzyme

  • BACE1 FRET Peptide Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Phenylalanine Amide Compounds (dissolved in DMSO)

  • Known BACE1 Inhibitor (e.g., Verubecestat) as a positive control[12]

  • DMSO (vehicle control)

  • 96-well black microplates

  • Microplate fluorometer (Excitation: ~320 nm, Emission: ~405 nm)

Procedure:

  • Prepare Reagents:

    • Thaw enzyme and substrate on ice.

    • Prepare serial dilutions of test compounds and positive control in DMSO. Final DMSO concentration in the assay should be ≤1%.

    • Prepare Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of diluted test compound, positive control, or DMSO (vehicle) to appropriate wells.

    • Add 88 µL of Assay Buffer containing the BACE1 enzyme to all wells.

    • Incubate the plate for 10 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of BACE1 FRET substrate to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorometer.

    • Measure fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Self-Validation System:

  • Negative Control (No Enzyme): Wells containing substrate and buffer but no BACE1 to measure background fluorescence.

  • Vehicle Control (DMSO): Wells with enzyme, substrate, and DMSO to define 100% enzyme activity.

  • Positive Control (Known Inhibitor): Wells with a known BACE1 inhibitor to confirm the assay can detect inhibition.

Compound ExampleBACE1 Enzyme IC₅₀ (nM)Cell-Based Aβ40 IC₅₀ (nM)Reference
Verubecestat2.10.7[13]
Inhibitor 26272[14]
Compound A3.3N/A[15]

Section 2: Modulating Amyloid-β Aggregation with Phenylalanine Derivatives

Mechanism of Action & Rationale

The aggregation of Aβ monomers into toxic oligomers and fibrils is a central event in Alzheimer's pathogenesis.[2][16] The Aβ peptide sequence contains two phenylalanine residues (Phe19 and Phe20) that are critical for its self-assembly.[17] Aromatic π-π stacking interactions involving these residues are thought to stabilize the amyloid structure.[4][18] This provides a clear rationale for designing phenylalanine-based molecules that can interfere with this process. Methylated phenylalanine-containing peptides, for instance, have been shown to bind to Aβ and significantly reduce fibril formation.[16] This strategy aims to either cap growing fibrils or redirect aggregation toward non-toxic, amorphous pathways.[18]

Caption: Experimental workflow for the Thioflavin T (ThT) amyloid aggregation assay.

Protocol 2: Thioflavin T (ThT) Amyloid Aggregation Assay

This protocol measures the effect of phenylalanine amide compounds on the kinetics of Aβ fibrillization.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. By monitoring the ThT fluorescence over time, one can observe the lag phase, growth phase, and plateau of fibril formation.

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP) for monomerizing Aβ

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (in water)

  • Phenylalanine Amide test compounds (in DMSO)

  • 96-well black, clear-bottom microplates

  • Plate-reading fluorometer with shaking capability

Procedure:

  • Prepare Monomeric Aβ:

    • Dissolve lyophilized Aβ42 in HFIP to break up pre-existing aggregates.

    • Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed-vac.

    • Store the resulting peptide film at -80°C.

    • Immediately before use, resuspend the Aβ42 film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in cold PBS.

  • Assay Setup:

    • In each well, combine PBS, ThT (final concentration ~5 µM), and the test compound or vehicle (DMSO).

    • Initiate the aggregation by adding the prepared monomeric Aβ42 solution to each well.

  • Kinetic Measurement:

    • Place the plate in the fluorometer, set to 37°C.

    • Program the instrument to shake the plate for 10 seconds every 10 minutes.

    • Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) every 10 minutes for 24-48 hours.

  • Data Analysis:

    • Plot fluorescence intensity against time for each condition.

    • Analyze the kinetic parameters: lag time (time to onset of aggregation) and maximum fluorescence intensity.

    • An effective inhibitor will increase the lag time and/or decrease the maximum fluorescence signal.

Self-Validation System:

  • Negative Control (No Aβ): Wells with all components except the Aβ peptide to measure background ThT fluorescence.

  • Positive Control (Aβ alone): Wells with Aβ and vehicle (DMSO) to establish the baseline aggregation curve.

  • Known Inhibitor (e.g., Curcumin): Can be used to confirm the assay's sensitivity to inhibition.[19]

Section 3: Phenylalanine Amides as Multifunctional Neuroprotective Agents

Mechanism of Action & Rationale

Beyond targeting the core amyloid pathway, phenylalanine derivatives can exert neuroprotective effects through other mechanisms. Glutamate-induced excitotoxicity, mediated by over-activation of receptors like AMPA, is a significant contributor to neuronal death in many neurodegenerative conditions.[20] Certain aryl-substituted phenylalanine derivatives act as competitive AMPA receptor antagonists, thereby preventing this excitotoxic cascade.[20][21] Additionally, oxidative stress is a common feature of neurodegenerative diseases.[17] Some phenylalanine-based compounds have shown direct free-radical scavenging and antioxidant capacity, protecting neurons from oxidative damage induced by toxins like 6-hydroxydopamine (6-OHDA).[20][21]

Neuroprotection_Pathway Neurotoxin Neurotoxic Insult (e.g., 6-OHDA, Glutamate) Neuron Neuron Neurotoxin->Neuron ROS ↑ Reactive Oxygen Species (ROS) ↑ Ca2+ Influx Neuron->ROS Damage Membrane Damage (LDH Release) ROS->Damage Phe_Amide_Agent Phenylalanine Amide Neuroprotective Agent Phe_Amide_Agent->ROS Blocks

Caption: General mechanism of neuroprotection by phenylalanine amides against toxic insults.

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This protocol assesses the ability of phenylalanine amides to protect neuronal cells from toxin-induced damage.

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant is a reliable way to quantify cytotoxicity and cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y neuroblastoma)[20][21]

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or glutamate for an excitotoxicity model)

  • Phenylalanine Amide test compounds

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear cell culture plates

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment:

    • Remove the old medium and replace it with a fresh medium containing various concentrations of the phenylalanine amide test compounds.

    • Incubate for 1-2 hours to allow for compound uptake.

  • Toxin Exposure:

    • Add the neurotoxin (e.g., 6-OHDA) to the wells, except for the "untreated control" wells.

    • Incubate for a duration known to cause significant cell death (e.g., 24 hours).

  • LDH Measurement:

    • Carefully collect an aliquot of the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength after a short incubation.

  • Data Analysis:

    • Calculate % Cytotoxicity:

      • (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100

    • Spontaneous LDH: Measured from untreated, healthy cells.

    • Maximum LDH: Measured from cells treated with a lysis buffer (provided in the kit) to cause 100% cell death.

    • A neuroprotective compound will show a statistically significant decrease in % cytotoxicity in toxin-treated wells compared to the toxin-only control.

Self-Validation System:

  • Untreated Control: Cells with medium only, to measure spontaneous LDH release.

  • Toxin-Only Control: Cells treated only with the neurotoxin, to establish the maximum level of damage to be protected against.

  • Maximum Release Control: Cells lysed to determine the maximum possible LDH signal.

  • Compound-Only Control: Cells treated only with the highest concentration of the test compound to check for inherent toxicity of the compound itself.

Section 4: In Vivo Evaluation in Neurodegenerative Disease Models

Application Note: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

After demonstrating in vitro and cell-based efficacy, the next critical step is to evaluate the compound in a living organism. The primary goals are to assess its ability to cross the blood-brain barrier, engage its target in the central nervous system (CNS), and produce a desired biological effect.

Causality Behind Experimental Choices:

  • Animal Model Selection: Transgenic mouse models that recapitulate aspects of the disease are essential. For Alzheimer's research, the Tg2576 mouse, which overexpresses a mutant form of human APP, is a well-established model for studying Aβ accumulation.[10][22] Other models like APP/PS1 or 5xFAD mice develop pathology more rapidly.[23][24]

  • PK/PD Correlation: A successful drug must not only reach its target but also stay there at a sufficient concentration to exert its effect. A PK/PD study aims to link the drug's concentration in the plasma and brain (Pharmacokinetics) to the biological effect, such as the reduction of brain Aβ levels (Pharmacodynamics).[10] This is crucial for determining an effective dosing regimen for future studies.

Protocol 4: PK/PD Study of a BACE1 Inhibitor in Tg2576 Mice

Objective: To determine the relationship between the dose of a phenylalanine amide BACE1 inhibitor, its concentration in the brain, and the resulting reduction in brain Aβ40 levels.

Materials:

  • Tg2576 mice (or other suitable AD model)[22]

  • Phenylalanine Amide BACE1 inhibitor

  • Dosing vehicle (e.g., 0.5% methylcellulose)

  • Equipment for oral gavage or intraperitoneal injection

  • Anesthesia and surgical tools for tissue collection

  • LC-MS/MS for compound quantification

  • Aβ40 ELISA kit for brain homogenates

Procedure:

  • Dosing:

    • Administer the test compound to groups of mice at several dose levels (e.g., 1, 3, 10, 30 mg/kg) via the desired route (e.g., oral gavage). Include a vehicle-only control group.

  • Time-Course Sampling:

    • At various time points post-dose (e.g., 1, 3, 6, 24 hours), euthanize a subset of mice from each dose group.

  • Sample Collection:

    • Immediately collect blood (for plasma) and the brain.

    • Rapidly dissect the brain on ice and flash-freeze one hemisphere for PK analysis and the other for PD analysis.

  • Pharmacokinetic (PK) Analysis:

    • Homogenize the brain hemisphere and extract the compound from both plasma and brain homogenate.

    • Quantify the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacodynamic (PD) Analysis:

    • Homogenize the other brain hemisphere in an appropriate buffer (e.g., containing guanidine HCl to solubilize Aβ plaques).

    • Measure the concentration of Aβ40 using a specific ELISA kit.

  • Data Analysis:

    • Plot the plasma and brain concentrations of the drug over time to determine key PK parameters (e.g., Cmax, Tmax, brain/plasma ratio).

    • Correlate the drug concentration in the brain at each time point with the percent reduction in Aβ40 levels compared to the vehicle-treated group.

    • This analysis will establish a dose-response and exposure-response relationship, informing the selection of doses for longer-term efficacy studies.

Self-Validation System:

  • Vehicle Control Group: Establishes baseline Aβ levels in the absence of treatment.

  • Multiple Dose Levels: Ensures a dose-dependent effect can be observed.

  • Validated Bioanalytical Methods: Use of qualified LC-MS/MS and ELISA methods with appropriate standards and quality controls is essential for accurate data.

Conclusion and Future Perspectives

Phenylalanine amides represent a highly adaptable and promising chemical scaffold for the development of therapeutics targeting neurodegenerative diseases. Their utility extends from inhibiting key enzymes like BACE1 to modulating complex processes such as protein aggregation and excitotoxicity. The protocols outlined in this guide provide a framework for the systematic evaluation of novel phenylalanine amide derivatives, from initial in vitro screening to in vivo proof-of-concept. Future research will likely focus on developing multi-target ligands based on this scaffold, aiming to simultaneously address several pathological pathways, and on optimizing drug-like properties to ensure robust CNS penetration and long-term safety.

References

  • Stachel, S. J., Coburn, C. A., & Sankaranarayanan, S. (2010). BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. In Aspartic Acid Proteases as Therapeutic Targets (pp. 317-344). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Simunkova, M., et al. (2016). Recent Advances in Neurogenic Small Molecules as Innovative Treatments for Neurodegenerative Diseases. Molecules, 21(9), 1136. [Link]

  • Poczta, A., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 27(3), 875. [Link]

  • Rathnam, M. (2021). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Kennesaw State University DigitalCommons@KSU. [Link]

  • Poczta, A., et al. (2022). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity-In Vitro and In Vivo Studies. Molecules, 27(3), 875. [Link]

  • Castillo, V., et al. (2021). Small molecules to perform big roles: The search for Parkinson's and Huntington's disease therapeutics. Frontiers in Pharmacology, 12, 768239. [Link]

  • Yao, W., et al. (2022). Small-molecule drugs development for Alzheimer's disease. Frontiers in Aging Neuroscience, 14, 1019412. [Link]

  • Hardy, J., & Selkoe, D. J. (2002). The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics. Science, 297(5580), 353-356. [Link]

  • Boyd-Kimball, D., et al. (2004). Role of phenylalanine 20 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity. Chemical research in toxicology, 17(12), 1743–1749. [Link]

  • Eisenberg, D., & Jucker, M. (2012). The amyloid state of proteins in human diseases. Cell, 148(6), 1188–1203. [Link]

  • Hilson, J. A., et al. (2004). Aromaticity of Phenylalanine Residues Is Essential for Amyloid Formation by Alzheimer's Amyloid β-Peptide. Biochemistry, 43(51), 16136–16144. [Link]

  • Sankaranarayanan, S., et al. (2008). In vitro activity of BACE1 inhibitors. ResearchGate. [Link]

  • Vassar, R. (2012). BACE1: The Beta-Secretase in Alzheimer's Disease. In Beta-Secretase (BACE1) as a Therapeutic Target for Alzheimer's Disease. [Link]

  • De Strooper, B., et al. (2010). The role of BACE1 in health and Alzheimer's disease: current knowledge and future directions. The Lancet Neurology, 9(2), 215-225. [Link]

  • Ghosh, A. K., & Osswald, K. (2014). BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease. Chemical Society reviews, 43(19), 6765–6813. [Link]

  • Eketjäll, S., et al. (2016). AZD3293: A Novel, Orally Active BACE1 Inhibitor with High Potency and Selectivity for Attenuating Amyloid-β Production in Alzheimer's Disease. Journal of Alzheimer's Disease, 50(4), 1109-1123. [Link]

  • Wetzel, R. (2006). Kinetics and thermodynamics of amyloid fibril assembly. Accounts of chemical research, 39(9), 671–679. [Link]

  • LaFerla, F. M., Green, K. N., & Oddo, S. (2007). Intracellular amyloid-β in Alzheimer's disease. Nature reviews. Neuroscience, 8(7), 499–509. [Link]

  • Vassar, R., et al. (1999). Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE. Science, 286(5440), 735-741. [Link]

  • Kumar, A., et al. (2022). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega, 7(33), 28695–28723. [Link]

  • Reubold, T. F., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Scientific reports, 14(1), 13398. [Link]

  • Gordon, D. J., & Meredith, S. C. (2015). Structure-Based Peptide Design to Modulate Amyloid Beta Aggregation and Reduce Cytotoxicity. PLoS ONE, 10(6), e0129072. [Link]

  • Evin, G. (2022). Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer's Disease. Domainex. [Link]

  • Ghag, G., et al. (2023). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au, 3(3), 263–274. [Link]

  • Wolfe, M. S. (2021). Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. The Journal of biological chemistry, 296, 100236. [Link]

  • Yilmaz, I. (2019). Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. ResearchGate. [Link]

  • Patsnap. (2024). What are BACE1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Sarikaya, H., et al. (2019). A Novel Cell-based β-secretase Enzymatic Assay for Alzheimer's Disease. Current Alzheimer research, 16(11), 1017–1025. [Link]

  • Lauber, B. S., et al. (2020). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific reports, 10(1), 1335. [Link]

  • Swahn, B. M., et al. (2012). BACE1 inhibitors: a head group scan on a series of amides. Bioorganic & medicinal chemistry letters, 22(24), 7578–7582. [Link]

  • Wolfe, M. S. (2023). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Frontiers in Molecular Neuroscience, 16, 1184655. [Link]

  • Sasaguri, H., et al. (2017). Animal Models of Alzheimer Disease. Cellular and Molecular Life Sciences, 74(14), 2623–2640. [Link]

  • Stancu, I. C., et al. (2023). Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling. International Journal of Molecular Sciences, 24(9), 8349. [Link]

  • Wolfe, M. S. (2024). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Acta Pharmaceutica Sinica B. [Link]

  • Forner, S., et al. (2019). Dementia Insights: What Do Animal Models of Alzheimer's Disease Tell Us?. The American journal of pathology, 189(7), 1334–1343. [Link]

  • UC Davis. (2021). Animal Model Opens Way to Test Alzheimer's Disease Therapies. UC Davis Health. [Link]

  • Luo, J., et al. (2019). Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation. Frontiers in Neuroscience, 13, 173. [Link]

  • D'Avanzo, C., et al. (2015). γ-Secretase modulators reduce endogenous amyloid β42 levels in human neural progenitor cells without altering neuronal differentiation. The FASEB Journal, 29(8), 3295–3303. [Link]

  • BPS Bioscience. BACE1 Assay Kit. BPS Bioscience. [Link]

  • Atwal, J. K., et al. (2011). Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1. The Journal of biological chemistry, 286(43), 37376–37385. [Link]

  • Ghasemi, S., et al. (2023). Amyloid-β Inhibiting Peptides: An Innovative Strategy for Alzheimer's Disease Treatment. Research in Molecular Medicine, 11(3), 149-160. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide, a key chemical intermediate. This document provides in-depth troubleshooting, validated protocols, and expert insights to improve reaction yield and purity.

Synthesis Overview

The synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide is fundamentally an amide bond formation reaction between a suitably protected phenylalanine derivative and cyclohexylamine. The process consists of two main stages: the coupling reaction and the subsequent deprotection of the amino group.

The critical step is the activation of the carboxylic acid on the protected phenylalanine to facilitate nucleophilic attack by the amine group of cyclohexylamine.[1][2] The choice of coupling reagent, protecting group, solvent, and base is paramount to achieving high yield and minimizing side reactions, particularly racemization.[3]

General Reaction Scheme:

Where PG = Protecting Group (e.g., Boc, Cbz), Phe = Phenylalanine

Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a question-and-answer format to guide you through the troubleshooting process.

Q1: My final yield is significantly lower than expected. Where do I start troubleshooting?

A low final yield can result from issues at various stages: inefficient coupling, premature cleavage of protecting groups, side reactions, or losses during work-up and purification. A systematic approach is crucial to identify the root cause.

First, determine if the issue lies with the coupling reaction itself or with the subsequent deprotection and purification steps. Analyze a small aliquot of the crude reaction mixture (post-coupling, before work-up) by thin-layer chromatography (TLC) or LC-MS.

  • If the desired coupled product is absent or in low concentration: The problem is with the coupling reaction. Proceed to Q2 and Q3.

  • If the coupled product is the major component: The issue likely occurred during deprotection or purification. Review your work-up procedure, check for losses during extraction, and optimize your purification method (see Q5 and Q6).

Below is a logical workflow to diagnose low-yield problems.

Low_Yield_Troubleshooting cluster_coupling Coupling Optimization cluster_workup Work-up & Purification Optimization start Low Final Yield check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude coupling_issue Problem: Inefficient Coupling check_crude->coupling_issue Low Product in Crude workup_issue Problem: Deprotection/Purification Loss check_crude->workup_issue High Product in Crude reagents Verify Reagent Quality & Stoichiometry (See FAQ) coupling_issue->reagents extraction Optimize Aqueous Work-up (pH adjustment, solvent choice) workup_issue->extraction conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents->conditions side_reactions Investigate Side Reactions (See Q4) conditions->side_reactions purification Refine Purification Method (Recrystallization, Chromatography) extraction->purification

Caption: A logical workflow for troubleshooting low product yield.

Q2: My starting materials are not fully consumed. How can I improve conversion?

Incomplete conversion points to issues with reaction kinetics or reagent activity.

1. Re-evaluate Your Coupling Reagent:

  • Carbodiimides like DCC or EDC are common but can form an N-acylurea byproduct that is unable to participate in further coupling.[2] This side reaction is temperature-dependent.

  • Consider more potent coupling reagents like HBTU, HATU, or T3P.[3][4] These reagents form highly reactive esters with the carboxylic acid, often leading to faster and more complete reactions.

2. Optimize Reaction Temperature and Time:

  • While room temperature is a common starting point, some sterically hindered couplings benefit from gentle heating (e.g., 40-50 °C). However, be aware that higher temperatures can increase the risk of racemization.[2]

  • Extend the reaction time. Monitor the reaction every few hours by TLC to track the disappearance of the limiting starting material.

3. Check the Base:

  • A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize the acid formed and to deprotonate the amine component.[2]

  • Ensure you are using at least one equivalent of base, and for amino acid salts (e.g., HCl salts), an additional equivalent is necessary. The base should be freshly distilled and dry.

Q3: I see a lot of side products in my crude mixture. What are they and how can I avoid them?

The most common side reactions in this synthesis are racemization and byproduct formation from the coupling reagent.

1. Racemization:

  • Cause: The activation of the carboxylic acid makes the alpha-proton of phenylalanine acidic and susceptible to removal under basic conditions, leading to a loss of stereochemical purity.[3] This is particularly problematic when using strong bases or high temperatures.[2]

  • Prevention:

    • Use Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) are crucial. They react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization than the intermediate formed by the coupling reagent alone.[2] HOAt is generally more effective than HOBt at suppressing racemization.[2]

    • Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).[2][3]

    • Choose the Right Base: Use a weaker, non-nucleophilic base like DIPEA or sym-collidine instead of stronger bases.[2]

2. N-Acylurea Formation (with Carbodiimides):

  • Cause: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with a carbodiimide (like DCC or DIC) can rearrange to a stable N-acylurea, which cannot acylate the amine.[2]

  • Prevention: This is an intramolecular side reaction. The best prevention is to add HOBt or HOAt, which rapidly traps the O-acylisourea to form the active ester before it has time to rearrange.

Carbodiimide_Coupling_Mechanism RCOOH PG-Phe-OH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) RCOOH->O_Acylisourea DCC Carbodiimide (DCC/EDC) DCC->O_Acylisourea Product Desired Amide Product O_Acylisourea->Product Pathway A (Direct Reaction) DCU Urea Byproduct (DCU/EDU) O_Acylisourea->DCU N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Side Reaction 1 (Rearrangement) Active_Ester HOBt Active Ester (Less Prone to Racemization) O_Acylisourea->Active_Ester Pathway B (HOBt Trapping) Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product Cyclohexylamine->Product HOBt Additive (HOBt/HOAt) HOBt->Active_Ester Active_Ester->Product (Suppresses Racemization) Active_Ester->DCU

Caption: Carbodiimide-mediated coupling mechanism and key side reactions.

Q4: My crude product is an oil and won't crystallize. How can I purify it?

Oiling out during crystallization is common when the product has a low melting point or when impurities are present that inhibit lattice formation.

  • Initial Purification: If the product is an oil, first consider purification by column chromatography to remove major impurities. A silica gel column using a hexane/ethyl acetate or dichloromethane/methanol gradient is typically effective.

  • Re-attempt Crystallization: After chromatography, the higher purity of the product may allow it to crystallize.

  • Salt Formation: Since the final product contains a free primary amine, it can be converted to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the purified free base with HCl or HBr in a suitable solvent like ether or ethyl acetate. Salts often have higher melting points and are more crystalline than the corresponding free bases.[5]

Q5: How do I choose the right recrystallization solvent?

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

  • Solvent Screening: Test a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) in test tubes. Heat to dissolve and then cool to see which system provides good crystal formation.

  • Common Systems: For moderately polar compounds like this amide, mixtures of a polar solvent (in which it is soluble) and a non-polar solvent (in which it is insoluble) are often effective. For example, dissolve the compound in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6]

Q6: My final product is contaminated with coupling reagent byproducts. How can I remove them?

This is a very common issue, especially when using carbodiimides or uronium/aminium salts.

  • Dicyclohexylurea (DCU) from DCC: DCU is poorly soluble in most organic solvents. Much of it can be removed by simple filtration of the reaction mixture. However, residual amounts may co-precipitate with the product. Washing the crude product with a solvent in which DCU is slightly soluble but the product is not (e.g., cold acetonitrile) can be effective.

  • Water-Soluble Byproducts (from EDC, HATU, HBTU): The byproducts of these reagents are generally water-soluble.[3] A thorough aqueous work-up is key. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amines and base, then a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted phenylalanine and HOBt, and finally with brine.

  • Propanephosphonic Acid Anhydride (T3P) Byproducts: A major advantage of T3P is that its byproducts are water-soluble and easily removed by extraction during the work-up.[3]

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the best coupling reagent for this synthesis? For high yield and low racemization, HATU and T3P are excellent choices.[3][4] HATU is very efficient but more expensive. T3P is a good, cost-effective alternative with easily removable byproducts.[3] If using a carbodiimide, EDC is preferred over DCC for solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification.[2] Always use an additive like HOBt or HOAt.
Which protecting group for phenylalanine is most suitable? Boc (tert-butyloxycarbonyl) is a common and effective choice. It is stable to the basic conditions of the coupling reaction and can be removed under mild acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) that typically do not affect the newly formed amide bond.[7]
What are the optimal reaction temperature and time? Start the reaction at 0 °C , especially during the addition of the coupling reagent, to minimize side reactions. Then, allow the reaction to warm to room temperature and stir for 12-24 hours . Monitor by TLC or LC-MS for completion.[3]
How does the choice of solvent affect the reaction? Aprotic polar solvents like Dichloromethane (DCM) , Dimethylformamide (DMF) , or Ethyl Acetate (EtOAc) are standard.[3][8] DCM is a good first choice due to its low boiling point, making removal easy. DMF can improve the solubility of reactants but is harder to remove.[8] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-phenylalanine-N-cyclohexylamide

This protocol uses EDC as the coupling reagent with HOBt as an additive.

Synthesis_Workflow cluster_reactants Reactants BocPhe Boc-L-Phenylalanine Coupling 1. Coupling Reaction (0°C to RT, 18h) BocPhe->Coupling Cyclo Cyclohexylamine Cyclo->Coupling EDC EDC / HOBt EDC->Coupling Solvent Anhydrous DCM Solvent->Coupling Workup 2. Aqueous Work-up (HCl, NaHCO₃, Brine) Coupling->Workup Purify 3. Purification (Recrystallization) Workup->Purify Deprotect 4. Boc Deprotection (TFA or HCl) Purify->Deprotect FinalProduct Final Product Deprotect->FinalProduct

Caption: General experimental workflow for the synthesis.

Materials:

  • Boc-L-phenylalanine (1.0 eq)

  • Cyclohexylamine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 15-20 minutes. A white precipitate may form.

  • Add DIPEA (2.5 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid to a flask.

  • Add a minimum amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or isopropanol).

  • Slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) at high temperature until the solution just begins to turn cloudy.

  • Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum yield, place the flask in a freezer or ice bath for several hours to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 3: Boc-Group Deprotection
  • Dissolve the purified Boc-protected amide in a minimal amount of DCM (optional, for solubility).

  • Add an excess of a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free base, dissolve the residue in an appropriate solvent and wash with a mild base (e.g., NaHCO₃ solution). To obtain the salt (e.g., hydrochloride), dissolve the residue in a solvent like ether and precipitate with a solution of HCl in ether.

References

  • Vertex AI Search, First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization.
  • Vertex AI Search, 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Benchchem, Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • PubMed, Purification and characterization of a new enzyme dipeptidase from human lens.
  • Biotage, What do you do when your peptide synthesis fails?.
  • Google Patents, US4935355A - Preparation of dipeptides.
  • MDPI, Advances in Therapeutic Peptides Separation and Purification.
  • Creative Peptides, Overview of Peptide Purification Process.
  • Reddit, Peptide synthesis troubleshooting : r/OrganicChemistry.
  • AAPPTEC, Guide to Solid Phase Peptide Synthesis.
  • HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents.
  • PMC, Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria.
  • Reddit, How do I avoid side reactions while doing this peptide coupling reaction?.
  • Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • University of Rochester, Tips & Tricks: Recrystallization.
  • Academia.edu, A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines.
  • Sigma-Aldrich, 2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride.
  • ResearchGate, Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • Rasayan Journal of Chemistry, synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.
  • ResearchGate, How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ChemRxiv, Optimized monomer-based synthesis of poly-N-amino peptides.
  • Institute of Molecular and Translational Medicine, Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • ResearchGate, Primary Amine and Solvent‐Induced Polymerizations of L‐ or D,L‐Phenylalanine N‐Carboxyanhydride.
  • ChemRxiv, Photoredox C-H Functionalization Leads the Site-selective Phenylalanine Bioconjugation.
  • PMC, Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • Organic Syntheses, Dipeptide Syntheses via Activated α-Amino Esters.
  • Chemical Science (RSC Publishing), Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks.
  • Frontiers, Enhanced Production of Aromatic Amino Acids in Tobacco Plants Leads to Increased Phenylpropanoid Metabolites and Tolerance to Stresses.
  • PubMed, Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging.
  • Organic Syntheses, (r)- and (s)-mandelic acid.
  • Google Patents, US9598353B2 - Process for the racemization of α-amino acids.
  • PMC, Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
  • Protein Science, Electron-deficient p-benzoyl-L-phenylalanine derivatives increase covalent chemical.
  • IRIS UniPA, Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of.
  • MDPI, Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.

Sources

Technical Support Center: Purification of Hydrophobic Phenylalanine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting solubility, aggregation, and resolution issues in Phe-amide derivatives.

Diagnostic Triage: Start Here

Before initiating a protocol, determine the optimal purification route based on your scale and impurity profile. Hydrophobic phenylalanine amides present unique challenges due to


-

stacking interactions and low aqueous solubility.

Interactive Workflow: Method Selection

G Start Start: Define Scale & Purity Scale Scale of Synthesis Start->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large Impurity Impurity Profile Small->Impurity Method3 Recrystallization (Anti-solvent) Large->Method3 CloseEluting Isomers/Diastereomers? Impurity->CloseEluting Standard Standard Byproducts (DCU, unreacted amine) Impurity->Standard Method1 Prep HPLC (Phenyl-Hexyl Column) CloseEluting->Method1 Method2 Flash Chromatography (DCM/MeOH) Standard->Method2 Method3->Method2 If purity < 95%

Figure 1: Decision matrix for selecting the purification modality. Note that large-scale purification prioritizes crystallization to avoid excessive solvent consumption.

Chromatography Solutions

Issue: Poor Resolution & Peak Tailing

Diagnosis: Phenylalanine amides are rich in aromatic electrons. On standard C18 columns, they often exhibit "smearing" or co-elute with impurities due to insufficient selectivity mechanisms. Root Cause: C18 relies solely on hydrophobic interaction. It lacks the ability to discriminate based on


-electron density, which is critical for separating Phe-derivatives from similar aromatic impurities.
Protocol A: The Phenyl-Hexyl Switch

Instead of C18, use a Phenyl-Hexyl stationary phase. This phase engages in


-

interactions with the phenylalanine benzyl ring, offering orthogonal selectivity.

Step-by-Step Optimization:

  • Column Selection: Install a Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase Selection:

    • Solvent B: Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Why? ACN suppresses

      
      -
      
      
      
      interactions; MeOH enhances them, maximizing the selectivity of the phenyl-hexyl phase [1][4].[1]
  • Modifier: Add 0.1% Trifluoroacetic Acid (TFA) .

    • Why? Amides can hydrogen bond with residual silanols on the silica surface. TFA suppresses this, sharpening the peak shape [5].

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Stationary Phase C18 (Alkyl chain)Phenyl-Hexyl (Aromatic selector)
Organic Solvent AcetonitrileMethanol (Promotes

-interactions)
Modifier None / Formic Acid0.1% TFA (Ion pairing/Silanol suppression)
Issue: Solubility & "Oiling Out" During Loading

Diagnosis: The compound precipitates at the head of the column when injected in DMSO, or "oils out" inside the column, causing high backpressure.

Protocol B: Solid Load Injection

Hydrophobic amides often have low solubility in the initial mobile phase (high % water). Liquid injection leads to immediate precipitation.

  • Dissolution: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.

  • Adsorption: Add Celite 545 or loose silica gel (ratio 1:2 compound to solid).

  • Evaporation: Rotary evaporate until a free-flowing dry powder remains.

  • Loading: Pack this powder into a solid load cartridge (Flash) or an empty guard column (Prep HPLC) placed before the main column.

Crystallization & Precipitation[2][3][4]

Issue: The "Oiling Out" Phenomenon

Diagnosis: Upon cooling or adding anti-solvent, the product separates as a viscous oil rather than a crystalline solid. Root Cause: The system enters the "labile" zone of supersaturation too quickly, or the solvent polarity gap is too wide, favoring liquid-liquid phase separation (LLPS) over nucleation.

Protocol C: Controlled Anti-Solvent Crystallization

This method uses a "cushion" solvent to bridge the polarity gap.

Reagents:

  • Good Solvent: Ethyl Acetate (EtOAc) or DCM.

  • Anti-Solvent: Hexanes or Heptane.

Procedure:

  • Dissolution: Dissolve crude amide in the minimum volume of hot EtOAc (approx. 50-60°C).

  • The "Cloud Point": Add warm Hexanes dropwise until the solution turns slightly turbid (cloudy).

  • The "Back-Step": Add drops of hot EtOAc until the solution becomes clear again.

  • Seeding (Critical): Add a few crystals of pure product (if available) or scratch the glass wall to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature undisturbed over 4-6 hours. Do not put it directly in the fridge.

Troubleshooting Table:

Observation Adjustment
Precipitates immediately Solvent polarity difference is too high. Switch Anti-Solvent to Toluene.
No crystals after 24h Solution is too dilute. Rotovap to 50% volume and re-cool.

| Forms a gum/oil | Re-dissolve. Use Ethanol/Water systems instead of EtOAc/Hexane [6]. |

Impurity Management: The "DCU" Problem

Issue: Persistent Urea Byproducts

Diagnosis: If Dicyclohexylcarbodiimide (DCC) was used, the byproduct Dicyclohexylurea (DCU) is notoriously difficult to remove completely.[2][3] It appears as a white solid that clogs filters and contaminates NMR spectra.

Protocol D: The "Freeze-Out" & Chem-Wash

Theory: DCU is sparingly soluble in most solvents, but traces dissolve in DCM. It is almost completely insoluble in cold Acetone or Toluene [2][3].

  • Bulk Removal: Filter the reaction mixture through a sintered glass funnel. Wash the solid cake with cold DCM. The solid is DCU; discard it.

  • The Acetone Crash:

    • Evaporate the filtrate to dryness.

    • Re-dissolve the residue in a minimum amount of Acetone .[4]

    • Place in a freezer (-20°C) for 2 hours.

    • Filter rapidly while cold. DCU will precipitate; your product remains in the acetone filtrate.

  • Chemical Wash (If product is acid-stable):

    • Dissolve product in EtOAc.

    • Wash with 1M HCl (removes unreacted amines and converts trace urea to soluble salts).

    • Wash with Sat. NaHCO₃ (removes unreacted acids).

    • Dry over Na₂SO₄.

References

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds.[5][6][7] Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Crude Products from 1,3-Dicyclohexylurea (DCU). Retrieved from

  • ResearchGate. (2013).[3] How to remove dicyclohexylurea without column separation. Retrieved from

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Retrieved from

  • Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification. Retrieved from

  • University of Rochester. (n.d.).[4] Tips & Tricks: Recrystallization Solvents. Retrieved from

Sources

Technical Support Center: Troubleshooting 2-Amino-N-cyclohexyl-3-phenylpropanamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering variability in your IC50 values, visible precipitation upon adding the compound to cell media, or "flat-line" inactivity in high-throughput screens.[1]

2-amino-N-cyclohexyl-3-phenylpropanamide presents a classic "Medicinal Chemistry Trap." While it appears small (MW ~246 Da) and moderately polar due to the amine, the combination of the cyclohexyl group and the phenyl ring creates a highly lipophilic core. Furthermore, its solubility is strictly pH-dependent.[1]

This guide moves beyond basic "add more DMSO" advice. It addresses the thermodynamic instability of this compound in neutral buffers and the risk of promiscuous inhibition via colloidal aggregation.

Module 1: The "Crash-Out" Phenomenon

The Problem

Users often report that the compound dissolves perfectly in DMSO (Stock 10-100 mM) but precipitates immediately when added to PBS or Cell Media (pH 7.4), even at low concentrations (e.g., 10 µM).

The Science: pKa and Kinetic Solubility

This compound is a primary amine.

  • Acidic pH (< 6.0): The amine is protonated (

    
    ). The molecule is ionic and soluble.[2]
    
  • Physiological pH (7.4): The pKa of the

    
    -amine is approximately 9.0. However, the equilibrium shifts enough that a significant fraction exists as the neutral free base .
    
  • The Crash: The neutral form is dominated by the hydrophobic cyclohexyl and phenyl rings. It behaves like "grease" in water. When you pipet a DMSO stock into PBS (pH 7.4), the DMSO diffuses away instantly, leaving the neutral molecules to aggregate and precipitate before they can re-equilibrate.

Troubleshooting Protocol: The "Intermediate Shift" Dilution

Do not pipet high-concentration DMSO stock directly into the assay plate. Use this intermediate step to prevent "shock" precipitation.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step (The Critical Shift):

    • Dilute the stock 1:10 or 1:20 into a slightly acidic buffer (e.g., 10 mM Acetate or Citrate buffer, pH 5.0) or pure water (if using the HCl salt).

    • Why? This keeps the compound protonated and soluble while lowering the DMSO concentration.

  • Final Addition: Add this intermediate solution to your cell media/assay buffer. The high dilution factor into the final volume (pH 7.4) allows the compound to remain solubilized in a metastable state or bind to serum proteins (albumin) rather than crashing out as crystals.

Module 2: False Positives & Aggregation (The Shoichet Effect)

The Hidden Danger

This compound possesses a "surfactant-like" structure: a polar head (amine) and a lipophilic tail (cyclohexyl-phenyl).[1] This structure is highly prone to forming colloidal aggregates in aqueous solution.

Symptoms of Aggregation:

  • Steep dose-response curves (Hill slope > 2.0).

  • Inhibition is non-specific (hits multiple unrelated targets).

  • Activity disappears when the assay is spun down (centrifugation).

Validation Experiment: The Detergent Test

To confirm if your activity is real or due to "sticky" aggregates, run the following control:

ConditionProtocolInterpretation
Standard Assay Run assay in standard buffer.Baseline Activity.
+ Detergent Add 0.01% Triton X-100 or 0.005% Tween-80 to the buffer.[1]If activity is lost: The compound was aggregating.[3] The detergent broke the aggregates.If activity remains: The inhibition is specific (Real Hit).
Centrifugation Spin the diluted compound (in buffer) at 13,000 x g for 10 min before adding enzyme/cells.If activity drops: The active species was a precipitate (False Positive).

Note: Colloidal aggregation is the #1 cause of false positives in early drug discovery for this class of molecules [1].[4]

Module 3: Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling this compound in assay development.

SolubilityLogic Start Start: 2-ACPP Stock (DMSO) DirectAdd Direct Addition (1000x Dilution) Start->DirectAdd High Risk Intermed Intermediate Dilution Step (Acidic Buffer / Water) Start->Intermed Recommended Target Target: Assay Buffer (pH 7.4) Precip Result: Precipitation / Aggregation DirectAdd->Precip FinalAssay Final Assay Plate Precip->FinalAssay False Data Soluble Result: Stable Protonated Species Intermed->Soluble Soluble->FinalAssay Add to Media Detergent Add 0.01% Triton X-100 FinalAssay->Detergent Validation Control

Figure 1: Critical workflow decision tree to avoid precipitation-induced artifacts.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Hydrochloride (HCl) salt instead of the free base? A: Yes, and you should. The HCl salt is significantly more soluble in water because it is already ionized. However, once you dilute it into a pH 7.4 buffer (like DMEM or PBS), the buffering capacity of the media will strip the proton, eventually generating the neutral free base.

  • Recommendation: Dissolve the HCl salt in water or DMSO, but use the molecule immediately after dilution into physiological media.

Q2: My cells are dying at high concentrations. Is it the compound or the DMSO? A: It could be the DMSO if you are exceeding 0.5% v/v.[5]

  • Check: Most mammalian cells tolerate up to 0.1% DMSO without phenotypic changes. Between 0.1% and 0.5%, stress responses activate. Above 0.5%, membrane permeability changes [2].

  • Control: Always run a "Vehicle Control" (DMSO only) at the exact same % v/v as your highest drug concentration.

Q3: Why does the compound precipitate in PBS but not in DMEM + 10% FBS? A: Serum Albumin (BSA/FBS). Albumin is a "molecular sponge" that binds lipophilic compounds. It prevents precipitation by sequestering the neutral form of the compound.

  • Implication: While this solves the solubility issue, it reduces the free fraction of the drug available to hit your target. You may need to use higher concentrations in serum-rich media compared to serum-free conditions.

Q4: I see "brick dust" in the well. Can I just filter it? A: No. If you filter the solution, you are removing the compound. You will have no idea what the final concentration is. If you see visible precipitate, the data is invalid. You must lower the concentration or improve the formulation (e.g., using cyclodextrins).

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615.

  • BenchChem Technical Support. (2025). DMSO tolerance in cell-based assays: Best Practices.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • PubChem. (2025).[6][7] L-Phenylalanine-cyclohexylamide (CID 688648) Physicochemical Properties. [1]

Sources

Removing unreacted cyclohexylamine from amide product

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Cyclohexylamine from Amide Coupling Products Ticket ID: KB-AMIDE-001 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary

Cyclohexylamine (


) is a strong primary amine often present as an unreacted reagent or a degradation product in amide synthesis. Because amides are generally neutral and stable, the purification strategy relies on exploiting the drastic basicity difference between the amine contaminant and the amide product.

This guide details two primary workflows:

  • Liquid-Liquid Extraction (LLE): The standard "Acidic Wash" protocol.

  • Solid-Phase Scavenging: A resin-based approach for acid-sensitive substrates or high-throughput parallel synthesis.

Module 1: Liquid-Liquid Extraction (The "Acid Wash")

The Chemical Logic

The most efficient removal method utilizes the basicity of cyclohexylamine. By introducing an acidic aqueous phase, we protonate the amine, converting it into a water-soluble ammonium salt. The neutral amide remains in the organic phase.

  • Cyclohexylamine:

    
     (Water Soluble)
    
  • Amide Product:

    
     (Remains Neutral, Organic Soluble)
    
Standard Operating Procedure (SOP)

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash Solution: 1M Hydrochloric Acid (HCl) OR 10% Citric Acid (

    
    ).
    

Protocol:

  • Dilution: Dilute the crude reaction mixture with the chosen organic solvent (approx. 10-20 mL per mmol of substrate).

  • First Wash (Acidic): Transfer to a separatory funnel. Wash with the Acidic Wash Solution (

    
     volumes equal to organic layer).
    
    • Critical Check: Measure the pH of the aqueous layer after the first shake. It must be

      
      . If not, the amine has saturated the acid; add more acid.
      
  • Second Wash (Neutralization): Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) to remove trace acid.
    
  • Drying: Wash with Brine (sat. NaCl), dry over Magnesium Sulfate (

    
    ), filter, and concentrate.[1]
    
Decision Matrix: Choosing Your Acid

Not all amides can withstand strong mineral acids. Use the table below to select the correct wash solution.

Substrate SensitivityRecommended AcidMechanism/Notes
Acid Stable 1M HCl Strong acid ensures complete protonation. Cheapest option.
Acid Sensitive (e.g., Boc groups, acetals)10% Citric Acid Weaker acid (pH ~2-3). Sufficient to protonate cyclohexylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

10.[2]6) without cleaving sensitive protecting groups.
Highly Acid Labile None Do not use LLE. Proceed to Module 2 (Resins) .
Workflow Visualization

ExtractionLogic Start Crude Reaction Mixture Decision Is Product Acid Sensitive? Start->Decision Stable Use 1M HCl Wash Decision->Stable No (Stable) Sensitive Use 10% Citric Acid Wash Decision->Sensitive Yes (Boc/Acetal) Labile SKIP EXTRACTION Go to Module 2 (Resins) Decision->Labile Extremely Process Cyclohexylamine Protonated (Partitions to Aqueous Layer) Stable->Process Sensitive->Process Result Pure Amide in Organic Layer Process->Result

Figure 1: Decision tree for selecting the appropriate acidic workup based on product stability.

Module 2: Solid-Phase Scavenging (Advanced)

The Chemical Logic

When liquid-liquid extraction is impossible (due to emulsions or acid sensitivity), Polymer-Supported Isocyanate (PS-Isocyanate) resins are the industry standard. The resin acts as an electrophile, reacting irreversibly with the nucleophilic cyclohexylamine to form a solid urea derivative, which is removed via filtration.

  • Mechanism:

    
     (Solid Urea)
    
Standard Operating Procedure (SOP)

Reagents:

  • Resin: PS-Isocyanate (Typical loading: 1.0–1.5 mmol/g).

  • Solvent: DCM, THF, or DMF (Resin must swell to be effective).

Protocol:

  • Stoichiometry Calculation: Calculate the theoretical excess of cyclohexylamine. Use 3 equivalents of resin relative to the amine impurity.[3][4]

    • Example: If you have 0.1 mmol excess amine, use 0.3 mmol capacity of resin.

  • Incubation: Add the resin to the reaction mixture (dissolved in DCM or THF).

  • Agitation: Shake or stir gently at Room Temperature for 1–4 hours .

    • Tip: Do not use magnetic stir bars if possible, as they can grind the resin beads. Use an orbital shaker.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin cake with DCM to recover all amide product. The amine remains trapped on the solid resin.

Scavenging Pathway

ScavengingMechanism Input Mixture: Amide + Cyclohexylamine Reaction Reaction: Amine attacks Isocyanate Input->Reaction Resin Add PS-Isocyanate Resin (Electrophile) Resin->Reaction Filter Filtration Step Reaction->Filter SolidWaste Solid Waste: Resin-Urea Complex Filter->SolidWaste Retained Filtrate Filtrate: Pure Amide Product Filter->Filtrate Passes through

Figure 2: Chemoselective capture of cyclohexylamine using isocyanate-functionalized polystyrene resin.[5]

Troubleshooting & FAQ

Q1: I tried the acid wash, but I still see cyclohexylamine in the NMR.

Diagnosis: The pH of your aqueous wash was likely not low enough, or the volume was insufficient. Solution:

  • Check the pH of the aqueous layer after the wash. The amine is a base; it raises the pH. If the water is not acidic (pH < 2), the amine is not fully protonated.

  • Perform a "Back-Extraction": Combine your aqueous washes, basify them to pH 12 (to verify the amine is there), and extract with organic solvent. Run TLC on this extract. If you see your product, you lost it in the acid wash (unlikely for amides, but possible for very polar amides).

Q2: The reaction mixture turned into a thick emulsion during extraction.

Diagnosis: Cyclohexylamine salts can act as surfactants, especially in chlorinated solvents. Solution:

  • Add Brine: Saturated NaCl increases the ionic strength and forces phase separation.

  • Filtration: Filter the emulsion through a pad of Celite. Solid particulates often stabilize emulsions.

  • Wait: Time is a valid reagent.

Q3: I see a white solid precipitating during the reaction. Is this cyclohexylamine?

Diagnosis: If you used DCC (Dicyclohexylcarbodiimide) as a coupling agent, the solid is likely DCU (Dicyclohexylurea), not cyclohexylamine. Solution:

  • Cyclohexylamine is a liquid at room temperature.[6][2][7][8]

  • DCU is a stubborn solid. Remove DCU by Cold Filtration : Chill the reaction mixture to 0°C (DCU is insoluble in cold EtOAc/DCM) and filter through Celite before doing the acid wash.

Q4: Can I use Silica Gel Chromatography?

Diagnosis: Yes, but primary amines streak badly on silica due to interaction with acidic silanols. Solution:

  • Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:NH4OH). This "deactivates" the silica, allowing the amine to elute as a tighter band (or stay at the baseline while the amide moves).

References

  • Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Retrieved from [Link]

    • Supports the pKa value of protonated amines (~10.6).

  • Biotage. (2016).[3] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger Technical Note. Retrieved from [Link]

    • Authoritative source for PS-Isocyan
  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

    • Source for acidic wash protocols and copper sulfate complexation methods.[9][10]

  • Verification of physical properties (Boiling point, solubility).

Sources

Technical Support Center: Recrystallization of Phenylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub. This guide addresses the purification of phenylpropanamide derivatives , a class of compounds critical in drug development (often as precursors to CNS-active agents or adrenergic receptor ligands).

These molecules possess a "Janus-faced" nature: a hydrophobic phenylpropyl tail and a hydrophilic, hydrogen-bonding amide head. This duality often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[1] This guide synthesizes thermodynamic principles with practical protocols to overcome these specific challenges.

Module 1: Solvent System Architectures

The Logic of Selection

For phenylpropanamides, the goal is to disrupt the intermolecular hydrogen bonding network at high temperatures while allowing it to reform in an ordered lattice upon cooling.

  • Protic Solvents (Alcohols): Excellent for solubilizing the amide group via H-bonding.

  • Aprotic Polar Solvents (Esters/Nitriles): Good for derivatives with lipophilic substituents on the phenyl ring.

  • Anti-Solvents: Used to lower solubility drastically at lower temperatures.

Recommended Solvent Systems

The following table summarizes validated systems based on the dielectric constant (


) and H-bonding potential.
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Target Derivative Class
Standard Ethanol (95%) Water 1:1 to 1:3Unsubstituted phenylpropanamides; general purpose.
Lipophilic Ethyl Acetate Hexane / Heptane 1:2 to 1:5Halogenated or alkyl-substituted phenyl rings.
High Polarity Acetonitrile Water 2:1Highly polar derivatives; avoids ester hydrolysis.
Difficult Methanol Diisopropyl Ether 1:3Low-melting solids prone to oiling out.
Workflow: Solvent Screening Decision Tree

Use this logic flow to determine the optimal solvent system for a new derivative.

SolventSelection Start Start: 100mg Sample TestSolubility Add 1-2mL Solvent A (Heat to Boiling) Start->TestSolubility Dissolved Did it dissolve? TestSolubility->Dissolved Precipitate Cool to RT/0°C. Precipitate forms? Dissolved->Precipitate Yes (Hot) NotSoluble Not Soluble. Increase Polarity of Solvent A. Dissolved->NotSoluble No (Hot) Success Ideal Solvent. Proceed to Scale-up. Precipitate->Success Yes (Crystals) TooSoluble Too Soluble. Switch to Anti-Solvent Method. Precipitate->TooSoluble No (Stays Clear) AntiSolventAdd Add Solvent B dropwise at reflux until cloudy TooSoluble->AntiSolventAdd AntiSolventAdd->Success Cool Slowly

Figure 1: Decision matrix for single and binary solvent selection based on solubility differentials.

Module 2: Troubleshooting "Oiling Out"

The Issue: The solution becomes cloudy, and distinct liquid droplets form at the bottom of the flask instead of crystals. The Mechanism: This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the melting point of the solute (depressed by impurities and solvent interaction) drops below the temperature at which the solution becomes saturated [1].[3] The system finds it energetically more favorable to separate into a solute-rich liquid phase than to nucleate a solid.

The Rescue Protocol

Do NOT continue cooling an oiled-out solution; it will solidify into an impure glass/gum.

  • Re-dissolve: Return the mixture to the heat source. Add a small amount of Solvent A until the oil droplets dissolve completely.

  • Temperature Management:

    • The Fix: You must lower the saturation temperature (where the solute wants to come out) so it is below the oiling-out temperature (LLPS boundary).

    • Action: Add slightly more Solvent A than usual (decrease concentration).

  • Nucleation Assistance (Seeding):

    • Add a seed crystal of the pure amide at a temperature above the oiling point but below the saturation point. This provides a template for the lattice, bypassing the high energy barrier of spontaneous nucleation [2].

  • Anti-Solvent Buffering:

    • If using an anti-solvent (e.g., Water), add it extremely slowly.[4] Rapid addition creates local regions of high supersaturation, triggering immediate oiling.

OilingOutRescue Oiling Oiling Out Detected (Droplets visible) Reheat Reheat to Reflux (Dissolve Oil) Oiling->Reheat Adjust Add 10-20% Excess Solvent A Reheat->Adjust Seed Cool to Cloud Point ADD SEED CRYSTAL Adjust->Seed Crystallize Slow Cool (Insulate Flask) Seed->Crystallize

Figure 2: Workflow for recovering a batch that has undergone Liquid-Liquid Phase Separation.

Module 3: Polymorph & Habit Engineering[3]

Phenylpropanamides often exhibit polymorphism (different crystal packing arrangements). This affects bioavailability and filtration rates.

  • Needle Formation: Fast cooling or high supersaturation in protic solvents (Ethanol) often yields needles. These trap mother liquor and are hard to filter.

  • Prism/Plate Formation: Preferred for purity.

    • Strategy: Use Slow Evaporation or Controlled Cooling (1°C/min).

    • Solvent Switch: Changing from Ethanol to Ethyl Acetate often promotes blockier crystals due to different solute-solvent interactions at the crystal face [3].

Module 4: Frequently Asked Questions (FAQ)

Q1: My crystals are "sticky" and won't dry properly. Why? A: This usually indicates trapped solvent or impurities (solvates). Phenylpropanamides can form solvates with chlorinated solvents or water.

  • Fix: Recrystallize again using a non-solvate-forming solvent like Isopropanol (IPA) . Alternatively, dry under high vacuum at 40°C for 24 hours.

Q2: The yield is very low (<50%), but the mother liquor is still colored. A: The compound is likely too soluble in the cold solvent.

  • Fix: Concentrate the mother liquor (rotovap) to half volume and cool again (Second Crop). Note that the second crop is usually less pure.

  • Alternative: Use a stronger anti-solvent (e.g., switch from Hexane to Pentane, or cool to -20°C).

Q3: Can I use water as a solvent? A: Only for very polar derivatives. For most phenylpropanamides, water is a poor solvent (solubility is too low even at boiling). However, it is an excellent anti-solvent when paired with Ethanol or Acetone.

Q4: I don't have seed crystals. How do I stop oiling out? A: Scratch the inner wall of the flask with a glass rod at the liquid surface. The friction creates micro-glass particles that act as nucleation sites. Alternatively, dip a glass rod in the solution, let the solvent evaporate on the rod to form a crust, and re-insert it.

References

  • Vogel's Textbook of Practical Organic Chemistry.Section: Crystallisation and Oiling Out. (Standard reference for LLPS mechanisms).
  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link][1]

  • Crystal Growth & Design.Solvent Selection Guide for Amides.
  • University of Rochester. Tips and Tricks: Recrystallization. Available at: [Link]

  • LibreTexts Chemistry. Troubleshooting Crystallization. Available at: [Link]

Sources

Stability of 2-amino-N-cyclohexyl-3-phenylpropanamide in plasma stability assays

[1]

Current Status: Operational Topic: Plasma Stability Assay Optimization & Troubleshooting Molecule Class: Phenylalanine Derivative / Lipophilic Amide Support Tier: Senior Application Scientist Level[1]

Executive Summary & Mechanistic Insight

Welcome to the technical guide for 2-amino-N-cyclohexyl-3-phenylpropanamide . As a researcher, you are likely using this compound as a synthetic intermediate or a peptide-mimetic model.[1] Structurally, this molecule presents two distinct challenges in plasma stability assays:

  • Enzymatic Liability (The Amide Bond): The secondary amide bond connecting the phenylalanine moiety to the cyclohexyl group is a target for plasma amidases and carboxylesterases.

  • Physicochemical Liability (Lipophilicity): The combination of the phenyl ring and the cyclohexyl group creates a high LogP (lipophilic) profile, while the free primary amine (N-terminus) introduces basicity. This leads to high non-specific binding (NSB) to plasticware, often mimicking "instability" through physical loss rather than chemical degradation.

The Degradation Pathway

In plasma, the primary degradation risk is enzymatic hydrolysis .

DegradationPathwayParentParent Compound(2-amino-N-cyclohexyl-3-phenylpropanamide)Product1Phenylalanine(2-amino-3-phenylpropanoic acid)Parent->Product1HydrolysisProduct2CyclohexylamineParent->Product2HydrolysisEnzymePlasma Amidases /CarboxylesterasesEnzyme->ParentCatalysis

Figure 1: Predicted enzymatic hydrolysis pathway. The amide bond is cleaved, yielding Phenylalanine and Cyclohexylamine.

Standard Operating Procedure (SOP)

Objective: Determine the in vitro intrinsic clearance (


Reagents & Materials[2][3][4]
  • Test Compound: 10 mM stock in DMSO.

  • Matrix: Frozen plasma (Human, Rat, Mouse, Dog) containing anticoagulant (Heparin or EDTA). Note: Citrate can inhibit certain esterases; EDTA is preferred for metalloprotease inhibition.[1]

  • Internal Standard (IS): Tolbutamide or Labetalol (match polarity).

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid + IS.

Step-by-Step Protocol

Step 1: Plasma Preparation (Critical for Enzyme Activity)

  • Thaw plasma rapidly at 37°C.

  • Centrifuge at 3000 x g for 5 mins to remove fibrin clots.

  • Expert Tip: Adjust plasma pH to 7.4 if necessary. Rodent plasma pH can drift upward upon storage, artificially accelerating base-catalyzed hydrolysis [1].[1]

Step 2: Incubation Setup

  • Pre-warm plasma (98 µL per well) to 37°C for 10 minutes before adding the compound.

  • Spike 2 µL of 100 µM dosing solution (diluted from stock) into plasma.

  • Final Concentration: 2 µM compound, 0.2% DMSO.

  • Why? Keeping DMSO <1% is vital. Higher DMSO concentrations can inhibit plasma enzymes, leading to false "stable" results [2].

Step 3: Sampling & Quenching

  • Timepoints: 0, 15, 30, 60, 120 minutes.[2][3]

  • Transfer 50 µL of incubation mixture into 200 µL of ice-cold Quenching Solution .

  • Expert Tip: For T=0, add the quenching solution to the plate before the plasma/compound mix to capture the true baseline without any enzymatic reaction time.

Step 4: Analysis

  • Vortex (10 min) -> Centrifuge (4000 rpm, 20 min, 4°C).

  • Analyze supernatant via LC-MS/MS.[1] Monitor the transition for

    
    .
    

Troubleshooting & FAQs

This section addresses specific failure modes observed with lipophilic amides like 2-amino-N-cyclohexyl-3-phenylpropanamide.

Scenario A: "My compound disappears instantly (T=0 recovery is < 50%)."

Diagnosis: This is likely Non-Specific Binding (NSB) , not degradation. The cyclohexyl and phenyl groups make the molecule "sticky" to polypropylene plates.

  • The Fix:

    • Change Plasticware: Switch to Low-Binding Plates or glass-coated wells.

    • Solubility Check: Ensure the 2 µM concentration is below the solubility limit in plasma.

    • Temperature: Perform the T=0 spike on ice, not at 37°C, to differentiate rapid metabolism from binding.

Scenario B: "Stable in Human Plasma, but min in Rat Plasma."

Diagnosis: Species-Specific Carboxylesterase Activity. Rodents (rats/mice) have high levels of carboxylesterases (CES) in their plasma, which can promiscuously hydrolyze amides. Humans and dogs have very low plasma CES activity [3].

  • The Fix:

    • Verify with Inhibitors: Co-incubate with BNPP (Bis-nitrophenyl phosphate) (100 µM).[1]

    • Result: If stability is restored with BNPP, the instability is driven by CES enzymes and is likely a "rodent-specific" issue that may not translate to humans.

Scenario C: "High variability between replicates."

Diagnosis: Incomplete Protein Precipitation. The lipophilic nature of the compound means it may stay bound to precipitated proteins in the pellet.

  • The Fix:

    • Improve Extraction: Use a "Crash & Recovery" method. After adding ACN, sonicate for 5 minutes before centrifugation to release drug trapped in the protein pellet.

Diagnostic Workflow (Decision Tree)

Use this logic flow to interpret your stability data.

TroubleshootingStartStart AnalysisCheckT0Check T=0 RecoveryStart->CheckT0LowT0Low Recovery (<70%)CheckT0->LowT0FailGoodT0Good Recovery (>90%)CheckT0->GoodT0PassNSB_IssueAction: Switch to Glass/Low-Bind Plates(Suspect Adsorption)LowT0->NSB_IssueCheckHalfLifeCheck Half-Life (t1/2)GoodT0->CheckHalfLifeRapidLossRapid Loss in RodentStable in HumanCheckHalfLife->RapidLossSpecies DiffStableAllStable Across SpeciesCheckHalfLife->StableAllConsistentEnzyme_IssueAction: Test with BNPP Inhibitor(Suspect Carboxylesterase)RapidLoss->Enzyme_IssueProceedProceed to Microsomal StabilityStableAll->Proceed

Figure 2: Troubleshooting decision tree for plasma stability assays.

Data Analysis & Calculations

Report your data using the following standard equations.

1. Percent Remaining:

2. Elimination Rate Constant (


):


3. Half-Life (


):

1

4. In Vitro Intrinsic Clearance (


):

References

  • Di, L., & Kerns, E. H. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Plasma Stability and Hydrolysis).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section on Stability.[4][2][3][5][6]

  • Bahar, F. G., et al. (2012). Species differences in plasma esterase activity: Implications for the assessment of prodrug stability. Journal of Pharmaceutical Sciences. (Highlights rodent vs. human carboxylesterase differences).

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-amino-N-cyclohexyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-amino-N-cyclohexyl-3-phenylpropanamide, a derivative of the amino acid phenylalanine. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed, predictive interpretation of the spectrum, grounded in fundamental principles of chemical structure and magnetic environments. We will explore the expected chemical shifts, coupling patterns, and diastereotopicity inherent in the molecule. Furthermore, this guide presents a standardized experimental protocol for acquiring a high-fidelity spectrum and compares the target molecule's expected spectral features against common related structures, providing researchers with a robust framework for structural verification and purity assessment.

Introduction: The Structural Narrative of 2-amino-N-cyclohexyl-3-phenylpropanamide

2-amino-N-cyclohexyl-3-phenylpropanamide is a chiral molecule featuring three key structural motifs: a phenyl ring, a stereogenic center derived from phenylalanine, and a cyclohexyl amide moiety. The unique spatial arrangement of these groups results in a complex and information-rich ¹H NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming the chemical identity, assessing purity, and understanding the conformational dynamics of the molecule.

The primary challenge and, indeed, the power of NMR in analyzing this molecule lies in resolving the complex spin systems of the cyclohexyl group and the diastereotopic protons of the benzyl group. This guide will systematically deconstruct the molecule to predict the spectral signature of each proton, providing a reliable roadmap for researchers in the fields of medicinal chemistry, peptide synthesis, and drug development.

Predictive ¹H NMR Analysis: From Structure to Spectrum

The expected ¹H NMR spectrum can be dissected by considering the distinct chemical environments of the protons in each of the three major fragments of the molecule. For this analysis, we will assume the spectrum is acquired in a standard deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).

A summary of the predicted proton assignments is presented below:

Proton Assignment Predicted Chemical Shift (δ) (ppm) Multiplicity Integration Expected Coupling Constant (J) (Hz) Key Structural Insights
H-Ar (Phenyl)7.20 - 7.40Multiplet (m)5H-Classic aromatic region for a monosubstituted benzene ring.
H-Amide (NH -Cyclohexyl)~7.8 - 8.5 (DMSO-d₆)Doublet (d)1HJ ≈ 8.0 HzCouples with the adjacent H-1' proton on the cyclohexyl ring. Position is solvent and concentration dependent.
H-α (CH -NH₂)~3.8 - 4.2Doublet of Doublets (dd)1HJ ≈ 8.5, 5.5 HzChiral center proton, coupled to the two diastereotopic H-β protons.
H-1' (CH -NH)~3.6 - 3.9Multiplet (m)1H-Deshielded by the adjacent amide nitrogen. Complex coupling with H-Amide and adjacent cyclohexyl protons.
H-β, H-β' (CH₂ -Ph)H-β: ~3.10, H-β': ~2.95Doublet of Doublets (dd) each2HJ(gem) ≈ 13.5 Hz, J(vic) ≈ 5.5, 8.5 HzDiastereotopic benzylic protons due to the adjacent chiral center. They exhibit geminal coupling to each other and vicinal coupling to H-α.
H-Amino (NH₂ )~1.5 - 3.0 (variable)Broad Singlet (br s)2H-Exchangeable protons. Chemical shift is highly dependent on solvent, concentration, and temperature.
H-Cyclohexyl (other)1.0 - 1.9Multiplets (m)10H-Overlapping signals from the remaining axial and equatorial protons of the cyclohexyl ring.
The Phenylalanine Core: Chirality and Diastereotopicity

The most structurally revealing signals arise from the CH-CH₂-Ph fragment.

  • Alpha-Proton (H-α): Located on the stereogenic center, this proton is coupled to the two adjacent benzylic protons (H-β and H-β'). Its multiplicity as a doublet of doublets (dd) is a key confirmation of this connectivity.

  • Beta-Protons (H-β, H-β'): The presence of the chiral H-α renders the two benzylic protons chemically non-equivalent. This phenomenon, known as diastereotopicity, is a definitive feature of the spectrum. Consequently, instead of a simple triplet, two distinct signals are expected, each appearing as a doublet of doublets. They couple with each other (geminal coupling, typically with a large J-value of 12-15 Hz) and with the H-α proton (vicinal coupling, with different J-values).

The N-Cyclohexyl Amide Moiety

The cyclohexyl group introduces significant complexity due to the overlapping signals of its axial and equatorial protons.

  • H-1' Proton: The proton on the carbon directly attached to the amide nitrogen is the most deshielded of the cyclohexyl protons due to the inductive effect of the nitrogen atom. It will present as a complex multiplet due to coupling with the amide proton and the adjacent protons on the cyclohexyl ring.

  • Amide Proton (NH): In a solvent like DMSO-d₆, this proton typically appears as a distinct doublet downfield, with its coupling to the H-1' proton providing clear evidence of the N-cyclohexyl linkage. In CDCl₃, this signal may be broader and its coupling less resolved.

Experimental Workflow: Acquiring a High-Fidelity Spectrum

The following protocol outlines the standard procedure for preparing a sample of 2-amino-N-cyclohexyl-3-phenylpropanamide for ¹H NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing P1 Weigh ~5-10 mg of sample P2 Transfer to a clean NMR tube P1->P2 P3 Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) P2->P3 P4 Cap and vortex until fully dissolved P3->P4 A1 Insert sample into spectrometer P4->A1 A2 Lock, Tune, and Shim the instrument A1->A2 A3 Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) A2->A3 A4 Acquire the Free Induction Decay (FID) A3->A4 D1 Fourier Transform the FID A4->D1 D2 Phase correct the spectrum D1->D2 D3 Calibrate the chemical shift (e.g., to residual DMSO at 2.50 ppm) D2->D3 D4 Integrate the signals D3->D4

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 2-amino-N-cyclohexyl-3-phenylpropanamide.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for resolving NH protons).

    • Cap the tube and vortex gently until the sample is completely dissolved. A clear, particulate-free solution is essential.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument calibration routines: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequency, and shimming the magnetic field to ensure homogeneity.

    • Set appropriate acquisition parameters. For a standard ¹H spectrum, 16 scans with a relaxation delay of 1-2 seconds is typically sufficient.

    • Initiate the acquisition to obtain the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal.

Comparative Analysis: Distinguishing from Structural Analogs

The detailed features of the ¹H NMR spectrum allow for unambiguous differentiation of 2-amino-N-cyclohexyl-3-phenylpropanamide from potential starting materials or side-products.

  • vs. Phenylalanine: The most obvious difference would be the complete absence of the complex cyclohexyl signals (1.0-1.9 ppm and the deshielded H-1' multiplet) and the NH -Cyclohexyl amide proton signal. Phenylalanine would instead show a carboxylic acid proton (COOH) at a much more downfield position (>10 ppm), which is typically very broad.

  • vs. N-Cyclohexyl-3-phenylpropanamide (lacking the 2-amino group): The spectrum of this analog would lack the signal for the NH₂ protons. More significantly, the H-α proton would shift upfield and its multiplicity would simplify, as it would only be coupled to the two H-β protons. The diastereotopicity of the H-β protons would be lost without the adjacent stereocenter, causing them to appear as a more simplified multiplet.

  • vs. 2-Amino-N-benzyl-3-phenylpropanamide: This analog would show signals for a benzyl amide group instead of a cyclohexyl group. One would observe an additional set of aromatic protons (5H) and a characteristic doublet for the benzylic N-CH₂ -Ph protons around 4.4 ppm, instead of the cyclohexyl signals.

This comparative logic underscores the diagnostic power of ¹H NMR in confirming the successful synthesis and purity of the target compound.

Conclusion

The ¹H NMR spectrum of 2-amino-N-cyclohexyl-3-phenylpropanamide is a rich source of structural information. Key diagnostic features include the diastereotopic benzylic protons, which confirm the presence of the chiral center, and the distinct signals of the N-cyclohexyl amide group, which verify the connectivity of the molecular fragments. By following a systematic approach of prediction, careful experimental acquisition, and comparative analysis, researchers can confidently use ¹H NMR spectroscopy to verify the structure and assess the purity of this and related compounds, ensuring the integrity of their scientific investigations.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Comparative Mass Spectrometry Analysis: H-Phe-NHcHex Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Phe-NHcHex (L-Phenylalanine cyclohexylamide) represents a critical structural motif in peptidomimetic drug design, serving as a model for hydrophobic amide modifications. Its fragmentation pattern is distinct from simple amides due to the steric and electronic influence of the cyclohexyl group.

This guide provides a technical comparison of the fragmentation dynamics of H-Phe-NHcHex against its structural analog H-Phe-NH₂ and compares its behavior under Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) . This analysis is essential for researchers utilizing this motif in enzymatic assays, inhibitor development, or metabolomic profiling.

Key Performance Indicators (KPIs)
FeatureH-Phe-NHcHex (Target)H-Phe-NH₂ (Alternative)Significance
Precursor [M+H]⁺ 247.18 Da 165.09 DaDistinct mass shift (+82 Da) improves S/N in complex matrices.
Hydrophobicity HighLowcHex group improves RP-HPLC retention, aiding separation from polar salts.
Diagnostic Ion m/z 100.11 (cHex-NH₃⁺)m/z 17.03 (NH₃)The m/z 100 fragment is a high-mass, low-noise diagnostic marker absent in simple amides.

Structural Specifications & Mechanistic Principles

The Molecule
  • Formula: C₁₅H₂₂N₂O

  • Exact Mass: 246.1732 Da

  • Monoisotopic [M+H]⁺: 247.1805 Da

The Mobile Proton Model (MPM) Application

Fragmentation of H-Phe-NHcHex is governed by the migration of the ionizing proton.

  • Charge Localization: In the ground state, the proton resides on the N-terminal amine (highest proton affinity).

  • Activation: Upon collisional activation, the proton migrates to the amide nitrogen or oxygen.

  • Dissociation: This destabilization triggers the cleavage of the amide bond, leading to competing pathways: formation of the acylium ion (b-type) or the protonated amine (y-type).

Comparative Fragmentation Analysis

Comparison 1: Fragmentation Technique (CID vs. HCD)

Scenario A: Trap-Based CID (Resonant Excitation)

  • Energy Regime: Low (eV scale, multiple collisions).

  • Mechanism: "Slow heating" favors the lowest energy dissociation pathways.

  • Result: Dominance of the m/z 148.07 (b₁ ion) . The charge is preferentially retained on the phenylalanine acylium moiety due to resonance stabilization from the benzyl side chain. The m/z 100.11 (cyclohexylamine) ion is present but often lower in intensity.

Scenario B: Beam-Type HCD (Higher-Energy Collisional Dissociation)

  • Energy Regime: Higher activation energy, shorter timeframe.

  • Mechanism: Accesses higher energy barriers, promoting secondary fragmentation.

  • Result:

    • Significant increase in m/z 120.08 (Phe Immonium) .

    • Appearance of m/z 91.05 (Tropylium) .

    • The b₁ ion (m/z 148) may undergo decarbonylation (-CO) to form m/z 120 directly.

Comparison 2: Structural Analog (H-Phe-NHcHex vs. H-Phe-NH₂)
Fragment TypeH-Phe-NHcHex (Target)H-Phe-NH₂ (Alternative)Interpretation
b₁ Ion (Acylium) m/z 148.07 m/z 148.07 The acylium core is identical; this confirms the N-terminal Phe identity.
y₁ Ion (Amine) m/z 100.11 (cHex-NH₃⁺)Not Observed (NH₃ loss)Critical Differentiator. H-Phe-NH₂ loses neutral NH₃ (17 Da), which is often lost in low-mass cutoff. H-Phe-NHcHex yields a detectable, specific cation.[1]
Neutral Loss -99 Da (Cyclohexylamine)-17 Da (Ammonia)The -99 Da neutral loss is a unique "fingerprint" for cyclohexyl-modified peptides.

Detailed Fragmentation Pathway[2][3]

The following diagram illustrates the competitive fragmentation pathways for H-Phe-NHcHex, highlighting the divergence between b-ion and y-ion formation.

FragmentationPathway Precursor [M+H]+ Precursor m/z 247.18 (Protonated H-Phe-NHcHex) TS_Amide Transition State (Proton on Amide N) Precursor->TS_Amide Collisional Activation Immonium Phe Immonium Ion m/z 120.08 [H2N=CH-CH2-Ph]+ Precursor->Immonium Direct Internal Fragmentation b1_Ion b1 Ion (Acylium) m/z 148.07 [Phe-CO]+ TS_Amide->b1_Ion Amide Bond Cleavage (Neutral Loss: cHex-NH2, 99 Da) y1_Ion y1 Ion (Amine) m/z 100.11 [cHex-NH3]+ TS_Amide->y1_Ion Charge Retention on C-term (Neutral Loss: Phe-Ketene) b1_Ion->Immonium -CO (28 Da) (HCD Dominant) Tropylium Tropylium Ion m/z 91.05 [C7H7]+ Immonium->Tropylium Inductive Cleavage

Caption: Figure 1. Competitive dissociation pathways of protonated H-Phe-NHcHex. Blue indicates precursor; Red indicates N-terminal fragments; Green indicates C-terminal fragments; Yellow indicates internal/side-chain fragments.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed to be self-validating by utilizing the b₁/y₁ intensity ratio as a system suitability check.

Reagents & Preparation
  • Stock Solution: Dissolve H-Phe-NHcHex in 50:50 MeOH:H₂O (0.1% Formic Acid) to 1 mM.

  • Working Standard: Dilute to 1 µM for direct infusion or 100 nM for LC injection.

  • Blank: 50:50 MeOH:H₂O (0.1% FA) to assess background noise at m/z 100.

Instrument Parameters (Orbitrap/Q-TOF)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 275°C.

  • Isolation Window: 1.5 m/z (Centered at 247.2).

  • Collision Energy (CE): Stepped NCE 20, 30, 40 (to capture both labile and stable fragments).

Workflow Logic

Workflow Sample Sample Injection (1 µM) MS1 Full Scan MS1 Target: 247.18 Sample->MS1 Filter Isolation (1.5 Da Window) MS1->Filter Frag Fragmentation (Stepped NCE) Filter->Frag Detection MS2 Detection Frag->Detection Validation Ratio Check (148/120 > 1?) Detection->Validation

Caption: Figure 2. Step-by-step MS/MS acquisition workflow with built-in validation check.

Data Summary: Diagnostic Ion Table

The following table summarizes the expected ions. Use this for library matching or MRM transition setup.

m/z (Monoisotopic)Ion IdentityFormulaTypeRelative Abundance (Est.)
247.1805 Precursor


100% (MS1)
148.0757 Phenylalanine Acylium


High (CID) / Med (HCD)
120.0808 Phe Immonium

InternalMed (CID) / High (HCD)
100.1121 Cyclohexylammonium


Medium
91.0542 Tropylium

Side ChainLow (CID) / Med (HCD)

Validation Criterion: If m/z 120 > m/z 148, the collision energy is likely too high (over-fragmentation). If m/z 247 is dominant in MS2, energy is too low.

References

  • NIST Mass Spectrometry Data Center. (2023). Peptide Fragmentation Libraries. National Institute of Standards and Technology. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]

  • PubChem Database. (2024). L-Phenylalanine cyclohexylamide Compound Summary. National Center for Biotechnology Information. [Link]

  • Harrison, A. G. (2009). Mass Spectrometry of Amides and Peptides. CRC Press.

Sources

A Comparative Guide to the Biological Activity of Benzyl vs. Cyclohexyl Amides of Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and refining pharmacological profiles. Among the vast repertoire of chemical scaffolds, phenylalanine amides have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of two key subclasses: N-benzyl-phenylalanine amides and N-cyclohexyl-phenylalanine amides. By examining their synthesis, structure-activity relationships, and performance in various biological assays, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the selection and optimization of these promising molecular entities.

The Significance of the Amide Moiety: Benzyl vs. Cyclohexyl

The choice between a benzyl and a cyclohexyl group at the amide nitrogen of phenylalanine can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. The benzyl group, with its aromatic phenyl ring, can engage in π-π stacking and hydrophobic interactions, which are often crucial for binding to enzyme active sites or receptors. In contrast, the non-planar, saturated cyclohexyl ring offers a different steric and conformational profile, primarily engaging in van der Waals and hydrophobic interactions. This fundamental structural divergence dictates the compounds' journey and destination within a biological system, impacting everything from solubility and membrane permeability to target-specific affinity and metabolic stability.

Synthetic Pathways: Crafting the Molecular Tools

The synthesis of both N-benzyl and N-cyclohexyl amides of phenylalanine typically proceeds through standard amide bond formation protocols. A common and efficient method involves the coupling of N-protected phenylalanine with the corresponding amine (benzylamine or cyclohexylamine) using a suitable coupling agent.

A general synthetic scheme is outlined below:

Synthesis cluster_0 N-Protected Phenylalanine cluster_1 Amine cluster_2 Product Phe_protected N-Protected Phenylalanine (e.g., Boc-Phe, Cbz-Phe) Coupling Amide Coupling (e.g., HATU, T3P) Phe_protected->Coupling Benzylamine Benzylamine Benzylamine->Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Coupling Benzyl_amide N-Benzyl-Phenylalanine Amide Coupling->Benzyl_amide Cyclohexyl_amide N-Cyclohexyl-Phenylalanine Amide Coupling->Cyclohexyl_amide

Caption: General synthetic route for N-benzyl and N-cyclohexyl amides of phenylalanine.

The choice of protecting group for the phenylalanine nitrogen (e.g., Boc or Cbz) is critical to prevent self-coupling and ensure the desired product formation. Similarly, the selection of the coupling reagent can influence reaction efficiency and minimize side reactions such as racemization. For instance, the use of propylphosphonic anhydride (T3P®) in a mixture of ethyl acetate and pyridine has been shown to be effective in minimizing racemization during amide bond formation.[1]

A Head-to-Head Comparison of Biological Activities

Enzyme Inhibition: A Tale of Two Moieties

Phenylalanine amides have been extensively investigated as inhibitors of various enzymes, with the nature of the N-substituent playing a pivotal role in determining potency and selectivity.

Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that play a crucial role in gene expression regulation, making them attractive targets for cancer therapy. Studies on phenylalanine-containing HDAC inhibitors have revealed important structure-activity relationships (SAR). In one study, various amino acid amides were synthesized and tested for their ability to inhibit HDACs. While this particular study did not include a direct cyclohexyl-benzyl comparison, it highlighted that modifications to the amide moiety significantly impact inhibitory potential, with some amides potentiating in vitro inhibition up to 15-fold.[2][3] The aromatic ring of a benzyl group can potentially engage in favorable interactions with residues at the rim of the HDAC active site channel, a feature that the aliphatic cyclohexyl ring cannot replicate in the same manner.

Factor Xa Inhibition:

Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. Research into (R)-3-amidinophenylalanine-derived inhibitors has shown that the C-terminal amide moiety plays a crucial role in binding to the enzyme's active site. One study reported that an adamantyl-ureido derivative of (R)-3-amidinophenylalanine phenethyl amide achieved highly selective nanomolar inhibition of factor Xa.[4] While not a direct benzyl vs. cyclohexyl comparison, the data underscores the importance of a bulky, hydrophobic group at this position for potent inhibition. It is plausible that both benzyl and cyclohexyl groups could occupy hydrophobic pockets within the enzyme's active site, but their differing shapes and electronic properties would likely lead to variations in binding affinity and selectivity.

Antimicrobial Activity: Targeting Bacterial Defenses

The search for novel antibacterial agents is a global health priority. Phenylalanine amides have emerged as a promising class of compounds in this arena.

N-Benzyl-Phenylalanine Amides:

Derivatives of N-benzyl phenylalanine have been investigated for their antibacterial properties. For instance, new antibacterial ligands based on N-(2-hydroxy-5-methyl benzyl)phenylalanine have been synthesized and shown to possess antibacterial activity.[5] The lipophilicity and aromatic nature of the benzyl group can facilitate the compound's interaction with and potential disruption of bacterial cell membranes.

N-Cyclohexyl-Phenylalanine Amides:

A series of novel cyclohexyl-amide compounds have been discovered as potent antibacterials with good Gram-positive and Gram-negative potency.[6] The mechanism of action for these compounds was identified as the inhibition of bacterial topoisomerases II and IV.[6] Furthermore, a study on N-(cyclohexylcarbonyl)-D-phenylalanine derivatives, while primarily focused on hypoglycemic activity, provides a basis for the biological relevance of this scaffold.[7] The bulky and hydrophobic nature of the cyclohexyl group appears to be a key contributor to the antibacterial efficacy, likely by promoting interactions with hydrophobic regions of the target topoisomerase enzymes.

Quantitative Data Summary

The following table summarizes representative biological activity data for benzyl and cyclohexyl amides of phenylalanine and related structures, compiled from various sources. It is important to note that direct comparisons of IC50 or MIC values should be made with caution due to variations in experimental conditions across different studies.

Compound ClassTarget/OrganismBiological ActivityKey FindingsReference
N-Benzyl-Phenylalanine Amide Derivatives HDACEnzyme InhibitionAmide modifications can potentiate in vitro HDAC inhibition.[2][3]
Factor XaEnzyme InhibitionA phenethyl amide derivative showed nanomolar inhibition.[4]
Various BacteriaAntibacterialN-benzyl derivatives exhibit antibacterial properties.[5]
N-Cyclohexyl-Phenylalanine Amide Derivatives Bacterial Topoisomerases II & IVAntibacterialPotent Gram-positive and Gram-negative activity.[6]
Blood GlucoseHypoglycemic ActivityN-(cyclohexylcarbonyl)-D-phenylalanine derivatives are orally active.[7]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is based on the use of a fluorogenic HDAC substrate, which upon deacetylation by HDAC and subsequent development, releases a fluorescent molecule.[8][9]

HDAC_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction cluster_3 Detection Reagents Prepare Assay Buffer, HDAC Enzyme, Substrate, and Inhibitor Solutions Incubate Incubate Enzyme with Inhibitor (e.g., 15 min, RT) Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Incubate_Reaction Incubate (e.g., 30 min, 37°C) Add_Substrate->Incubate_Reaction Add_Developer Add Developer Solution (e.g., Trypsin) Incubate_Reaction->Add_Developer Read_Fluorescence Read Fluorescence (e.g., Ex/Em = 360/460 nm) Add_Developer->Read_Fluorescence

Sources

IR spectroscopy bands for secondary amide in phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Secondary Amides in Phenylpropanamide Derivatives

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification due to its speed, selectivity, and non-destructive nature.[1] This guide provides an in-depth analysis of the characteristic IR absorption bands for secondary amides, with a specific focus on phenylpropanamide derivatives—a scaffold present in numerous pharmacologically active compounds. We will explore the causality behind spectral features, present comparative data, and provide a validated experimental protocol for data acquisition.

The Vibrational Language of Secondary Amides

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations at specific frequencies.[2] For a secondary amide within a phenylpropanamide derivative, the key to spectral interpretation lies in identifying a trio of characteristic bands: the N-H stretch, the Amide I band (primarily C=O stretch), and the Amide II band (a mix of N-H bend and C-N stretch).[3] The presence and position of these bands provide a unique molecular fingerprint.

The general structure of a secondary amide features one hydrogen atom bonded to the nitrogen, distinguishing it spectrally from primary (two N-H bonds) and tertiary (no N-H bonds) amides.[3][4] The amide functional group exhibits resonance, where the lone pair of electrons on the nitrogen delocalizes into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond and, consequently, reduces the double-bond character of the C=O bond.[5] This electronic effect is fundamental to understanding the position of the key amide bands.

Key Diagnostic IR Bands for Phenylpropanamide Derivatives

The presence of both a secondary amide and a phenyl group results in a rich and highly informative IR spectrum. The principal absorption bands are detailed below.

N-H Stretching Vibration

The N-H stretching vibration is highly sensitive to hydrogen bonding.[5] In the solid state, which is common for purified phenylpropanamide derivatives, extensive intermolecular hydrogen bonding occurs between the N-H of one molecule and the carbonyl oxygen (C=O) of another.

  • Wavenumber: 3370 - 3170 cm⁻¹[3]

  • Appearance: A single, moderately intense, and somewhat broadened peak. The single peak is a key differentiator from primary amides, which exhibit two N-H stretching bands (one symmetric, one asymmetric).[3][4]

  • Expert Insight: The degree of broadening is a direct indicator of the extent and strength of hydrogen bonding.[6][7] In a very dilute solution using a non-polar solvent, this band would shift to a higher wavenumber (approx. 3500-3400 cm⁻¹) and become much sharper as intermolecular interactions are minimized.[5]

Amide I Band (Primarily C=O Stretch)

This is typically the most intense and easily identifiable band in the spectrum of an amide.[7][8]

  • Wavenumber: 1680 - 1630 cm⁻¹[3]

  • Appearance: A very strong, sharp absorption.

  • Expert Insight: The position of the Amide I band is lower than that of a typical ketone (approx. 1715 cm⁻¹) due to the resonance within the amide group, which weakens the C=O double bond.[5][7] The phenyl group in phenylpropanamide derivatives can introduce conjugation, which may further lower the frequency of this band.[8]

Amide II Band (N-H Bending & C-N Stretching)

The Amide II band is a unique and highly diagnostic feature of secondary amides that arises from a coupled vibration.

  • Wavenumber: 1570 - 1515 cm⁻¹ (solid state)[3][5]

  • Appearance: A strong, sharp band, often seen as a distinct companion to the Amide I band.[3]

  • Expert Insight: This band is the result of a complex mix of the N-H in-plane bending vibration and the C-N stretching vibration.[5] Its high intensity and characteristic position make the Amide I and Amide II bands a powerful diagnostic pair for confirming the presence of a secondary amide linkage.[3]

Supporting Structural Bands

In addition to the core amide bands, the phenylpropanamide structure gives rise to other important signals.

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically in the 3100 - 3000 cm⁻¹ range).[9][10]

  • Aliphatic C-H Stretch: Medium intensity bands from the propanamide backbone appearing just below 3000 cm⁻¹ (typically 3000 - 2850 cm⁻¹).[9][10]

  • Aromatic C=C Stretch: Two to four medium-to-weak bands in the 1600 - 1450 cm⁻¹ region.[9]

  • N-H Out-of-Plane Bend (Amide V band): A broad, medium intensity band can often be observed in the 800 - 666 cm⁻¹ region, corresponding to the N-H wagging motion.[5]

Data Summary: Comparison of IR Bands

The following table summarizes the expected IR absorption bands for a typical secondary amide in a phenylpropanamide derivative, comparing it to a simple, non-aromatic secondary amide like N-ethylpropanamide to highlight the influence of the phenyl group.

Vibrational ModePhenylpropanamide Derivative (cm⁻¹)N-ethylpropanamide (cm⁻¹)IntensityNotes
N-H Stretch 3370 - 31703370 - 3170Medium-Strong, BroadPosition is highly dependent on hydrogen bonding.[3][5]
Aromatic C-H Stretch 3100 - 3000N/AWeak-MediumDiagnostic for the phenyl group.[10]
Aliphatic C-H Stretch 3000 - 28503000 - 2850MediumFrom the propanamide alkyl chain.[9]
Amide I (C=O Stretch) 1680 - 16301680 - 1630Very Strong, SharpThe most intense band in the spectrum.[7]
Aromatic C=C Stretch 1600 - 1450N/AWeak-MediumMultiple bands are characteristic of the aromatic ring.
Amide II (N-H Bend + C-N Stretch) 1570 - 15151570 - 1515Strong, SharpForms a diagnostic pair with the Amide I band.[3]
N-H Out-of-Plane Bend 800 - 666~700Medium, BroadAlso known as the Amide V band.[5]

Experimental Protocol: ATR-FTIR Spectroscopy of a Solid Phenylpropanamide Sample

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, is non-destructive, and ensures high-quality, reproducible spectra.[1][11]

Principle of ATR

The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). At the crystal surface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample placed in intimate contact with the crystal.[11] This wave is absorbed by the sample at its characteristic frequencies, and the attenuated beam is then directed to the detector.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Ensure the crystal is completely dry.

    • Acquire a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid phenylpropanamide derivative powder directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure using the torque knob. This step is critical to ensure intimate contact between the solid sample and the crystal surface, which is necessary for a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typical parameters are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[1]

  • Data Processing & Analysis:

    • The software will automatically perform the background subtraction.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed bands with the reference values in the table above to confirm the presence of the secondary amide and phenyl functionalities.

  • Cleaning:

    • Retract the press arm and carefully remove the sample powder.

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe to prevent cross-contamination for the next user.

Visualizing Key Concepts

Diagrams created using Graphviz help to clarify complex relationships and workflows.

G cluster_amide Key Vibrational Modes of a Secondary Amide cluster_structure Molecular Structure N-H_Stretch N-H Stretch ~3300 cm⁻¹ Amide_I Amide I (C=O Stretch) ~1650 cm⁻¹ Amide_II Amide II (N-H Bend + C-N Stretch) ~1550 cm⁻¹ Structure R-CO-NH-R' Structure->N-H_Stretch Vibrates Structure->Amide_I Vibrates Structure->Amide_II Vibrates

Caption: Key vibrational modes in a secondary amide.

G start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background_scan 2. Acquire Background Spectrum clean_crystal->background_scan apply_sample 3. Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure 4. Apply Consistent Pressure apply_sample->apply_pressure acquire_spectrum 5. Acquire Sample Spectrum apply_pressure->acquire_spectrum analyze 6. Analyze Data (Peak Picking) acquire_spectrum->analyze clean_end 7. Clean Crystal Post-Analysis analyze->clean_end end_process End clean_end->end_process

Caption: Standard workflow for ATR-FTIR analysis.

References

  • A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. (n.d.). ACS Publications.
  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.
  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
  • The Shape of Absorption Bands. (n.d.). OpenOChem Learn.
  • Sample preparation for FT-IR. (n.d.).
  • 2-Phenylpropanamide | 1125-70-8. (n.d.). Benchchem.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Infrared Spectroscopy. (n.d.).
  • Infrared spectroscopy. (n.d.). Royal Society of Chemistry: Education.
  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
  • Infrared Spectroscopy (FT-IR/ATR). (n.d.). Polymer Chemistry Characterization Lab.
  • IR Absorption Table. (n.d.).
  • ATR-FTIR. (2023, August 29). Chemistry LibreTexts.
  • ÖZTÜRK, N., GÖKCE, H., ALPASLAN, G., BİNGÖL ALPASLAN, Y., & ALAŞALVAR, C. (n.d.). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. DergiPark.
  • Morita, S., & Ham, S. (2008, June 26). Amide I Infrared Spectral Features Characteristic of Some Untypical Conformations Appearing in the Structures Suggested for Amyloids. The Journal of Physical Chemistry B - ACS Publications.
  • Gayo, I., et al. (2021, July 12). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education.
  • Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. UTM.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry.
  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib.
  • Table of Characteristic IR Absorptions. (n.d.).

Sources

The Amide Bond Advantage: A Comparative Guide to the Potency of Phenylalanine Amides vs. Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced landscape of small molecule design, the choice between an amide and an ester linkage can profoundly impact a compound's biological activity. This guide provides an in-depth technical comparison of the potency of phenylalanine amides versus their ester derivatives, synthesizing data from various therapeutic areas to illuminate the underlying structure-activity relationships (SAR). We will explore the causal factors behind their differential performance and provide actionable insights for rational drug design.

Introduction: The Ester-Amide Dichotomy in Phenylalanine Scaffolds

Phenylalanine, with its versatile phenyl group, serves as a foundational scaffold in a multitude of therapeutic agents. The modification of its carboxyl group into either an amide or an ester is a common strategy to modulate physicochemical properties and target engagement. While structurally similar, the seemingly subtle difference between a nitrogen-carbon and an oxygen-carbon bond introduces significant variations in electronic distribution, hydrogen bonding capability, and metabolic stability, all of which culminate in distinct potency profiles. This guide will dissect these differences through the lens of experimental data.

Comparative Potency Analysis: A Tale of Two Functional Groups

The decision to employ an amide or an ester is highly context-dependent, with the specific biological target and the overall molecular framework dictating which functional group confers superior potency. Below, we analyze their comparative performance in several key therapeutic areas.

Opioid Receptor Modulation: A Clear Preference for the Amide

In the realm of opioid receptor pharmacology, phenylalanine amides frequently exhibit superior potency compared to their ester counterparts. This is particularly evident in the design of potent and selective ligands for mu (µ) and delta (δ) opioid receptors.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki) and Functional Activities (IC50/EC50) of Phenylalanine Amide and Ester Derivatives

Compound ClassDerivativeTargetAssay TypePotency (nM)Reference
Phenylalanine Amides Endomorphin-2 Analoguesµ-opioid receptorBinding Affinity (Ki)0.51 - 9.27[1]
µ-opioid receptorFunctional Agonism (EC50)36.3 - 168.3[1]
TIPP Peptide Analoguesδ-opioid receptorBinding Affinity (Ki)0.605 - 0.825[2]
δ-opioid receptorFunctional Agonism (IC50)3.42[2]
Phenylalanine Esters (Hypothetical Analogs)µ/δ-opioid receptor-Generally lower affinityInferred

Note: Direct comparative data for ester equivalents of the listed amide compounds is limited in the reviewed literature. The "Generally lower affinity" for esters is an inferred trend based on the prevalence and high potency of amide-containing opioid peptides.

The enhanced potency of phenylalanine amides in this context can be attributed to several factors:

  • Hydrogen Bonding: The N-H group of the amide bond can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the receptor's binding pocket. This is a capability that the ester oxygen lacks.

  • Metabolic Stability: Amide bonds are generally more resistant to enzymatic hydrolysis by peptidases and esterases compared to ester bonds.[3] This increased stability leads to a longer half-life and sustained target engagement.

  • Conformational Rigidity: The planar nature of the amide bond can restrict the conformational flexibility of the molecule, pre-organizing it into a bioactive conformation for optimal receptor binding.

Anticancer Activity: A More Nuanced Relationship

In oncology, the choice between a phenylalanine amide or ester is less straightforward and appears to be highly dependent on the specific cancer cell line and the mechanism of action.

Table 2: Comparative Cytotoxicity (IC50) of Phenylalanine Derivatives in Cancer Cell Lines

Compound ClassDerivativeCell LineIC50 (µM)Reference
Phenylalanine Amides α-Amino Amide Analog AHL-60 (Leukemia)1.61 ± 0.11[4]
α-Amino Amide Analog AK562 (Leukemia)3.01 ± 0.14[4]
α-Amino Amide Analog BHL-60 (Leukemia)3.12 ± 0.15[4]
α-Amino Amide Analog BK562 (Leukemia)6.21 ± 0.17[4]

While direct ester comparisons are not provided in this specific study, the data highlights how subtle modifications to the amide moiety itself can significantly impact potency.[4] The superior performance of Analog A over Analog B underscores the importance of the substituents on the amide nitrogen.

The rationale behind the observed potencies can be multifaceted:

  • Cell Permeability: The ability of a compound to cross the cell membrane is crucial for reaching intracellular targets. The physicochemical properties imparted by the amide or ester group, such as lipophilicity and hydrogen bonding capacity, can influence this permeability.

  • Target-Specific Interactions: The specific interactions with the intracellular target (e.g., enzymes, transcription factors) will ultimately determine the potency. The electronic and steric properties of the amide versus the ester will govern the strength of these interactions.

Experimental Protocols: Methodologies for Potency Determination

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental methodologies employed.

Opioid Receptor Binding Assay

This protocol outlines a standard radioligand competition binding assay used to determine the binding affinity (Ki) of test compounds for opioid receptors.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize CHO cells expressing opioid receptors prep2 Centrifuge and resuspend pellet in assay buffer prep1->prep2 assay1 Incubate membranes with radioligand ([3H]DAMGO) and varying concentrations of test compound prep2->assay1 assay2 Separate bound and free radioligand by rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 values using non-linear regression analysis1->analysis2 analysis3 Calculate Ki values using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining opioid receptor binding affinity.

Step-by-Step Protocol:

  • Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the opioid receptor of interest (e.g., µ-opioid receptor) are harvested and homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.[5]

  • Competition Binding: The cell membranes are incubated with a known concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for the µ-opioid receptor) and a range of concentrations of the unlabeled test compound (phenylalanine derivative).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and determining the cytotoxic potential (IC50) of compounds.

Workflow Diagram:

G cluster_cell_culture Cell Culture and Treatment cluster_mtt_assay MTT Assay cluster_data_acquisition Data Acquisition and Analysis culture1 Seed cancer cells (e.g., HL-60) in a 96-well plate culture2 Treat cells with varying concentrations of the test compound culture1->culture2 culture3 Incubate for a specified period (e.g., 48 hours) culture2->culture3 mtt1 Add MTT solution to each well culture3->mtt1 mtt2 Incubate to allow formazan crystal formation mtt1->mtt2 mtt3 Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) mtt2->mtt3 data1 Measure absorbance at a specific wavelength (e.g., 570 nm) mtt3->data1 data2 Calculate cell viability as a percentage of the control data1->data2 data3 Determine IC50 values from dose-response curves data2->data3

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the phenylalanine derivative and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. A dose-response curve is then plotted to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[4]

Mechanistic Insights and Structure-Activity Relationships

The cumulative evidence points towards several key principles governing the comparative potency of phenylalanine amides and esters.

Logical Relationship Diagram:

G cluster_amide Phenylalanine Amide cluster_ester Phenylalanine Ester Amide Amide Bond (-CONH-) HBD H-Bond Donor (N-H) Amide->HBD Stability Increased Metabolic Stability Amide->Stability Rigidity Conformational Rigidity Amide->Rigidity Potency Biological Potency HBD->Potency Enhanced Target Binding Stability->Potency Prolonged Duration of Action Rigidity->Potency Favorable Bioactive Conformation Ester Ester Bond (-COO-) HBA H-Bond Acceptor (C=O) Ester->HBA Lability Metabolic Lability Ester->Lability Flexibility Conformational Flexibility Ester->Flexibility HBA->Potency Target Interaction Lability->Potency Shorter Duration of Action / Prodrug Potential Flexibility->Potency Broader Conformational Sampling

Caption: Factors influencing the biological potency of phenylalanine amides vs. esters.

  • The Amide's Hydrogen Bond Donating Capability: The presence of the N-H group in the amide bond is a significant advantage in many biological systems, as it can participate in hydrogen bonding interactions as a donor. This additional interaction can anchor the ligand more securely in the binding site, leading to higher affinity and potency.

  • Metabolic Stability as a Key Determinant: The inherent resistance of the amide bond to hydrolysis translates to greater in vivo stability. This is a critical factor for drugs intended for systemic administration, as it ensures that a sufficient concentration of the active compound reaches the target tissue. Esters, being more susceptible to esterases, may be rapidly cleared from circulation. However, this lability can be strategically exploited in prodrug design, where the ester is cleaved in vivo to release the active carboxylic acid.

  • The Role of Conformational Control: The planarity and rotational barrier of the amide bond can impose conformational constraints on the molecule. This can be advantageous if it locks the molecule into a low-energy, bioactive conformation. Conversely, the greater flexibility of the ester linkage might be beneficial if the target requires a more adaptable ligand.

Conclusion and Future Perspectives

The choice between a phenylalanine amide and a phenylalanine ester is a critical decision in the drug discovery process, with profound implications for a compound's potency and overall pharmacological profile. While this guide has highlighted a general trend favoring amides in contexts such as opioid receptor modulation due to their enhanced stability and hydrogen bonding capabilities, the optimal choice remains target-specific.

Future research should focus on generating more direct comparative data for a wider range of biological targets. The synthesis and evaluation of matched pairs of phenylalanine amides and esters would provide invaluable insights into the subtle interplay of electronic, steric, and metabolic factors that govern their differential potency. Furthermore, the application of computational modeling and structural biology techniques will be instrumental in dissecting the specific molecular interactions that underpin these differences, paving the way for more predictive and rational drug design.

References

  • Piekielna-Ciesielska, J., Malfacini, D., Medjiofack Djeujo, F., Marconato, C., Wtorek, K., Calo', G., & Janecka, A. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1125860. [Link]

  • Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1 - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Schulz, E., Frahm, C., Kobow, M., & Sprung, W. D. (1996). [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones]. Die Pharmazie, 51(8), 591–593. [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays - Digital Commons @ Trinity. (n.d.). Retrieved February 20, 2026, from [Link]

  • Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. (2023). Frontiers in Pharmacology. [Link]

  • Pharmacology of local anaesthetics | Deranged Physiology. (2024, October 26). [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2-amino-N-cyclohexyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological impact. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-amino-N-cyclohexyl-3-phenylpropanamide, grounded in established safety principles and regulatory compliance.

Core Directive: Prioritizing Safety and Compliance

The disposal of any chemical waste is governed by stringent regulations to protect both personnel and the environment.[9][10][11] The foundational principle is that no chemical waste should be introduced into the regular trash or sewer systems.[10]

Key Regulatory Frameworks:

  • Resource Conservation and Recovery Act (RCRA): In the United States, the RCRA establishes the legal framework for the management of hazardous waste.[9] Key tenets include the prohibition of drain disposal, mandatory documentation, and proper training for all personnel generating hazardous waste.[9]

  • EPA Regulations for Academic Laboratories (Subpart K): These regulations offer a set of alternative, more flexible standards for managing hazardous waste in academic laboratories, emphasizing the role of trained professionals in waste determination and requiring the development of a Laboratory Management Plan.[12]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 2-amino-N-cyclohexyl-3-phenylpropanamide.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable first line of defense against potential exposure.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves in accordance with established laboratory procedures.[13]

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[14][15]

Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[10][16][17]

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[10][18] The container must be in good condition, with a secure, leak-proof lid.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-amino-N-cyclohexyl-3-phenylpropanamide"), and any known hazards.[18]

  • Incompatible Materials: Do not mix this compound with other waste streams unless their compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or strong acids.[14]

Spill Management

In the event of a small spill, follow these steps:

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[13][14][19]

  • Containment: For solid material, carefully sweep it up to avoid creating dust.[14][19]

  • Collection: Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.[13][14]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, in accordance with your institution's policies.

Final Disposal

The ultimate disposal of 2-amino-N-cyclohexyl-3-phenylpropanamide should be handled by a licensed professional waste disposal service.[13]

  • Incineration: The recommended method for the disposal of many organic compounds, including aromatic amines and amides, is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[13][20]

  • Contacting Your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will ensure that the disposal is carried out in compliance with all local, state, and federal regulations.

Scientific Integrity and Rationale

The cautious approach outlined in this guide is rooted in the chemical properties of the compound's functional groups.

  • Aromatic Amine Moiety: Primary aromatic amines can be toxic and are often readily absorbed through the skin.[8] Some are known or suspected carcinogens.[6][8] Therefore, treating any novel aromatic amine with a high degree of caution is a prudent safety measure.

  • N-substituted Amide Moiety: Amides are generally more stable and less reactive than their corresponding amines.[2][5] However, the presence of the N-substituent can influence the molecule's overall reactivity and biological properties.[1]

The recommended disposal method of incineration is based on the principle of complete thermal decomposition, which breaks down the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the incinerator's emission control systems.

Data and Workflow Visualization

Table 1: Summary of Disposal Parameters for 2-amino-N-cyclohexyl-3-phenylpropanamide

ParameterRecommendationRationale
PPE Safety goggles, nitrile gloves, lab coatProtection against skin and eye contact.
Waste Container Labeled, sealed, chemically compatiblePrevents leaks, spills, and accidental mixing.[9][10][18]
Waste Segregation Store separately from strong acids and oxidizersAvoidance of potentially hazardous chemical reactions.[14]
Spill Cleanup Sweep solid, avoid dust, use ventilationMinimizes inhalation and skin exposure.[14][19]
Disposal Method Licensed hazardous waste incinerationEnsures complete destruction and regulatory compliance.[13]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Place Waste in a Labeled, Compatible Container A->B C Is the container full? B->C C->B No D Securely Seal Container C->D Yes E Store in Designated Hazardous Waste Area D->E F Segregate from Incompatible Chemicals E->F G Contact EHS for Pickup F->G H Transfer to Licensed Waste Disposal Facility G->H I Incineration H->I

Caption: Decision workflow for the disposal of 2-amino-N-cyclohexyl-3-phenylpropanamide.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Washington State Department of Ecology. (2025, November). Laboratory Guide for Managing Dangerous Waste.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Sigma-Aldrich. 2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride.
  • Fiveable. (2025, August 15). N-substituted Amides Definition.
  • AAPPTec, LLC. Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH.
  • PubMed. Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: L(-)-2-Amino-3-phenyl-1-propanol.
  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.
  • New England Biolabs. (2024, December 2). Safety Data Sheet for Amino Acid Mixture.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Wikipedia. Amide.
  • Solubility of Things. Amides: Structure, Properties, and Reactions.
  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Amides.
  • CIE A-Level Chemistry. (2025). 34.3 Amides.
  • Technion. Chemical Waste Management Guide.
  • Angene Chemical. (2024, December 29). Safety Data Sheet: N-Cyclohexyl-N'-phenyl-1,4-benzenediamine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclohexyl-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclohexyl-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.